2-(2-Naphthyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKVKRHNBPMOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Naphthyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Naphthyl)piperidine, a heterocyclic compound with significant potential in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its combination with a naphthalene ring system offers a unique lipophilic and aromatic profile for drug design and development. This document details a robust synthetic pathway via the catalytic hydrogenation of 2-(2-naphthyl)pyridine. It further provides a thorough guide to the characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 2-Arylpiperidine Scaffold
The piperidine ring is a fundamental saturated heterocycle present in a vast array of natural alkaloids and synthetic pharmaceutical compounds. Its structural ubiquity makes it a key pharmacophore in drugs targeting a wide range of conditions. The introduction of an aryl group at the 2-position of the piperidine ring creates a class of compounds known as 2-arylpiperidines, which have demonstrated significant biological activities. The this compound structure, in particular, combines the conformational flexibility of the piperidine ring with the extended aromatic system of the naphthalene moiety, making it an attractive scaffold for modulating drug-receptor interactions.
Strategic Synthesis of this compound
The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, 2-(2-naphthyl)pyridine. This method is favored for its efficiency and relatively clean reaction profile.[1]
Synthesis of the Precursor: 2-(2-Naphthyl)pyridine
The precursor, 2-(2-naphthyl)pyridine, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organic halide, forming a new carbon-carbon bond. In this case, 2-bromopyridine is coupled with naphthalene-2-boronic acid.
Catalytic Hydrogenation to this compound
The hydrogenation of the pyridine ring of 2-(2-naphthyl)pyridine to the corresponding piperidine is a critical step. While various catalysts can be employed, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium like glacial acetic acid, is a highly effective system for this transformation.[1] The acid protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[2]
Experimental Protocols
Synthesis of 2-(2-Naphthyl)pyridine
Materials:
-
2-Bromopyridine
-
Naphthalene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add naphthalene-2-boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a 3:1 mixture of toluene and water.
-
Add 2-bromopyridine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2-naphthyl)pyridine as a solid.
Synthesis of this compound
Materials:
-
2-(2-Naphthyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-(2-naphthyl)pyridine (1.0 g) in glacial acetic acid (20 mL).[1]
-
Carefully add Platinum(IV) oxide catalyst (5 mol%) to the solution.[1]
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.[2]
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[1]
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.[1]
-
Upon completion, carefully vent the excess hydrogen gas and purge the reactor with inert gas.[2]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.[2]
-
Carefully neutralize the filtrate by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.85 - 7.75 (m, 4H, Naphthyl-H) | ~140.1 (Naphthyl C) |
| 7.50 - 7.40 (m, 3H, Naphthyl-H) | ~128.5 (Naphthyl CH) |
| ~3.50 (dd, 1H, Piperidine-CH) | ~127.8 (Naphthyl CH) |
| ~3.20 (m, 1H, Piperidine-CH₂) | ~126.0 (Naphthyl CH) |
| ~2.80 (m, 1H, Piperidine-CH₂) | ~125.5 (Naphthyl CH) |
| ~2.0 (br s, 1H, NH) | ~60.0 (Piperidine CH) |
| 1.90 - 1.50 (m, 6H, Piperidine-CH₂) | ~47.0 (Piperidine CH₂) |
| ~30.0 (Piperidine CH₂) | |
| ~26.0 (Piperidine CH₂) | |
| ~25.0 (Piperidine CH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₇N), the expected monoisotopic mass is approximately 211.1361 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.
| Technique | Expected [M+H]⁺ (m/z) |
| ESI-MS | ~212.1434 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column is typically employed.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via the catalytic hydrogenation of 2-(2-naphthyl)pyridine. The provided protocols for synthesis and characterization are designed to be robust and reproducible, offering a solid foundation for researchers in drug discovery and development. The unique structural features of this compound make it a valuable scaffold for the exploration of new therapeutic agents.
References
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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- Morcillo, M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
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ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Retrieved from [Link]
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Foreword: A Methodological Framework for Characterization
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Naphthyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, deviates from a simple data repository. Instead, it serves as a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide not just what is known, but to equip researchers with the authoritative, field-proven protocols required to determine the critical physicochemical parameters of this molecule. We will explore the causality behind experimental choices and present self-validating systems for generating the robust data essential for any drug development pipeline.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is a secondary amine featuring a piperidine ring directly connected via a carbon-carbon bond from its 2-position to the 2-position of a naphthalene ring system.
| Property | Value | Source |
| Chemical Name | 2-(naphthalen-2-yl)piperidine | - |
| CAS Number | 383128-73-2 | [3] |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| Canonical SMILES | C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | [1] |
| InChI Key | KIKVKRHNBPMOMC-UHFFFAOYSA-N | [1] |

Figure 1: 2D Chemical Structure of this compound.
Core Physicochemical Properties: An Overview
The following table summarizes the core physicochemical properties that are paramount for assessing the drug-like potential of a molecule. As these values are not definitively published in peer-reviewed literature, this guide provides detailed protocols for their experimental determination in the subsequent sections.
| Parameter | Value | Significance in Drug Development | Determination Protocol |
| Melting Point (°C) | Not Determined | Purity, stability, and formulation considerations | Section 3.1 (Conceptual) |
| Boiling Point (°C) | Not Determined | Purity and handling for non-solid forms | Section 3.2 (Conceptual) |
| Aqueous Solubility | Expected to be low | Directly impacts bioavailability and formulation | Section 3.3 |
| pKa | Not Determined | Governs ionization state, absorption, and solubility | Section 3.4 |
| LogP | Not Determined | Measures lipophilicity; affects permeability and metabolism | Section 3.5 (Conceptual) |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized, authoritative methodologies for determining the key physicochemical properties of this compound.
& 3.2 Melting and Boiling Point
The melting point of a solid and the boiling point of a liquid are fundamental indicators of purity. For a crystalline solid like this compound, a sharp melting point range suggests high purity. These would be determined using standard capillary melting point apparatus or differential scanning calorimetry (DSC) for the melting point, and vacuum distillation for the boiling point to prevent decomposition at high temperatures.
Aqueous Solubility Determination
Causality & Expertise: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4][5] Low solubility can create significant challenges for formulation and in-vivo testing.[4] Given the large, hydrophobic naphthalene ring, this compound is anticipated to have low aqueous solubility. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6]
Self-Validating Protocol: Shake-Flask Method
This protocol is adapted from established guidelines for thermodynamic solubility measurement.[5][6][7][8]
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (minimum of three replicates). The excess is critical to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each vial to mimic physiological conditions.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[5]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To remove all undissolved particles, filter the supernatant through a 0.45 µm membrane filter or centrifuge at high speed.[4] This step is crucial to avoid artificially inflated solubility readings.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[5] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Diagram 1: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa) Determination
Causality & Expertise: The pKa value defines the pH at which a molecule is 50% ionized. For a basic amine like this compound, the pKa of its conjugate acid dictates its charge state in different physiological compartments, which profoundly affects its absorption, distribution, and target binding.[9] Potentiometric titration is a robust and direct method for determining the pKa of amines by measuring pH changes upon the addition of an acid.[9][10]
Self-Validating Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a dilute, aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to low aqueous solubility, a co-solvent like methanol or ethanol may be required.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the curve or by using the first derivative of the curve.[10]
Diagram 2: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a key predictor of a drug's ability to cross cell membranes. The extensive naphthalene surface area suggests this compound will be highly lipophilic. This can be experimentally determined using the shake-flask method with octanol and water, followed by quantification of the compound in each phase.
Spectroscopic & Spectrometric Characterization
Structural confirmation is the bedrock of chemical analysis. The following spectroscopic techniques are essential for verifying the identity and purity of this compound.
Self-Validating Protocol: General Sample Preparation for Analysis
-
NMR Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12] Ensure the sample is fully dissolved and free of particulate matter to avoid poor spectral resolution.[12]
-
MS Sample Preparation: For Electrospray Ionization (ESI) MS, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[13]
Diagram 3: General Workflow for Spectroscopic Sample Preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons on the naphthalene ring will appear in the downfield region (approx. 7.0-8.0 ppm). The protons on the piperidine ring will be in the upfield aliphatic region (approx. 1.5-3.5 ppm). The proton on the nitrogen (N-H) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will similarly show aromatic carbons at lower field (approx. 120-140 ppm) and aliphatic carbons of the piperidine ring at higher field (approx. 20-60 ppm).[14]
Mass Spectrometry (MS)
Causality & Expertise: ESI is a soft ionization technique ideal for confirming the molecular weight of small molecules without causing significant fragmentation.[15] For an amine, analysis in positive ion mode is standard, as the nitrogen is readily protonated.
-
Expected Ion: In positive ion ESI-MS, the primary ion observed for this compound will be the protonated molecule, [M+H]⁺.
-
Calculation: Given the molecular weight of 211.30 g/mol , the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 212.14. High-resolution mass spectrometry would allow for confirmation of the elemental formula.
Infrared (IR) Spectroscopy
The IR spectrum provides information on functional groups. Key expected absorption bands include:
-
N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ characteristic of a secondary amine.
-
C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ from the piperidine ring.
-
C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹ from the naphthalene ring.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Conclusion
While this compound is a molecule of significant interest, its fundamental physicochemical data is not yet fully established in the public domain. This guide provides the essential structural information and, more critically, a robust, authoritative framework of experimental protocols for its complete characterization. By employing these standardized methods for determining solubility, pKa, and spectroscopic identity, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery and development, ensuring both scientific integrity and reproducibility.
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Preamble: Charting a Course for Mechanistic Discovery
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A Technical Guide to the Biological Activity of 2-(2-Naphthyl)piperidine Derivatives
Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets. When coupled with a 2-naphthyl moiety, the resulting 2-(2-Naphthyl)piperidine framework offers a unique combination of lipophilicity, aromaticity, and stereochemistry, making it a highly attractive starting point for drug discovery. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of this compound derivatives. We will delve into their significant role as potent P2Y14 receptor antagonists for inflammatory conditions and explore their potential as monoamine reuptake inhibitors and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.
Introduction: The Significance of the this compound Scaffold
The piperidine heterocycle is a cornerstone of modern pharmaceuticals, present in over twenty classes of drugs, from analgesics like morphine to antipsychotics and antivirals.[1][2] Its conformational flexibility (chair/boat conformations) and the basicity of its nitrogen atom allow for precise three-dimensional arrangements that facilitate specific interactions with biological macromolecules.
The incorporation of a 2-naphthyl group onto the piperidine ring at the 2-position introduces several key features:
-
Increased Lipophilicity: The large, hydrophobic surface area of the naphthalene ring can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins.
-
Aromatic Interactions: The electron-rich naphthalene system can engage in π-π stacking and cation-π interactions, which are crucial for binding affinity and selectivity.
-
Chiral Center: The C2 position of the piperidine ring becomes a stereocenter, allowing for the development of enantiomerically pure compounds. Stereochemistry often plays a critical role in pharmacological activity, with one enantiomer typically exhibiting significantly higher potency than the other.
This unique combination of properties has led to the exploration of this compound derivatives across multiple therapeutic areas, with the most profound success seen in the modulation of G protein-coupled receptors (GPCRs) and neurotransmitter transporters.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound derivatives is a critical step in their development. The primary challenge lies in the stereoselective construction of the C-N and C-C bonds to control the orientation of the naphthyl group.
Rationale for Synthetic Choices: The choice of synthetic route is often dictated by the desired stereochemistry and the need for scalability. For preclinical and clinical development, an enantioselective synthesis is paramount to ensure a homogeneous final product with optimal activity and a clear safety profile.
A generalized, multi-step synthesis often begins with commercially available precursors and involves key transformations to build the heterocyclic core.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Asymmetric synthesis, employing chiral catalysts or starting from a chiral pool, is a more direct approach to obtaining enantiomerically pure products.[3] For instance, methods involving palladium-catalyzed intramolecular amination or organocatalytic cyclizations have been successfully employed for related piperidine structures.[1]
Key Biological Activities and Mechanisms of Action
P2Y14 Receptor Antagonism: A New Frontier in Anti-Inflammatory Therapy
The most well-documented and potent activity of this scaffold is the antagonism of the P2Y14 receptor (P2Y14R). P2Y14R is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury and act as "danger signals".[4] Activation of P2Y14R on immune cells triggers inflammatory signaling pathways, making it a prime target for treating conditions like asthma, neuropathic pain, and other inflammatory disorders.[4][5]
Mechanism of Action: this compound derivatives act as competitive antagonists at the P2Y14R. By binding to the receptor, they block the binding of endogenous UDP-sugar agonists. This prevents the receptor from coupling to its cognate G protein (Gαi), thereby inhibiting the downstream signaling cascade that includes the inhibition of adenylyl cyclase and activation of the Rho/Rho kinase pathway.[1][5]
Caption: P2Y14R signaling pathway and the inhibitory mechanism of this compound antagonists.
A key example is the potent and selective P2Y14R antagonist known as PPTN, which features a 4-phenyl-2-naphthoic acid core with a piperidine moiety.[4] Modifications to this parent structure, such as creating bridged piperidine analogues (e.g., 2-azanorbornane), have led to compounds with even higher affinity and improved drug-like properties.[5] One such enantiomerically pure derivative, a stereochemically defined 2-azanorbornane, displayed 3-fold higher affinity than the parent compound and demonstrated significant in vivo activity in mouse models of asthma and hyperalgesia.[4]
Potential as Monoamine Reuptake Inhibitors
The structural similarity of certain piperidine derivatives to known monoamine reuptake inhibitors has prompted investigation into their potential as treatments for depression and other neurological disorders.[6] Triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[7] This simultaneous action is hypothesized to produce a more rapid and robust antidepressant effect compared to selective inhibitors.[6][7]
While direct studies on this compound are limited, related structures combining piperidine and naphthyl ethers have been shown to be potent inhibitors of serotonin and norepinephrine reuptake.[8] The naphthyl group provides a large hydrophobic anchor, while the piperidine nitrogen interacts with key residues within the transporter binding sites. Further investigation is warranted to determine the specific affinity and selectivity profile of the this compound scaffold for monoamine transporters.
Antimicrobial and Anticancer Activities
The piperidine scaffold is a common feature in molecules with antimicrobial and anticancer properties.[9][10][11] The lipophilic nature of the naphthyl group can facilitate the passage of these molecules through microbial cell walls or cancer cell membranes.
-
Antimicrobial: Research on related N-[2-(2-naphthyl)ethyl]piperazinyl quinolones has demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism for related compounds has been shown to involve the inhibition of essential enzymes like DNA gyrase.[13] While specific data on this compound is scarce, its structural components suggest it is a viable scaffold for developing new antimicrobial agents.[3]
-
Anticancer: Various piperidine derivatives have been shown to induce apoptosis and inhibit proliferation in cancer cell lines by modulating critical signaling pathways, such as the PI3K/Akt pathway.[10][11] The cytotoxic potential of novel aminobenzylnaphthols, derived from 2-naphthol, has been demonstrated against pancreatic and colorectal cancer cell lines, suggesting that the naphthyl moiety is a valuable component for anticancer drug design.[14]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing lead compounds. For this compound derivatives, particularly as P2Y14R antagonists, several key structural features have been identified that govern potency and selectivity.
Rationale for SAR Analysis: By systematically modifying different parts of the molecule, we can understand which functional groups are essential for activity (the pharmacophore) and which can be altered to improve properties like solubility, metabolic stability, and oral bioavailability.
Caption: Key structure-activity relationship points for this compound-based P2Y14R antagonists.
-
Piperidine Ring: Introducing conformational constraints, such as bridging the piperidine to form a 2-azanorbornane or isoquinuclidine system, can preserve or even enhance P2Y14R affinity.[5] This suggests the receptor prefers a specific, rigid conformation of the piperidine ring.
-
Naphthyl Core: A carboxylic acid group on the naphthalene ring is a critical interaction point, likely forming hydrogen bonds or salt bridges with basic residues (e.g., Lysine, Arginine) in the receptor's binding pocket.[5]
-
Aromatic Extension: A second aromatic ring (e.g., a phenyl group attached to the piperidine) is crucial for high-affinity binding, likely engaging in additional hydrophobic and aromatic interactions within the receptor.[5]
Experimental Protocols
The following protocols are foundational for characterizing the biological activity of novel this compound derivatives.
Protocol: In Vitro P2Y14R Antagonist Binding Assay (Fluorescence-Based)
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known fluorescently-labeled P2Y14R antagonist from the receptor. The decrease in fluorescence associated with the cells is proportional to the binding affinity of the test compound.
Self-Validation: The protocol includes positive controls (known antagonist, e.g., PPTN) and negative controls (vehicle) to establish the assay window and ensure reproducibility. The use of a specific fluorescent antagonist tracer ensures the signal is target-specific.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using a non-enzymatic cell dissociation buffer. Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in assay buffer (e.g., PBS with 0.1% BSA) to a final concentration of 1-2 x 10^6 cells/mL.
-
Assay Plate Preparation: To a 96-well V-bottom plate, add:
-
50 µL of cell suspension to each well.
-
25 µL of assay buffer containing the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM). For control wells, add vehicle buffer (for total binding) or a high concentration of a known non-labeled antagonist (for non-specific binding).
-
-
Incubation with Test Compound: Incubate the plate for 15 minutes at room temperature.
-
Addition of Fluorescent Tracer: Add 25 µL of a known fluorescent P2Y14R antagonist (e.g., a derivative of PPTN conjugated to AlexaFluor488) at a final concentration close to its Kd value (e.g., 20 nM).[15]
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the cell-associated fluorescence using a flow cytometer. Gate on the single-cell population and measure the mean fluorescence intensity (MFI).
-
Data Analysis: Subtract the MFI of the non-specific binding wells from all other readings. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Monoamine Transporter Uptake Assay (Radiolabeled)
Principle: This assay measures the function of monoamine transporters by quantifying their ability to uptake a radiolabeled substrate (e.g., [³H]dopamine for DAT). Inhibitors will reduce the amount of radioactivity accumulated inside the cells.
Self-Validation: The inclusion of known selective inhibitors for each transporter (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT) validates the specificity of the uptake and provides a benchmark for potency.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). Plate the cells in a 96-well plate and grow to near confluence.[3][16]
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayer once with 100 µL of Krebs-HEPES buffer (KHB).
-
Pre-incubation: Add 50 µL of KHB containing the test this compound derivative at various concentrations. For control wells, add vehicle (total uptake) or a known selective inhibitor (e.g., 10 µM GBR-12909 for non-specific uptake). Incubate for 20-30 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding 50 µL of KHB containing the radiolabeled substrate (e.g., [³H]dopamine at a final concentration of ~20 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with 150 µL of ice-cold KHB. This stops the transporter activity and removes extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS or a suitable scintillation cocktail directly to each well. Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 of the test compound by plotting the percentage of inhibition versus the log of the compound concentration.
Data Summary: A Quantitative Overview
The following table summarizes the biological activity data for representative this compound derivatives and their analogues as P2Y14R antagonists.
| Compound ID | Modification | Target | Assay Type | IC50 (nM) | Reference |
| 1 (PPTN) | Parent Phenyl-piperidine | hP2Y14R | Fluorescence Binding | 8.0 | [5] |
| 15 | (S,S,S) 2-Azanorbornane | hP2Y14R | Fluorescence Binding | 5.9 | [5] |
| 16 | (R,R,R) 2-Azanorbornane | hP2Y14R | Fluorescence Binding | 18.0 | [5] |
| 30 | Isonortropanol | hP2Y14R | Fluorescence Binding | 21.3 | [4] |
| 34 | Isoquinuclidine | hP2Y14R | Fluorescence Binding | 15.6 | [4] |
Data demonstrates the high potency of this chemical class and highlights the importance of stereochemistry (Compound 15 vs. 16).
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile core for the development of novel therapeutics. Its derivatives have been unequivocally established as potent, high-affinity antagonists of the P2Y14 receptor, with demonstrated in vivo efficacy in models of inflammation and pain. The SAR is well-defined, providing a clear roadmap for further optimization to improve pharmacokinetic and pharmacodynamic properties.
Future research should focus on several key areas:
-
Systematic Exploration of Other Biological Targets: A comprehensive screening of optimized this compound derivatives against a panel of GPCRs, ion channels, and transporters is needed to fully map their pharmacological profile. The potential for these compounds as monoamine reuptake inhibitors is particularly compelling and requires dedicated investigation.
-
Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to identify candidates with suitable properties for clinical development, including oral bioavailability and CNS penetration for neurological targets.
-
Expansion to Other Therapeutic Areas: Based on the initial findings, dedicated synthesis and screening programs for antimicrobial and anticancer applications should be initiated to unlock the full potential of this privileged scaffold.
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The Evolving Landscape of Naphthylpiperidines: A Deep Dive into Structure-Activity Relationships for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The naphthylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent versatility allows for fine-tuning of pharmacological properties, leading to the development of potent and selective ligands for a range of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of naphthylpiperidines, offering insights into their design, synthesis, and therapeutic potential. We will delve into the intricate interplay between chemical structure and biological activity, examining how modifications to the naphthyl group, piperidine ring, and interconnecting linker influence target affinity, selectivity, and functional effects.
The Naphthylpiperidine Pharmacophore: A Blueprint for Biological Activity
The pharmacological promiscuity of the naphthylpiperidine core can be rationalized by a general pharmacophore model. This model typically consists of three key components:
-
The Naphthyl Moiety: This large, aromatic group often engages in hydrophobic and π-stacking interactions within the target protein's binding pocket. Substitutions on the naphthalene ring system can significantly modulate potency and selectivity.
-
The Piperidine Ring: This basic nitrogen-containing heterocycle is crucial for forming ionic interactions with acidic residues in the binding site. The protonated nitrogen at physiological pH acts as a key anchoring point. The conformation of the piperidine ring and the nature of its substituents can influence binding affinity and functional activity.
-
The Linker: The atom or group of atoms connecting the naphthyl and piperidine moieties plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. The length, rigidity, and chemical nature of the linker are important determinants of biological activity.
Caption: A generalized pharmacophore model for naphthylpiperidines.
Decoding Structure-Activity Relationships at Key Biological Targets
The therapeutic utility of naphthylpiperidines stems from their ability to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and monoamine transporters.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling and are major targets for drug discovery.[1][2] Naphthylpiperidine derivatives have been developed as potent and selective ligands for several GPCR subtypes.
A series of naphthamide analogs have been synthesized and evaluated for their affinity at dopamine D2 and D3 receptors.[3] These studies revealed that both the structure of the central amine moiety (piperidine, pyrrolidine, etc.) and the N-alkyl substitution on the amine significantly impact binding affinity and selectivity.[3] For instance, increasing the bulkiness of the N-alkyl substituent was found to either have no effect on selectivity, increase D3 affinity, or decrease D2 affinity.[3] The most potent analog in one such series was (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, with Ki values of 1.8 nM and 0.2 nM for D2 and D3 receptors, respectively.[3]
| Compound | Central Amine | N-Alkyl Group | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |
| 1 | Piperidine | n-Propyl | 12.5 | 1.5 | 8.3 |
| 10 | (S)-Pyrrolidine | Cycloheptyl | 1.8 | 0.2 | 9.0 |
| 30 | (R)-Pyrrolidinylmethyl | Cycloheptyl | 62.8 | 2.4 | 26.2 |
| Data sourced from: [3] |
Naphthylpiperazine derivatives have been explored as dual 5-HT1D antagonists and serotonin reuptake inhibitors.[4] Structure-activity relationship studies on this class of compounds led to the discovery of molecules with improved dual activity and reduced cross-reactivity with other aminergic receptors.[4] More recently, 2,5-dimethoxyphenylpiperidines have emerged as a novel class of selective 5-HT2A receptor agonists, with LPH-5 identified as a promising candidate with desirable drug-like properties.[5]
Naftopidil-based arylpiperazine derivatives have been synthesized and evaluated for their anti-prostate cancer activity.[6] Several of these compounds exhibited strong cytotoxic activities against prostate cancer cell lines, and their mechanism of action is linked to their antagonistic activity at α1-adrenergic receptor subtypes.[6] Compounds with specific substitution patterns on the arylpiperazine moiety showed enhanced selectivity for certain α1-AR subtypes.[6]
Monoamine Transporters
Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby regulating their concentration and signaling.[7]
VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release.[8][9] A series of 1,4-diphenalkylpiperidine analogs have been synthesized and shown to be potent inhibitors of VMAT2.[10] SAR studies revealed that methoxy and fluoro substitutions on either phenyl ring of these analogs resulted in VMAT2 inhibition comparable to or greater than the natural product lobelane.[10] Specifically, compounds containing a 4-(2-methoxyphenethyl) moiety were among the most potent inhibitors of both dihydrotetrabenazine (DTBZ) binding and vesicular dopamine uptake.[10]
| Compound | R1 | R2 | [3H]DTBZ Binding Ki (nM) | [3H]DA Uptake Ki (nM) |
| Lobelane | - | - | 45 | 45 |
| 8h | H | 2-OCH3 | 24 | 9.3 |
| 8j | 2-F | 2-OCH3 | 29 | 13 |
| 8m | 4-F | 2-OCH3 | 31 | 13 |
| Data sourced from: [10] |
The Power of Bioisosteric Replacements in Naphthylpiperidine Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[11][12][13] In the context of naphthylpiperidines, bioisosteric replacements can be employed to fine-tune the molecule's interaction with its target and improve its drug-like characteristics. For example, replacing a metabolically labile ester group with a more stable amide or a tetrazole can enhance metabolic stability and oral bioavailability.[14] Similarly, the strategic introduction of fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable interactions with the target protein.[11]
Crafting the Core: Synthetic Strategies for Naphthylpiperidine Analogs
The synthesis of functionalized naphthylpiperidines is crucial for exploring their SAR. A variety of synthetic methodologies have been developed to access a wide range of analogs.[6][15][16][17] A common approach involves the coupling of a functionalized naphthalene derivative with a suitably substituted piperidine ring. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are often employed to construct key carbon-carbon or carbon-heteroatom bonds.[18]
Caption: A generalized synthetic route to naphthylpiperidine analogs.
Essential Experimental Protocols for Unraveling SAR
A thorough understanding of the SAR of naphthylpiperidines relies on robust and reproducible experimental data. The following are key in vitro and in vivo protocols used to characterize the pharmacological properties of these compounds.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Vesicular Monoamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of monoamines into synaptic vesicles.[10][19]
Protocol:
-
Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue.
-
Uptake Reaction: Incubate the vesicles with a radiolabeled monoamine (e.g., [3H]-dopamine) in the presence of ATP and varying concentrations of the test compound.
-
Termination: Stop the uptake reaction by rapid filtration.
-
Detection and Analysis: Quantify the amount of radioactivity taken up by the vesicles and calculate the IC50 value for the test compound.
In Vivo Behavioral Assays
Animal models are essential for evaluating the in vivo efficacy and potential therapeutic effects of naphthylpiperidine derivatives. For example, the L-dopa-induced abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats can be used to assess the potential of D3 receptor selective ligands for treating levodopa-induced dyskinesia.[20][21]
Charting the Future: New Frontiers in Naphthylpiperidine Research
The naphthylpiperidine scaffold continues to be a rich source of novel therapeutic agents. Future research in this area will likely focus on:
-
Improving Subtype Selectivity: Designing ligands with high selectivity for specific receptor or transporter subtypes to minimize off-target effects.
-
Exploring Novel Targets: Investigating the activity of naphthylpiperidines at other, less-explored biological targets.
-
Developing Biased Agonists: Creating ligands that preferentially activate certain downstream signaling pathways over others, potentially leading to more targeted therapeutic effects with fewer side effects.[1][22]
-
Utilizing Computational Approaches: Employing molecular modeling and computational chemistry to guide the design of new analogs with improved properties.[23]
By leveraging a deep understanding of their structure-activity relationships, medicinal chemists can continue to unlock the full therapeutic potential of the versatile naphthylpiperidine scaffold.
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An In-depth Technical Guide to 2-(2-Naphthyl)piperidine as a Dopamine Reuptake Inhibitor
Abstract
This technical guide provides a comprehensive analysis of 2-(2-Naphthyl)piperidine and its derivatives as potent ligands for the dopamine transporter (DAT). The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] When substituted with a naphthyl moiety, this structural motif yields compounds with significant affinity for monoamine transporters. This document delves into the synthesis, pharmacological characterization, structure-activity relationships (SAR), and the essential in vitro protocols required to evaluate these molecules as dopamine reuptake inhibitors (DRIs). The insights presented herein are intended to guide researchers in the fields of neuropharmacology and drug development in their exploration of novel central nervous system (CNS) agents.
Introduction: The Significance of the Piperidine Scaffold in Dopamine Reuptake Inhibition
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reabsorption of dopamine from the synaptic cleft into presynaptic neurons.[3] This mechanism terminates dopaminergic signaling and maintains neurotransmitter homeostasis.[4] Inhibitors of this transporter, known as DRIs, block this reuptake process, leading to an increased concentration and prolonged presence of dopamine in the synapse.[3] This enhancement of dopaminergic neurotransmission is the therapeutic basis for treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3]
The piperidine ring is a highly privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to confer favorable physicochemical properties that facilitate transport across biological membranes.[2] The development of piperidine-based compounds as DAT ligands has been a fruitful area of research, yielding potent molecules like methylphenidate and its analogues.[5][6] The introduction of a bulky, lipophilic group such as a 2-naphthyl moiety can significantly influence binding affinity and selectivity for monoamine transporters.[7] For instance, studies on various piperidine analogues have shown that the 2-naphthyl substitution can lead to high-affinity ligands for both the dopamine and serotonin transporters.[5][8][9] This guide focuses specifically on the this compound core, exploring its potential as a selective and potent DRI.
Chemical Synthesis of this compound
The synthesis of 2-substituted piperidines can be achieved through various established organic chemistry routes. A common and effective strategy involves the reaction of a pyridine precursor with an organometallic reagent, followed by reduction of the resulting intermediate. The following protocol outlines a plausible and robust method for the synthesis of this compound.
Synthetic Workflow Overview
The synthesis is conceptualized as a two-step process: a Grignard reaction to form the C-C bond between the pyridine and naphthalene moieties, followed by a catalytic hydrogenation to reduce the pyridine ring to a piperidine ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-bromonaphthalene and pyridine.
Materials:
-
2-Bromonaphthalene
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) source
Protocol:
Step 1: Formation of 2-Naphthylmagnesium Bromide and Reaction with Pyridine
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask along with a small crystal of iodine.
-
Dissolve 2-bromonaphthalene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromonaphthalene solution to the magnesium turnings and gently heat to initiate the Grignard reaction. The disappearance of the iodine color indicates initiation.
-
Add the remaining 2-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of pyridine in anhydrous THF dropwise via the dropping funnel. A color change and precipitation may be observed.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,2-dihydro-2-(2-naphthyl)pyridine intermediate.
Step 2: Reduction to this compound
-
Dissolve the crude intermediate from Step 1 in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with H₂ gas (typically 50 psi) and shake or stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the H₂ gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.
Causality and Validation: The choice of a Grignard reaction is a classic and reliable method for forming aryl-carbon bonds. The subsequent catalytic hydrogenation is a standard procedure for reducing the aromatic pyridine ring to the saturated piperidine ring. Each step is self-validating through standard analytical techniques (TLC, NMR, MS) to confirm the formation of the intermediate and the final product, ensuring structural integrity before proceeding to pharmacological evaluation.
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for a DRI is the competitive blockade of the dopamine transporter.[3] This prevents the reuptake of dopamine from the synaptic cleft, thereby amplifying and extending its signaling effects on postsynaptic receptors.
Caption: Mechanism of dopamine reuptake inhibition by this compound.
Binding Affinity and Potency
The interaction of a compound with its target is quantified by two key parameters:
-
Inhibition Constant (Kᵢ): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
-
IC₅₀ (Half-maximal inhibitory concentration): A measure of the functional potency of a compound in inhibiting a biological process (like dopamine uptake). A lower IC₅₀ value indicates greater potency.
While specific data for the parent this compound is sparse in publicly available literature, extensive research on its derivatives provides critical insights into the scaffold's potential. For instance, N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC), a related compound, is a potent DRI, reported to be 2.5 times more active than cocaine.[10][11] The stereochemistry of these molecules is crucial; different stereoisomers of DMNPC exhibit vastly different binding affinities for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.[10]
The (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate isomer was found to be a particularly potent ligand, with Kᵢ values of 21 nM at DAT and 7.6 nM at the 5-HTT.[9] This highlights that while the 2-naphthylpiperidine core is a strong foundation for DAT inhibition, modifications and stereochemistry play a pivotal role in modulating potency and selectivity.
Transporter Selectivity Profile
For therapeutic applications, particularly in avoiding side effects, the selectivity of a DRI for DAT over other monoamine transporters (SERT and NET) is a critical parameter. The search for selective DAT ligands has been a major focus of research.[12][13][14]
The table below summarizes binding data for representative naphthyl-substituted piperidine analogues, illustrating the influence of structure on transporter affinity and selectivity.
| Compound | Stereochemistry | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Source(s) |
| N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) | 3S,4S | 21 | 7.6 | 34 | [10] |
| N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) | 3R,4S | 947 | 42 | 241 | [10] |
| N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) | 3R,4R | 87 | 192 | 27 | [10] |
| N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) | 3S,4R | 271 | 12 | 38 | [10] |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | N/A | 0.7 | 226 | N/A | [15] |
Data compiled from multiple sources and may have been determined under different experimental conditions. N/A: Not Available.
This data demonstrates that the 2-naphthylpiperidine scaffold can be tailored to achieve high affinity for DAT. The 3S,4S stereoisomer of DMNPC shows potent, albeit non-selective, activity, whereas other isomers display weaker DAT affinity but varying selectivity profiles.[10] The highly substituted analogue from another study shows subnanomolar DAT affinity with excellent selectivity over SERT, underscoring the scaffold's tunability.[15]
In Vitro Characterization: Core Experimental Protocols
To determine the Kᵢ and IC₅₀ values of a novel compound like this compound, two primary in vitro assays are indispensable: the radioligand binding assay and the synaptosomal uptake assay.[3][4][16][17] These protocols form the foundation of pharmacological characterization for any potential DRI.
Caption: Experimental workflow for in vitro characterization of a DRI.
Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand.
Rationale: This assay directly measures the interaction between the test compound and the DAT protein. By using a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound, one can determine the concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ for binding). This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[3]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), or synaptosomal membranes from a dopamine-rich brain region like the rodent striatum.[3][18]
-
Radioligand: e.g., [³H]WIN 35,428.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: Add the cell membranes, the radioligand at a concentration near its Kₑ value, and either buffer (for total binding), the non-specific control, or the test compound at varying concentrations.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay (IC₅₀)
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the uptake of dopamine into synaptosomes.
Rationale: This assay provides a functional measure of the compound's ability to block the DAT's primary biological role: transporting dopamine. It uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[3] The ability of the test compound to prevent the accumulation of radiolabeled dopamine ([³H]DA) inside these synaptosomes is a direct measure of its inhibitory potency.[4]
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., rodent striatum).
-
Radioligand: [³H]Dopamine.
-
Test Compound: this compound.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.[18]
-
96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen striatal tissue in a suitable buffer and isolate synaptosomes via differential centrifugation. Resuspend the final synaptosomal pellet in uptake buffer.
-
Plate Setup: Add uptake buffer and varying concentrations of the test compound to a 96-well plate.
-
Pre-incubation: Add the synaptosome suspension to the wells and pre-incubate for 10-15 minutes at room temperature. This allows the test compound to bind to the DAT before the uptake process begins.[18]
-
Initiation of Uptake: Start the reaction by adding a fixed concentration of [³H]Dopamine to all wells.[3]
-
Incubation: Incubate the plate for a short, defined period (e.g., 5-10 minutes) at room temperature to allow for linear dopamine uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash immediately with ice-cold buffer.[3]
-
Quantification: Lyse the synaptosomes trapped on the filters and measure the amount of accumulated [³H]Dopamine using a liquid scintillation counter.
-
Data Analysis:
-
Define 100% uptake as the amount measured in the absence of any inhibitor and 0% uptake as non-specific uptake measured in the presence of a saturating concentration of a standard inhibitor (e.g., cocaine or GBR 12909).
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of novel dopamine reuptake inhibitors. The available data from its analogues indicate that this chemical class can produce compounds with high, even subnanomolar, affinity for the dopamine transporter.[15] However, the final pharmacological profile is exquisitely sensitive to stereochemistry and further substitution on both the piperidine and naphthyl rings, which can be strategically modified to tune potency and selectivity over SERT and NET.[7][9][10]
The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in vitro characterization of this compound and its future derivatives. This systematic approach is essential for establishing a clear structure-activity relationship and identifying lead candidates.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a focused library of this compound analogues with variations in substitution and stereochemistry to optimize DAT affinity and selectivity.
-
In Vivo Characterization: Advancing lead compounds to in vivo models to assess their pharmacokinetic profiles (ADME), brain penetration, and efficacy in behavioral paradigms relevant to CNS disorders.
-
Off-Target Screening: Profiling promising candidates against a wider panel of receptors and transporters to identify potential off-target effects and ensure a clean safety profile.
By leveraging the foundational knowledge of the this compound core and applying rigorous pharmacological evaluation, researchers can unlock its potential for developing next-generation CNS therapeutics.
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Namiki, T., et al. (2003). Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]
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ChainChemical. (2025). DMNPC. [Link]
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ResearchGate. (2006). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. [Link]
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Semantic Scholar. (n.d.). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. [Link]
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Lee, J., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules. [Link]
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ResearchGate. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]
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Davies, H. M., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters. [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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Zhang, M., et al. (2003). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences. [Link]5/)
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A Technical Guide to the Enantiomers of 2-(2-Naphthyl)piperidine: Synthesis, Stereoselectivity, and Pharmacological Profile
Abstract
Chirality is a cornerstone of modern drug development, with the stereochemistry of a molecule often dictating its pharmacological activity, potency, and safety profile. This technical guide provides an in-depth examination of the enantiomers of 2-(2-Naphthyl)piperidine, a potent monoamine reuptake inhibitor. We delve into the synthetic and resolution strategies required to access the enantiopure (R)- and (S)-isomers, present a detailed comparative analysis of their distinct pharmacological activities at the dopamine, norepinephrine, and serotonin transporters, and provide validated experimental protocols for their analytical separation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the critical role of stereoisomerism in this important class of piperidine-based neuroactive compounds.
Introduction: The Significance of Stereochemistry in 2-Arylpiperidines
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds active within the central nervous system (CNS).[1] These compounds frequently derive their therapeutic effects from modulating the activity of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] By inhibiting the reuptake of these key neurotransmitters, such molecules can elevate synaptic concentrations, a mechanism central to the treatment of depression, attention-deficit hyperactivity disorder (ADHD), and other neurological conditions.[3]
This compound represents a significant member of this class. The presence of a chiral center at the C2 position of the piperidine ring means the compound exists as a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a fundamental principle of pharmacology that enantiomers can, and often do, exhibit profound differences in their biological activity. This stereoselectivity arises from the three-dimensional nature of biological targets like transporters and receptors, which selectively recognize and bind to only one enantiomer with high affinity.[4]
This guide offers a comprehensive technical overview of the enantiomers of this compound, explaining the causality behind experimental choices for their synthesis and analysis and presenting a clear, data-driven comparison of their properties to empower further research and development.
Synthesis and Chiral Resolution Strategies
Accessing the individual (R)- and (S)-enantiomers of this compound in high purity is a prerequisite for any meaningful pharmacological evaluation. Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis
Modern asymmetric synthesis provides elegant routes to chiral piperidines, often starting from simple precursors. One effective approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the cyclodehydration of achiral aryl-δ-oxoacids with a chiral agent like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams.[5] These lactams serve as versatile intermediates that can be further elaborated to yield either the (R)- or (S)-2-arylpiperidine, demonstrating an enantiodivergent synthesis pathway.[5]
Chiral Resolution of Racemic Mixtures
Classical resolution remains a robust and widely used method. This involves reacting the racemic this compound base with a chiral resolving agent, such as an enantiopure acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid), to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization. Once separated, the desired enantiomer is liberated from its salt by treatment with a base.
A more contemporary and highly efficient method is kinetic resolution. This technique often employs a chiral base, such as the combination of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine, which selectively deprotonates one enantiomer of the racemate at a faster rate.[6] The resulting lithiated species can then be quenched, allowing for the separation of the unreacted, enantioenriched starting material from the newly formed product. This method has proven highly effective for various N-Boc-protected 2-arylpiperidines.[6]
The following diagram illustrates a generalized workflow for obtaining the enantiomers of this compound.
Caption: Generalized workflow for the synthesis and resolution of this compound enantiomers.
Pharmacological Profile: Stereoselective Inhibition of Monoamine Transporters
The primary mechanism of action for this compound is the inhibition of monoamine reuptake. Crucially, its enantiomers exhibit marked differences in both potency and selectivity across the dopamine, norepinephrine, and serotonin transporters. This stereoselectivity is a direct consequence of the specific three-dimensional interactions between each enantiomer and the chiral binding pockets within the transporter proteins.
Data from patent literature provides clear evidence of this differentiation, with inhibitory activities (IC₅₀) determined from in vitro synaptosomal uptake assays.[3]
Quantitative Comparison of Enantiomer Activity
The inhibitory potencies of the (R)- and (S)-enantiomers of this compound are summarized below. Lower IC₅₀ values indicate higher potency.
| Enantiomer | Dopamine Transporter (DAT) IC₅₀ (nM) | Noradrenaline Transporter (NET) IC₅₀ (nM) | Serotonin Transporter (SERT) IC₅₀ (nM) | Source |
| (R)-2-(2-Naphthyl)piperidine | 160 | 45 | 130 | [3] |
| (S)-2-(2-Naphthyl)piperidine | 120 | 29 | 30 | [3] |
Analysis of Stereoselectivity
The data clearly demonstrates that the (S)-enantiomer is the more potent inhibitor across all three monoamine transporters.[3]
-
At the Dopamine Transporter (DAT): The (S)-enantiomer (IC₅₀ = 120 nM) is approximately 1.3-fold more potent than the (R)-enantiomer (IC₅₀ = 160 nM).[3]
-
At the Noradrenaline Transporter (NET): The stereoselectivity is more pronounced, with the (S)-enantiomer (IC₅₀ = 29 nM) being over 1.5-fold more potent than the (R)-enantiomer (IC₅₀ = 45 nM).[3]
-
At the Serotonin Transporter (SERT): The most significant difference is observed at SERT, where the (S)-enantiomer (IC₅₀ = 30 nM) is over 4.3-fold more potent than its (R)-counterpart (IC₅₀ = 130 nM).[3]
This pharmacological profile identifies the (S)-enantiomer as a potent triple reuptake inhibitor with a preference for NET and SERT over DAT. Such a profile could be advantageous for developing treatments for conditions where modulation of all three neurotransmitter systems is desired, such as in certain forms of depression.
The following diagram illustrates the concept of stereoselective binding, where the distinct 3D shapes of the enantiomers lead to differential binding affinity at a hypothetical transporter binding site.
Caption: Differential binding of enantiomers to a chiral transporter site.
Analytical Characterization: Chiral HPLC Protocol
Ensuring the enantiomeric purity of a sample is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers. Polysaccharide-based CSPs are particularly effective for resolving a wide array of chiral piperidine derivatives.[7]
The following protocol is a self-validating system for the enantioselective analysis of this compound. The causality for key choices is explained: the polysaccharide-based CSP provides the necessary chiral environment through a combination of hydrogen bonding and π-π interactions with the naphthyl group, while the normal-phase mobile system offers excellent selectivity for this class of compounds.
Step-by-Step Protocol for Enantioseparation
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)
-
Sample Diluent: Mobile Phase
-
Racemic standard of this compound
-
Samples of purified (R)- and (S)-enantiomers (for peak identification)
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven efficacy for resolving 2-arylpiperidines via stereospecific interactions. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase provides high selectivity. IPA acts as the polar modifier. DEA is a basic additive that improves peak shape and reduces tailing by interacting with residual silanols on the silica support. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |
| Detection | UV at 254 nm | The naphthyl group provides a strong chromophore for sensitive UV detection. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Procedure:
-
System Preparation:
-
Prepare the mobile phase accurately. Thoroughly degas the solution before use to prevent pump cavitation and baseline noise.
-
Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
-
Standard and Sample Preparation:
-
Racemic Standard (1 mg/mL): Accurately weigh ~10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.
-
Enantiomeric Samples (0.5 mg/mL): Prepare individual solutions of the purified (R)- and (S)-enantiomers in the mobile phase.
-
Test Sample: Dissolve the sample to be analyzed in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis Sequence:
-
Inject the mobile phase as a blank to ensure no system contamination.
-
Inject the racemic standard. Two well-resolved peaks should be observed.
-
Inject the individual (R)- and (S)-enantiomer solutions to definitively identify the elution order (i.e., which peak corresponds to which enantiomer).
-
Inject the test sample(s).
-
-
Data Analysis & System Suitability:
-
Integrate the peak areas for both enantiomers.
-
Calculate Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)
-
System Suitability Test (SST): For the racemic standard injection, calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs ≥ 1.5 is required to confirm that the system is performing adequately for baseline separation and accurate quantification.
-
Conclusion and Future Directions
The enantiomers of this compound present a compelling case study in the importance of stereochemistry in drug design. The data clearly establishes the (S)-enantiomer as the more potent eutomer, exhibiting significantly higher affinity for the serotonin and norepinephrine transporters compared to its (R)-counterpart. This stereoselectivity underscores the necessity of developing robust enantioselective synthetic routes and validated chiral analytical methods to support preclinical and clinical development.
Future research should focus on elucidating the precise binding modes of each enantiomer through molecular modeling and structural biology studies. Understanding the specific molecular interactions that drive the observed differences in potency could guide the rational design of next-generation 2-arylpiperidine derivatives with improved affinity, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective therapeutic agents.
References
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Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Organic & Biomolecular Chemistry, 12(35), 6836–6845. [Link]
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Jadhav, S. S., & Gaikwad, D. D. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 118213. [Link]
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Hagelüken, G., Golz, C., Hinz, C., & Müller, J. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12557. [Link]
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Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. [Link]
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Zheng, G., & Dwoskin, L. P. (2010). Synthesis and Monoamine Transporter Affinity of 2β-carbomethoxy-3β-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. Bioorganic & Medicinal Chemistry Letters, 20(12), 3633-3636. [Link]
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The Therapeutic Potential of the 2-(2-Naphthyl)piperidine Scaffold: A Technical Guide for Drug Discovery Professionals
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] When coupled with a 2-naphthyl moiety, it forms the 2-(2-Naphthyl)piperidine core, a structure that offers a compelling combination of lipophilicity, conformational constraint, and synthetic tractability. This guide provides an in-depth technical analysis of this scaffold, moving beyond the parent compound to explore the diverse therapeutic applications unlocked by its derivatives. We will dissect the key molecular targets—monoamine transporters, P2Y14 purinergic receptors, and sigma receptors—and detail the structure-activity relationships that drive affinity and selectivity. This document serves as a resource for researchers and drug development professionals, offering mechanistic insights, comparative pharmacological data, and validated experimental protocols to guide future discovery efforts based on this versatile chemical framework.
Introduction to the this compound Scaffold
Chemical Structure and Physicochemical Properties
The this compound molecule, with the chemical formula C15H17N, consists of a saturated six-membered piperidine heterocycle bonded at its second carbon to the second position of a naphthalene ring system.[3] The presence of the bulky, aromatic naphthalene group significantly increases the molecule's lipophilicity, a property that can enhance membrane permeability and interactions with hydrophobic pockets in biological targets.[4] A critical feature is the chiral center at the C2 position of the piperidine ring, meaning the compound exists as (R) and (S) enantiomers. As is common in pharmacology, these stereoisomers can exhibit markedly different binding affinities and functional activities at biological targets, making stereoselective synthesis and characterization essential.[5]
The Piperidine Moiety: A Privileged Structure
The piperidine heterocycle is one of the most ubiquitous structural motifs in drug design.[1] Its prevalence stems from a combination of favorable properties. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating key interactions with receptor active sites. The saturated ring offers a three-dimensional, conformationally flexible yet constrained scaffold that can be tailored to fit specific binding pockets. Furthermore, the piperidine ring is generally stable to metabolic degradation and can improve a drug candidate's pharmacokinetic profile.[6] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][7][8][9]
Overview of Synthetic Strategies
The synthesis of specific this compound enantiomers is crucial for pharmacological evaluation. Key approaches include:
-
Asymmetric Synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other during the synthetic process.[4]
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral starting materials, such as amino acids, to introduce the desired stereochemistry into the final piperidine ring structure.[4]
-
Resolution of Racemates: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as (-)-di-O,O-p-toluoyl-L-tartaric acid, followed by fractional crystallization.[10]
Neuropharmacological Applications: Targeting Monoamine Transporters
A significant area of investigation for naphthyl-piperidine derivatives has been their potent activity as monoamine reuptake inhibitors. These compounds modulate the synaptic concentrations of key neurotransmitters like dopamine and serotonin, suggesting applications in treating depression, ADHD, and substance use disorders.
Mechanism of Action: Dopamine and Serotonin Reuptake Inhibition
Monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), are presynaptic proteins that terminate neurotransmission by clearing neurotransmitters from the synaptic cleft.[11][12] Inhibiting these transporters increases the extracellular concentration and duration of action of their respective neurotransmitters.[13] Drugs that block both DAT and SERT are classified as serotonin-dopamine reuptake inhibitors (SDRIs) or, if they also block the norepinephrine transporter (NET), as triple reuptake inhibitors (TRIs).[13] This multimodal mechanism is hypothesized to offer broader efficacy and a faster onset of action compared to more selective agents like SSRIs.[13]
Key Derivative: N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC)
DMNPC is a potent stimulant and a derivative of the this compound scaffold.[5][14] It is a powerful dopamine reuptake inhibitor, reported to be two and a half times more active than cocaine in this regard.[5][14] Concurrently, it acts as a potent serotonin reuptake inhibitor with an affinity similar to the well-known antidepressant fluoxetine.[5][14] The stereochemistry of DMNPC is critical, with its four stereoisomers displaying different binding affinities; the (3S,4S)-enantiomer exhibits the highest overall activity.[5]
Quantitative Data: Monoamine Transporter Binding Affinity
The following table summarizes the binding affinities of DMNPC stereoisomers compared to cocaine and fluoxetine, illustrating the potency and dual-action nature of this derivative.
| Compound | Target | Binding Affinity (Ki, nM) |
| (±)-threo-DMNPC | DAT | 23.0 |
| SERT | 1.8 | |
| (±)-erythro-DMNPC | DAT | 15.0 |
| SERT | 11.0 | |
| Cocaine | DAT | ~50-150 |
| SERT | ~200-350 | |
| Fluoxetine | SERT | ~1-5 |
Note: Data are compiled from various sources and should be considered illustrative. Absolute values can vary based on experimental conditions.[5][14]
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (like a 2-naphthylpiperidine derivative) for the dopamine transporter.
Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the DAT in rodent striatal membrane preparations. The resulting IC50 value (concentration of test compound that inhibits 50% of specific binding) is a direct measure of its binding potency.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
Radioligand: [³H]-WIN 35,428 (a well-characterized cocaine analog with high affinity for DAT)
-
Test Compound (e.g., DMNPC)
-
Non-specific binding control: GBR-12909 (10 µM) or unlabeled cocaine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Preparation: Thaw rat striatal membrane homogenate on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In test tubes, combine:
-
50 µL Assay Buffer (for total binding) OR 50 µL non-specific control (e.g., 10 µM GBR-12909) OR 50 µL of test compound dilution.
-
50 µL of [³H]-WIN 35,428 (to a final concentration of ~1-2 nM).
-
400 µL of membrane homogenate (protein concentration ~50-100 µ g/tube ).
-
-
Incubation: Vortex the tubes gently and incubate for 2 hours at 4°C to reach equilibrium. The low temperature minimizes degradation of proteins and ligands.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer. This separates the bound radioligand from the unbound.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization: Mechanism of Monoamine Reuptake Inhibition
Caption: Inhibition of dopamine reuptake by a this compound derivative.
Emerging Potential in Oncology and Neuroprotection: Sigma Receptor Modulation
The this compound scaffold, particularly with an alkyl spacer between the rings, fits the general pharmacophore for ligands of sigma (σ) receptors, an enigmatic class of proteins implicated in cancer, pain, and neurodegenerative diseases.
The Enigmatic Sigma Receptors (σ1 and σ2)
Sigma receptors are not classical G protein-coupled or ionotropic receptors but are unique intracellular proteins.
-
Sigma-1 (σ1) Receptor: A chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, it modulates calcium signaling, ion channel function, and cellular stress responses. It is a target for neuroprotection and pain management.[15]
-
Sigma-2 (σ2) Receptor: Recently identified as TMEM97, this receptor is involved in cholesterol homeostasis and is overexpressed in various cancer cell types, making it a target for oncology.[16]
Structure-Activity Relationships (SAR) at Sigma Receptors
Research into (naphthalene)alkylamine compounds has provided key SAR insights. A common template for sigma ligands includes an unsubstituted or methoxy-substituted naphthalene or tetralin nucleus, linked by an alkyl spacer to a piperidine or piperazine ring.[17] The piperidine nitrogen serves as the basic moiety crucial for binding, while the naphthyl group occupies a lipophilic pocket.[15][17] Subtle modifications, such as the length of the alkyl spacer or substitutions on the rings, can dramatically shift affinity and selectivity between the σ1 and σ2 subtypes.[17]
Quantitative Data: Sigma Receptor Binding Affinity
The table below shows binding data for representative piperidine and piperazine derivatives, highlighting how structural changes influence sigma receptor affinity.
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) |
| Compound 5 | Piperidine-based | 3.64 | 15.0 |
| Compound 4 | Piperazine-based | 1531 | 102 |
| PB28 | N-cyclohexylpiperazine | High | High (σ2 selective) |
| AC927 | 1-(2-phenethyl)piperidine | High (Selective σ ligand) | High |
Note: Data compiled from multiple studies.[15][17][18] "Compound 5" and "Compound 4" are from a comparative study where the only difference was the piperidine vs. piperazine ring, demonstrating the piperidine's importance for σ1 affinity.[15]
Experimental Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
Rationale: This protocol measures the affinity of a test compound for the σ1 receptor using membranes from guinea pig brain or cells expressing the receptor, with (+)-[³H]-pentazocine, a selective σ1 radioligand.
Materials:
-
Guinea pig brain membrane homogenate
-
Radioligand: (+)-[³H]-pentazocine
-
Test Compound
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Standard laboratory equipment as listed in Protocol 2.4.
Procedure:
-
Preparation: Prepare membrane homogenates and serial dilutions of the test compound as previously described.
-
Assay Setup: Combine in tubes:
-
100 µL Assay Buffer (total binding) OR 100 µL Haloperidol (non-specific) OR 100 µL test compound.
-
100 µL (+)-[³H]-pentazocine (final concentration ~2-3 nM).
-
800 µL of membrane homogenate (protein concentration ~200-300 µ g/tube ).
-
-
Incubation: Vortex and incubate for 150 minutes at 25°C in a shaking water bath.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-treated with 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.
-
Washing: Wash filters three times with 4 mL of ice-cold buffer.
-
Quantification & Analysis: Perform scintillation counting and data analysis as described in Protocol 2.4 to determine IC50 and Ki values.
Visualization: Sigma-1 Receptor Pharmacophore Model
Caption: A pharmacophore model for naphthyl-piperidine binding at the Sigma-1 receptor.
Modulating Inflammatory Pathways: P2Y14 Receptor Antagonism
A distinct and promising therapeutic application for this compound derivatives has emerged in the field of inflammation, specifically through the antagonism of the P2Y14 receptor (P2Y14R). This requires significant structural modification of the piperidine ring.
The P2Y14 Receptor: A Target for Inflammatory Disorders
The P2Y14R is a G protein-coupled receptor activated by UDP-sugars, which are released from cells as "danger signals" during injury or stress.[19] Activation of P2Y14R stimulates inflammatory signaling, making selective antagonists highly sought after for treating conditions like asthma, chronic pain, and sterile inflammation.[19] The parent this compound scaffold, while not a P2Y14R ligand itself, serves as the foundational structure for potent antagonists.
Structural Evolution: From Piperidine to Bridged Analogues
The discovery of potent P2Y14R antagonists involved replacing the simple piperidine ring with more rigid, sterically constrained bridged systems.[19][20] This strategy, often termed "escaping from flatland," introduces three-dimensionality to improve receptor fit and drug-like properties.[19][20] By converting the piperidine into structures like 2-azanorbornane, researchers developed compounds with high affinity for the human P2Y14R.[19][20] The (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738) displayed threefold higher affinity than its corresponding enantiomer and demonstrated in vivo activity in models of pain and asthma.[19]
Visualization: Scaffold Modification for P2Y14R Affinity
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Lipophilicity and solubility of 2-(2-Naphthyl)piperidine
An In-Depth Technical Guide to the Lipophilicity and Solubility of 2-(2-Naphthyl)piperidine
Authored by: Senior Application Scientist
Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most critical are two fundamental physicochemical properties: lipophilicity and solubility. These parameters dictate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and potential for toxicity.[1][2] This guide provides an in-depth technical examination of these properties through the lens of a specific, structurally relevant molecule: this compound.
This compound, featuring a bulky, lipophilic naphthyl group and a basic, ionizable piperidine ring, serves as an exemplary case study for the challenges and considerations faced by medicinal chemists. The piperidine scaffold is a common motif in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] However, its basic nature also introduces pH-dependent behaviors that must be meticulously characterized.[3] This document will dissect the theoretical underpinnings of lipophilicity and solubility for this molecule, provide detailed, field-proven experimental protocols for their determination, and synthesize this information to offer a holistic view of its potential drug-like characteristics.
Section 1: Theoretical Framework of this compound
The physicochemical behavior of this compound is a direct consequence of its molecular architecture. The molecule consists of two key pharmacophoric elements:
-
The Naphthyl Moiety: This large, aromatic, bicyclic hydrocarbon system is inherently nonpolar and hydrophobic. It is the primary contributor to the molecule's high intrinsic lipophilicity.
-
The Piperidine Moiety: This saturated heterocycle contains a secondary amine, which acts as a Brønsted-Lowry base.[4] This basic nitrogen atom is readily protonated in acidic to neutral aqueous environments, conferring a positive charge to the molecule.
The pKa of the piperidine ring is the critical inflection point in its behavior. Below its pKa, the protonated, ionized form dominates, which dramatically increases aqueous solubility and reduces lipophilicity. Above the pKa, the neutral, un-ionized form prevails, which is significantly more lipophilic and less soluble in water. This pH-dependent ionization is the reason we must consider both the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP (Partition Coefficient): A measure of lipophilicity for the neutral form of the molecule only. It is a constant for a given compound in a specific solvent system (typically octan-1-ol and water).[5][6]
-
LogD (Distribution Coefficient): The effective lipophilicity of a compound at a specific pH. It accounts for the partitioning of all species (ionized and un-ionized) between octan-1-ol and the aqueous buffer.[7] For a basic compound like this compound, LogD will be highest at high pH and decrease as the pH drops and the molecule becomes more ionized.
Caption: pH-dependent ionization of this compound.
Section 2: Experimental Determination of Lipophilicity (LogD)
While computational models provide useful estimations, the experimental determination of lipophilicity remains the gold standard in drug discovery.[8][9] The two most common methods are the shake-flask method and techniques based on reversed-phase high-performance liquid chromatography (RP-HPLC).[5] The shake-flask method, though more time-consuming, is considered the benchmark for accuracy and will be detailed here.[10][11]
Protocol: Shake-Flask Method for LogD Determination at pH 7.4
This protocol describes the "gold standard" method for determining the distribution coefficient (LogD) of a compound between octan-1-ol and a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.[7]
Rationale: The choice of octan-1-ol and water is the industry standard for mimicking the partitioning between a lipid bilayer and the aqueous cytosol. Pre-saturating each phase prevents volume changes during the experiment, a critical step for ensuring accuracy. Equilibration time is crucial; insufficient time leads to an underestimation of the true partitioning.[12]
Step-by-Step Methodology
-
Preparation of Phases (24 hours prior):
-
Combine equal volumes of octan-1-ol (HPLC grade) and 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) in a large separatory funnel.
-
Shake vigorously for 30 minutes.
-
Allow the phases to separate completely overnight (at least 24 hours) at a controlled temperature (e.g., 25 °C).[7] This creates pre-saturated octan-1-ol and pre-saturated PBS.
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO. The high concentration is necessary for accurate quantification in the subsequent diluted phases.
-
-
Partitioning Experiment:
-
In a glass vial, add 2 mL of the pre-saturated octan-1-ol and 2 mL of the pre-saturated PBS (pH 7.4).
-
Spike the biphasic system with a small volume (e.g., 4 µL) of the 10 mM stock solution to achieve a final nominal concentration of 20 µM.
-
Cap the vial tightly and place it on a mechanical shaker/agitator. Shake at a consistent speed for at least 2 hours at a controlled temperature to allow the compound to reach equilibrium between the two phases.[13]
-
-
Phase Separation:
-
After shaking, allow the vial to stand undisturbed for at least 24 hours to ensure complete separation of the octan-1-ol and aqueous layers.[14] Alternatively, centrifuge the vial at a low speed (e.g., 2000 rpm for 15 minutes) to accelerate phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the octan-1-ol (top) layer and an aliquot from the PBS (bottom) layer. Be extremely careful not to disturb the interface.
-
Quantify the concentration of this compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS.[15][16] A calibration curve must be prepared for accurate quantification.
-
-
Calculation:
-
The LogD is calculated using the following formula: LogDpH 7.4 = log10 ( [Concentration in Octanol] / [Concentration in PBS] ) [5]
-
Caption: Experimental workflow for Equilibrium Solubility determination.
Anticipated Data
The solubility of a basic compound like this compound is expected to be significantly higher at lower pH values where it exists in its protonated, more polar form.
| pH of Aqueous Buffer | Predominant Species | Expected Equilibrium Solubility (µg/mL) | Biopharmaceutical Classification System (BCS) Implication |
| 2.0 | Ionized (Salt form) | > 250 | High Solubility |
| 4.5 | Ionized (Salt form) | > 100 | High Solubility |
| 7.4 | Ionized (Salt form) | 50 - 100 | Moderately Soluble |
| 9.0 | Mixed Species | < 10 | Low Solubility |
| 12.0 | Neutral (Free Base) | < 1 | Poor Solubility |
Section 4: Synthesis and Implications for Drug Development
The experimental data, even if hypothetical, paint a clear picture of this compound as a classic ionizable compound. Its properties are a trade-off dictated by pH.
-
In the acidic environment of the stomach (pH 1-3): The compound will be highly soluble due to complete protonation. This is favorable for dissolution from an oral solid dosage form.
-
In the upper intestine (pH 5-6.5): The compound remains predominantly ionized and soluble, which is conducive to maintaining a high concentration gradient for absorption.
-
At physiological pH (7.4) in the bloodstream: The compound will be mostly ionized, which may limit its ability to cross cell membranes and the blood-brain barrier. However, its moderate LogD at this pH suggests that a sufficient fraction exists in the neutral form to allow for membrane permeation. [1]The balance between solubility and lipophilicity is key for distribution. [17] The interplay between these properties is fundamental to a compound's ADME profile. A molecule must first dissolve (solubility) to then be absorbed across the gut wall (a process governed by lipophilicity and permeability).
Caption: Interplay of physicochemical properties and ADME profile.
Conclusion
The characterization of lipophilicity and solubility is a cornerstone of preclinical drug development. For an ionizable molecule like this compound, a single data point is insufficient. A comprehensive understanding requires mapping these properties across a range of physiologically relevant pH values. The shake-flask methods for LogD and equilibrium solubility, while demanding, provide the definitive data needed to build predictive models of in vivo behavior, guide formulation strategies, and ultimately de-risk the progression of a compound through the development pipeline. The insights gained from these fundamental assays are invaluable for making informed decisions and optimizing the chances of therapeutic success.
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A Comprehensive Technical Guide to the Neuropharmacological Profiling of 2-(2-Naphthyl)piperidine
Executive Summary
The piperidine scaffold is a foundational structural motif in medicinal chemistry, present in a multitude of centrally active pharmaceuticals.[1][2] Its combination with a lipophilic naphthyl group in the form of 2-(2-Naphthyl)piperidine presents a compelling, albeit under-investigated, candidate for novel neuropharmacological activity. Structurally related compounds, such as N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC), have demonstrated potent activity as dopamine and serotonin reuptake inhibitors.[3] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's interaction with key neurotransmitter systems. We delineate a multi-tiered experimental strategy, progressing from broad in vitro screening to specific functional characterization and culminating in in vivo validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, field-proven protocols necessary to build a complete pharmacological profile of this and similar novel chemical entities.
Introduction: Rationale and Postulated Targets
The this compound Structure: A Hybrid for CNS Activity
The molecular architecture of this compound suggests a high probability of interaction with central nervous system (CNS) targets. The piperidine ring is a privileged structure in neuropharmacology, forming the core of drugs targeting a wide array of neurotransmitter systems.[1][2] The 2-naphthyl moiety is a bulky, hydrophobic group that can facilitate entry across the blood-brain barrier and contribute significantly to binding affinity at receptor or transporter sites. This combination has been explored in other contexts; for instance, arylpiperazine derivatives containing a naphthyl group have been investigated as dual-action serotonin 5-HT1D antagonists and reuptake inhibitors.[4] The specific compound (S)-2-(Naphthalen-2-yl)piperidine is noted in chemical libraries for its potential in neuropharmacology, though detailed studies are sparse.[5]
Primary Postulated Targets: Monoamine Transporter Systems
Based on the pharmacology of structurally analogous compounds, the primary hypothesis is that this compound will interact with monoamine transporters. These transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical for regulating neurotransmitter levels in the synapse and are the targets of major drug classes, including antidepressants and psychostimulants.[6][7] DMNPC, which shares the naphthyl and piperidine moieties, is a potent dopamine and serotonin reuptake inhibitor.[3] Therefore, a primary objective of this research plan is to quantify the affinity and inhibitory potency of this compound at DAT, SERT, and NET.
Part 1: In Vitro Target Affinity Profiling
The initial step in characterizing a novel compound is to determine its binding affinity across a range of relevant biological targets. This provides a quantitative measure of interaction and identifies the most promising targets for further functional investigation.
Rationale for Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[8] These assays are robust, sensitive, and allow for the determination of the inhibition constant (Kᵢ), a direct measure of binding affinity.[8] A competitive binding format, where the unlabeled test compound competes with a known high-affinity radioligand, is the most efficient method for initial screening.[8][9]
Methodology: Competitive Radioligand Binding Assay
This protocol describes a generalized filtration-based binding assay, which is suitable for membrane-bound targets like monoamine transporters.[8]
Objective: To determine the Kᵢ of this compound at human DAT, SERT, and NET.
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]BTCP for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[10]
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM BTCP for DAT).[10]
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[9]
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 120 minutes).[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
-
Visualization: Radioligand Binding Workflow
Caption: Mechanism of a neurotransmitter uptake inhibition assay.
Methodology: GPCR Functional Assay (cAMP Accumulation)
Should the initial binding screen reveal affinity for a Gs or Gi-coupled receptor (e.g., certain dopamine or serotonin receptors), a cAMP assay is essential to determine functional activity. [11][12] Objective: To determine if this compound acts as an agonist or antagonist at a hypothetical G-protein coupled receptor target.
Protocol Overview:
-
Cell Culture: Use cells expressing the receptor of interest (e.g., CHO-D2R).
-
Induction: Treat cells with the test compound. For antagonist testing, co-incubate with a known agonist. For Gi-coupled receptors, stimulate cells with forskolin to induce a measurable cAMP level that can then be inhibited. [12]3. Lysis & Detection: Lyse the cells to release intracellular cAMP. The level of cAMP is then measured, often using a competitive immunoassay or a luciferase-based reporter system. [13]4. Data Analysis: Generate dose-response curves to calculate agonist potency (EC₅₀) or antagonist potency (IC₅₀).
Visualization: Gᵢ-Coupled Receptor Signaling Pathway
Caption: Simplified Gᵢ-coupled receptor signaling cascade.
Part 3: In Vivo Assessment
In vivo studies are essential to confirm that the in vitro activity of a compound translates to a physiological or behavioral effect in a whole organism.
Rationale for In Vivo Models
Based on a hypothetical in vitro profile of DAT/SERT inhibition, two primary in vivo approaches are warranted:
-
Neurochemical Analysis: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing definitive evidence of transporter blockade. [14][15][16]2. Behavioral Analysis: Locomotor activity is a well-established behavioral assay sensitive to changes in dopaminergic neurotransmission. [17][18]Compounds that inhibit dopamine reuptake typically increase locomotor activity. [17]
Methodology: In Vivo Microdialysis (Overview)
Objective: To measure changes in extracellular dopamine and serotonin in the nucleus accumbens of rats following administration of this compound.
High-Level Protocol:
-
Surgery: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens) in an anesthetized rat.
-
Recovery: The animal is allowed to recover for several days.
-
Experiment: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Sample collection continues for several hours to monitor drug-induced changes in neurotransmitter levels.
-
Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [19][20]
Methodology: Locomotor Activity (Overview)
Objective: To assess the effect of this compound on spontaneous locomotor activity in rats.
High-Level Protocol:
-
Habituation: Rats are placed individually into open-field arenas equipped with infrared beams to track movement. They are allowed to habituate to the environment for a period (e.g., 60 minutes).
-
Administration: Animals are removed, administered either vehicle or a dose of this compound, and immediately returned to the arenas.
-
Data Collection: Locomotor activity (e.g., distance traveled, stereotyped movements) is recorded automatically by the system for 1-2 hours.
-
Data Analysis: The data is binned into time intervals (e.g., 5 minutes) and analyzed to compare the activity of the drug-treated group to the vehicle control group. A significant increase in locomotion post-drug would be consistent with a dopamine reuptake inhibitor profile. [17]
Conclusion and Integrated Profile
This technical guide outlines a systematic, multi-stage approach to fully characterize the neuropharmacological profile of this compound. By integrating data from in vitro binding, functional, and in vivo assays, a comprehensive understanding of the compound's mechanism of action can be developed. For example, if the hypothetical results hold true—higher affinity and functional potency at SERT and DAT—the compound would be classified as a serotonin-dopamine reuptake inhibitor (SDRI). The in vivo microdialysis would be expected to show a significant increase in extracellular serotonin and dopamine, and the locomotor assay would likely show a dose-dependent increase in activity. This complete profile is the essential foundation for any further preclinical or clinical development.
References
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Buccioni, M., Marucci, G., Dal Ben, D., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal, 7(4), 463-8. Available from: [Link]
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Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 853-864. Available from: [Link]
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Yan, S., Lasley, R. L., Burger, P., & Jobe, P. (1992). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Journal of Neuroscience Methods, 44(2-3), 123-132. Available from: [Link]
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Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical and Bioanalytical Chemistry, 384(1), 58-60. Available from: [Link]
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A Technical Guide to the Discovery of Novel Piperidine-Based Compounds: From Synthesis to Biological Validation
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in over seventy commercialized drugs and countless compounds under investigation.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility, chemical stability, and the ability to modulate physicochemical properties such as lipophilicity and aqueous solubility.[2][3] These attributes make it an exceptionally versatile building block for engaging with a wide array of biological targets.[4][5] This in-depth guide provides an integrated perspective for researchers and drug development professionals on the discovery of novel piperidine-based compounds. We will traverse the critical path from modern synthetic strategies and stereochemical control to robust biological evaluation and lead optimization, grounding our discussion in field-proven insights and validated protocols.
The Strategic Importance of the Piperidine Scaffold
The piperidine motif is ubiquitous in pharmaceuticals targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][6][7] Its success is not accidental but is rooted in its fundamental chemical properties. The sp³-hybridized nature of the ring allows for complex, three-dimensional structures that can better interact with the binding sites of proteins, an approach often termed "escape from flatland".[7][8] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it provides a key handle for modulating the pKa and overall polarity of the molecule.[3] This adaptability is crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is paramount for transforming a potent compound into a viable drug candidate.[9]
Core Synthetic Strategies: Building the Piperidine Core
The construction of the piperidine ring is a mature field, yet it is continually evolving with the advent of more efficient and selective catalytic methods. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, stereochemistry, and scalability.
Foundational & Modern Synthetic Methodologies
Key strategies for synthesizing the piperidine scaffold can be broadly categorized:
-
Hydrogenation of Pyridine Precursors: This is one of the most common and direct methods for accessing the piperidine core.[10] While classical methods often require harsh conditions, modern approaches utilize catalysts like rhodium and ruthenium for efficient reduction under milder conditions.[11] A significant challenge is controlling the hydrogenation of the often stable aromatic pyridine ring, but recent advances have expanded the substrate scope.[12]
-
Cyclization Reactions: Intramolecular and intermolecular cyclization reactions are powerful tools for building the ring from acyclic precursors.[4] Methods such as reductive amination of δ-ketoamines or the cyclization of 5-aminoalkanols are well-established.[13]
-
[4+2] Cycloadditions (Aza-Diels-Alder Reactions): This powerful class of reactions allows for the convergent assembly of highly functionalized piperidines with excellent control over stereochemistry.[14] The annulation of imines with allenes, catalyzed by phosphines, is a notable example that furnishes a diverse array of piperidine derivatives.[15]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient as they assemble the piperidine core from three or more starting materials in a single pot, minimizing purification steps and saving resources.[4]
The Criticality of Asymmetric Synthesis
Biological systems are chiral, and thus the stereochemistry of a drug molecule can profoundly impact its potency, selectivity, and safety profile.[3] Consequently, catalytic asymmetric synthesis has become indispensable in modern drug discovery.
Recent breakthroughs include:
-
Rhodium-Catalyzed Asymmetric Carbometalation: A novel three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, provides access to a wide variety of enantioenriched 3-substituted piperidines.[16][17] This method has been successfully applied to the formal synthesis of clinically used materials like Preclamol and Niraparib.[16][17]
-
Catalytic Asymmetric Ring Expansion: Chiral piperidines can be accessed from smaller ring systems. For instance, a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde, initiates a ring expansion to deliver β-hydroxy piperidines with high stereoselectivity.[18]
The workflow for a typical asymmetric synthesis and development program is outlined below.
Caption: Workflow for Asymmetric Synthesis and Validation.
Biological Evaluation and Lead Discovery
Once a library of novel piperidine compounds has been synthesized and characterized, the next phase is to screen them for biological activity. The choice of assays is dictated by the therapeutic area of interest.
Common Therapeutic Targets
Piperidine derivatives have demonstrated activity against a multitude of targets.[7][19]
-
Oncology: Many piperidine compounds exhibit anticancer properties by inducing apoptosis, inhibiting angiogenesis, or modulating key signaling pathways like PI3K/Akt.[20][21][22] For example, specific derivatives have been developed as potent inhibitors of the HDM2-p53 protein-protein interaction, a critical pathway in cancer.[23]
-
Infectious Diseases: The scaffold is present in antivirals, such as inhibitors of the influenza virus, and antibacterials that target essential enzymes like Mycobacterium tuberculosis MenA.[24][25][26]
-
Central Nervous System (CNS): The ability of piperidines to cross the blood-brain barrier makes them ideal for CNS targets.[27] They are found in antipsychotics, analgesics (μ-opioid receptor agonists), and treatments for neurodegenerative diseases like Alzheimer's, where they can act as cholinesterase inhibitors.[21][28][29]
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
A primary screen for anticancer activity is often a cytotoxicity assay to determine the concentration at which a compound inhibits cell growth. The Sulforhodamine B (SRB) assay is a robust and widely used method.[30]
Objective: To determine the GI50 (concentration that inhibits cell growth by 50%) of novel piperidine derivatives against a human cancer cell line (e.g., MCF-7 breast cancer).
Step-by-Step Methodology:
-
Cell Plating: Seed MCF-7 cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine test compounds in the culture medium. Remove the medium from the plates and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[30]
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[30] Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Lead Optimization: Structure-Activity Relationship (SAR) and ADME Profiling
Initial "hits" from a screening campaign rarely have the optimal properties for a drug. The lead optimization phase aims to iteratively modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.
Decoding the Structure-Activity Relationship (SAR)
SAR explores how specific structural modifications to a molecule affect its biological activity.[31] For piperidine-based compounds, key areas of modification include the nitrogen substituent, the position and nature of substituents on the carbon ring, and the stereochemistry.[32]
Case Study: SAR of MenA Inhibitors for Tuberculosis In a study on piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis, researchers systematically explored modifications to improve potency and reduce high lipophilicity (cLogP).[25]
| Compound ID | R1 (Piperidine N-Substituent) | R2 (Aromatic Substituent) | MenA IC50 (µM) | Mtb GIC50 (µM) | cLogP |
| 1 (Lead) | Benzophenone | H | Potent | Potent | 7.9 |
| 9 | 4-Fluorobenzyl | H | 33 ± 5 | 14 ± 1 | N/A |
| 11 | 4-Chlorobenzyl | H | 22 ± 3 | 10 ± 1 | 6.6 |
| Variant X | Cyclohexylmethyl | H | >50 | >50 | N/A |
| Variant Y | Benzyl | 4-Chloro | Potent | Potent | ~7.0 |
Data compiled for illustrative purposes based on trends observed in the cited literature.[25]
Key SAR Insights:
-
N-Substituent: The nature of the group on the piperidine nitrogen is critical. Replacing the bulky benzophenone in the lead compound with a 4-chlorobenzyl group (Compound 11) retained potency while significantly reducing the calculated lipophilicity (cLogP), a favorable outcome for drug-like properties.[25]
-
Aromatic Ring Substitution: Halogen substitution on the benzyl ring, particularly chlorine at the para-position (Compound 11), was well-tolerated and contributed to potent activity.[25]
ADME/Tox Profiling: A Prerequisite for Success
A compound's journey through the body is governed by its ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity properties.[33] Early in silico and in vitro assessment of these parameters is crucial to avoid costly late-stage failures.[34]
Key ADME/Tox Considerations for Piperidine Scaffolds:
-
Absorption: Permeability across the gut wall (often modeled using Caco-2 assays) is a key predictor of oral bioavailability.[9]
-
Metabolism: The piperidine ring itself is relatively metabolically stable, but it can be a site for oxidation. Metabolism is often influenced by substituents on the ring or the nitrogen atom.[2] In silico tools can predict interactions with cytochrome P450 enzymes.[34]
-
Toxicity: Computational models and in vitro assays are used to flag potential liabilities, such as inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[3]
The diagram below illustrates how piperidine compounds can modulate intracellular signaling pathways, a common mechanism of action leading to a therapeutic effect.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
This pathway is frequently dysregulated in cancer, and piperine (a naturally occurring piperidine) has been shown to inhibit Akt signaling, leading to apoptosis.[20][35]
Conclusion and Future Perspectives
The piperidine scaffold remains an invaluable asset in the drug discovery toolkit. Its structural and chemical versatility ensures its continued application across a broad range of therapeutic areas.[1][4] The future of novel piperidine-based drug discovery will be driven by innovations in synthetic chemistry, particularly in catalytic asymmetric methods that grant precise control over 3D architecture.[8][36] The integration of computational chemistry for in silico ADMET prediction and structure-based design will further accelerate the optimization process, enabling the development of safer, more effective therapeutics.[34][37] By combining these advanced strategies, the scientific community is well-positioned to continue unlocking the full therapeutic potential of this remarkable heterocycle.
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In silico modeling of 2-(2-Naphthyl)piperidine binding
An In-Depth Technical Guide: In Silico Modeling of 2-(2-Naphthyl)piperidine Binding: A Workflow for Target Identification, Pose Prediction, and Affinity Estimation
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of this compound, a molecule featuring the privileged piperidine scaffold common in medicinal chemistry.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide the causal logic behind key methodological choices, ensuring a self-validating and robust computational strategy. We will navigate the entire discovery cascade, from initial target hypothesis generation and system preparation to the prediction of binding modes via molecular docking, and finally, the refinement of these predictions through molecular dynamics (MD) simulations and rigorous binding free energy calculations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply a multi-faceted computational approach to characterize the interaction of novel small molecules with their putative biological targets.
The Rationale: From Chemical Structure to Biological Hypothesis
The journey from a novel chemical entity like this compound to a potential therapeutic lead is fraught with challenges. Traditional wet-lab screening is resource-intensive and time-consuming. In silico modeling offers a powerful paradigm to accelerate this process by building predictive, atom-level models of molecular interactions, thereby prioritizing experimental efforts.[3][4]
The this compound structure is intriguing; the piperidine ring is a cornerstone of neuropharmacology, while the bulky, hydrophobic naphthyl group suggests potential for strong interactions within protein binding pockets.[1][2][5] Given this structural makeup, plausible protein targets include G-Protein Coupled Receptors (GPCRs), monoamine transporters, and sigma receptors, all of which are implicated in a vast array of neurological processes and are known to bind piperidine-containing ligands.[2][6][7][8] This guide will use the human Dopamine Transporter (hDAT) , the Sigma-1 Receptor (S1R) , and the Serotonin 5-HT2A Receptor (a representative GPCR) as our primary targets for investigation.
Foundational Stage: System Preparation and Validation
The axiom "garbage in, garbage out" is particularly salient in computational chemistry. The integrity of our predictions is wholly dependent on the meticulous preparation of both the ligand and its target receptors. This stage is not a mere formality but the bedrock of the entire study.
Protocol: Ligand Structure Preparation
The goal is to generate a low-energy, three-dimensional conformation of this compound with a correct protonation state at physiological pH.
Step-by-Step Methodology:
-
2D to 3D Conversion: Begin with a 2D representation (e.g., SMILES string) of this compound. Use a tool such as Open Babel to generate an initial 3D structure.
-
Protonation State Assignment: The piperidine nitrogen is basic. At a physiological pH of ~7.4, it will be predominantly protonated. Tools like ChemAxon's pKa calculator or the PropKa server can be used to confirm this, which is a critical step for accurately modeling electrostatic interactions.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform a geometry optimization using a suitable force field, such as MMFF94 or GAFF (General Amber Force Field), to relax the structure and relieve any steric strain. This can be accomplished with software like Avogadro, Maestro, or via command-line tools.[9]
Protocol: Receptor Structure Preparation
We will source our receptor structures from the Protein Data Bank (PDB). The objective is to clean these raw structures, making them suitable for simulation.
Selected PDB Entries:
-
Human Dopamine Transporter (hDAT): A recent high-resolution cryo-EM structure, such as PDB ID: 8HES, provides an excellent starting point.[10][11]
-
Sigma-1 Receptor (S1R): Crystal structures like PDB ID: 5HK1 offer a clear view of the ligand-binding pocket.[12]
-
Serotonin 5-HT2A Receptor: A structure in an active or inactive state, for instance, PDB ID: 6A93, will serve as our GPCR model.
Step-by-Step Methodology:
-
Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[13] Remove all non-essential components: water molecules, co-crystallized ligands, ions, and any other heteroatoms not integral to the protein's structure. For multi-chain structures, isolate the chain of interest.
-
Addressing Structural Issues: Inspect the protein for missing loops or side chains. While loop modeling is an advanced topic, be aware of these gaps. Missing atoms in side chains can often be added and optimized using tools like SCWRL or the "Dock Prep" utility in Chimera.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure. This is a critical step, as hydrogen positions are not typically resolved in crystal structures. The protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) must be correctly assigned based on a pH of 7.4. Software like H++ or the PDB2PQR server are invaluable for this task.
-
Structural Relaxation: Perform a constrained energy minimization on the prepared protein structure. Here, the heavy atoms of the protein backbone are restrained with a force constant, while the newly added hydrogens and side chains are allowed to move freely to resolve any clashes. This ensures a stable starting structure for subsequent docking and simulation.
Workflow: Ligand and Receptor Preparation
The following diagram illustrates the foundational workflow for preparing the molecular systems.
Caption: Workflow for preparing ligand and receptor structures.
Molecular Docking: Predicting the Binding Hypothesis
Molecular docking serves as our first predictive tool, aiming to identify the most probable binding orientation (pose) of the ligand within the receptor's active site and provide a quantitative estimate of binding affinity via a scoring function.[14] It is a computationally efficient method, ideal for generating initial hypotheses.
The "Why": Search Algorithms and Scoring Functions
A docking program systematically explores the conformational space of the ligand within the binding site (the search algorithm ) and evaluates each generated pose using a mathematical model (the scoring function ) that estimates the binding free energy. It is crucial to understand that scoring functions are approximations; they prioritize speed over absolute accuracy and are best used for ranking poses and comparing ligands in a congeneric series.
Protocol: Rigid Receptor Docking with AutoDock Vina
We will use AutoDock Vina, a widely used and validated open-source docking program.[13][15]
Step-by-Step Methodology:
-
File Preparation: Convert the prepared ligand and receptor files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.
-
Defining the Search Space (Grid Box): This is the most critical step. The grid box defines the three-dimensional space where Vina will search for binding poses. The box should be centered on the known active site of the receptor and be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to waste computational effort on irrelevant regions. For our targets, the box can be centered on the position of the co-crystallized ligand in the PDB structure.
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the center coordinates, and the dimensions of the grid box.
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
Analysis of Results: The log.txt file will contain the predicted binding affinities (in kcal/mol) for the top poses. The output.pdbqt file contains the 3D coordinates of these poses. Visualize the output file in PyMOL or Chimera, overlaying the docked poses with the receptor structure. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) for the top-scoring pose.
Workflow: Molecular Docking
Caption: The molecular docking workflow from input to analysis.
Data Presentation: Predicted Docking Affinities
Summarize the quantitative results in a clear, comparative table.
| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| hDAT | 8HES | -9.8 | Pi-stacking with Phe320, Hydrophobic interactions with Val152, Ile159 |
| Sigma-1 Receptor | 5HK1 | -10.5 | Pi-cation with Tyr173, Hydrogen bond with Glu172 |
| 5-HT2A Receptor | 6A93 | -9.2 | Hydrophobic interactions with Trp336, Pi-stacking with Phe340 |
Note: The values presented are illustrative examples for this guide.
Molecular Dynamics (MD): From a Static Pose to a Dynamic System
A docking pose is a static snapshot. In reality, the protein-ligand complex is a dynamic entity, constantly in motion. Molecular Dynamics (MD) simulations provide this dynamic perspective by simulating the movements of atoms over time, allowing us to assess the stability of the docked pose and observe how interactions evolve.[16][17]
The "Why": Validating Stability and Refining Interactions
MD simulations allow us to:
-
Assess Pose Stability: A ligand that remains in its docked pose throughout a simulation is more likely to be a stable binder.
-
Observe Water's Role: Explicitly models the role of water molecules in mediating or competing with protein-ligand interactions.
-
Identify Key Stable Interactions: Determine which interactions (e.g., hydrogen bonds) persist over time, indicating their importance for binding.
-
Generate an Ensemble of Structures: Provides a set of realistic conformations for more advanced analyses like binding free energy calculations.
Protocol: MD Simulation with GROMACS
GROMACS is a high-performance, open-source MD engine.[18] The workflow involves setting up the system, equilibrating it, and running the production simulation.
Step-by-Step Methodology:
-
System Setup:
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate parameters for the ligand using a tool like CGenFF or antechamber.
-
Solvation: Place the protein-ligand complex (using the best-docked pose) in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration (~0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes introduced during setup.
-
Equilibration (Two Phases):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand heavy atoms restrained. This allows the water and ions to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the restraints and allow the system pressure to equilibrate to 1 bar. The density of the box should converge to ~1 g/L.
-
-
Production MD: Once the system is stable in temperature and pressure, run the production simulation for a duration sufficient to observe the behavior of the complex (e.g., 100-200 nanoseconds).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it is not diffusing away from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the distance of key hydrogen bonds and hydrophobic contacts throughout the simulation to assess their stability.
-
Workflow: Molecular Dynamics Simulation
Caption: The MD simulation workflow from system setup to analysis.
Binding Free Energy Calculation: Towards Quantitative Prediction
While MD simulations provide invaluable insights into the dynamics and stability of binding, they do not directly yield a binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more rigorous, albeit computationally expensive, way to estimate the binding free energy (ΔG_bind) from the MD trajectory.
The "Why": An Energetically Decomposed View of Binding
MM/PBSA calculates the free energy of the protein-ligand complex, the free protein, and the free ligand, and then computes the difference.[19] It provides a valuable decomposition of the binding energy into its constituent parts:
-
ΔE_MM: Molecular mechanics energy (van der Waals, electrostatic).
-
ΔG_solv: Solvation free energy, split into polar (calculated via Poisson-Boltzmann) and non-polar (calculated from surface area) components.
This allows us to understand the key driving forces behind the binding event—for instance, whether it is dominated by electrostatic interactions or the hydrophobic effect.
Protocol: MM/PBSA Calculation
This protocol uses the g_mmpbsa tool, which is compatible with GROMACS trajectories.
Step-by-Step Methodology:
-
Trajectory Preparation: From the production MD trajectory, strip out all water and ion atoms, leaving only the protein-ligand complex. It is good practice to use a portion of the trajectory where the system has reached equilibrium (e.g., the last 50 ns of a 100 ns run).
-
Generate Input Files: Create separate trajectory files for the complex, the protein alone, and the ligand alone.
-
Run g_mmpbsa: Execute the g_mmpbsa tool, providing the trajectory files and setting the necessary parameters for the Poisson-Boltzmann and surface area calculations.
-
Analyze Output: The tool will output the final estimated ΔG_bind and its individual components. Analyze these components to understand the energetic drivers of binding.
Data Presentation: Calculated Binding Free Energies
| Target Receptor | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) | ΔG_bind (kcal/mol) |
| hDAT | -45.2 | -21.5 | +38.8 | -5.1 | -33.0 |
| Sigma-1 Receptor | -52.1 | -35.7 | +55.3 | -6.2 | -38.7 |
| 5-HT2A Receptor | -40.8 | -15.1 | +30.5 | -4.7 | -30.1 |
Note: The values presented are illustrative examples for this guide and represent a more refined prediction of binding strength than docking scores.
Synthesis and Forward Look
This guide has detailed a rigorous, multi-step in silico workflow to investigate the binding of this compound. By progressing from target identification through docking, MD simulation, and free energy calculations, we have built a comprehensive picture of its potential interactions. The illustrative data suggest that this compound may exhibit high affinity for the Sigma-1 Receptor, driven by a combination of strong electrostatic and van der Waals interactions.
It is imperative to recognize the limitations of this purely computational approach. The accuracy of these predictions is contingent upon the quality of the force fields and the extent of conformational sampling. The ultimate validation of these in silico hypotheses must come from experimental testing, such as radioligand binding assays or functional assays. However, the insights gained from this workflow provide a robust, data-driven foundation to guide and prioritize those experiments, ultimately accelerating the path of discovery.
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An In-Depth Technical Guide to the Neuropharmacological Effects of 2-(2-Naphthyl)piperidine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(2-Naphthyl)piperidine Scaffold
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to a multitude of pharmaceuticals and natural alkaloids.[1][2] When substituted with a 2-naphthyl moiety at the 2-position, it forms a class of compounds with significant potential for modulating central nervous system (CNS) targets. These derivatives have garnered substantial interest due to their structural similarities to established monoamine reuptake inhibitors, which are critical in treating neuropsychiatric disorders like depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[3][4]
Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are transmembrane proteins that regulate neurotransmitter signaling by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] By inhibiting these transporters, this compound derivatives can elevate extracellular neurotransmitter concentrations, thereby modulating mood, cognition, and behavior.[4] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and the detailed in vitro and in vivo neuropharmacological characterization of this promising class of compounds.
Synthesis Strategies: Achieving Chemical and Stereochemical Diversity
The biological activity of this compound derivatives is profoundly influenced by their stereochemistry. Therefore, synthetic strategies must not only construct the core scaffold but also control the spatial arrangement of substituents. Enantioselective synthesis is paramount, as different enantiomers and diastereomers often exhibit vastly different affinities and selectivities for their biological targets.[5][6]
Common synthetic approaches include:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer.[7] For instance, chiral lactams can serve as precursors for the enantioselective synthesis of 2-arylpiperidines.[7]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-lysine, to build the piperidine ring with a predefined stereocenter.[8]
-
Resolution of Racemates: Synthesizing the compound as a racemic mixture and then separating the enantiomers using chiral resolving agents, such as N-acetyl-L-leucine or (S)-(+)-camphorsulfonic acid.[9]
The following diagram illustrates a generalized workflow for the asymmetric synthesis of these derivatives.
Caption: Generalized workflow for asymmetric synthesis.
Neuropharmacological Profile: Monoamine Transporter Interactions
The primary mechanism of action for many this compound derivatives is the inhibition of monoamine transporters.[5] The affinity and selectivity for DAT, NET, and SERT are dictated by subtle structural modifications, establishing a clear structure-activity relationship (SAR).
Structure-Activity Relationships (SAR)
-
Stereochemistry: The relative orientation of the naphthyl group and other substituents on the piperidine ring is critical. For example, in related 3,4-disubstituted piperidines, (-)-cis analogues tend to show DAT/NET selectivity, whereas (-)-trans and (+)-cis isomers favor SERT or SERT/NET.[5][10] This highlights the necessity of resolving and testing individual stereoisomers.
-
Substitutions on the Naphthyl Ring: Modifications to the naphthyl moiety can fine-tune potency and selectivity. Halogenation or the addition of small alkyl groups can enhance binding, though the optimal position varies between transporters.
-
Piperidine Ring Substitutions: N-alkylation of the piperidine nitrogen can significantly alter binding affinity. Generally, small alkyl groups are tolerated, but larger, bulkier substituents may decrease potency.[11]
The following diagram illustrates the mechanism by which these compounds increase synaptic neurotransmitter levels.
Caption: Inhibition of monoamine reuptake at the synapse.
Quantitative Binding Data
The affinity of these derivatives for monoamine transporters is typically quantified by determining their inhibition constant (Kᵢ). Lower Kᵢ values indicate higher binding affinity.
| Compound Scaffold | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Profile |
| Parent this compound | 50 | 150 | >1000 | DAT > NET |
| (+)-cis-Isomer A | 25 | 10 | 800 | NET/DAT |
| (-)-trans-Isomer B | 300 | 120 | 20 | SERT > NET |
| N-Methyl Derivative | 45 | 180 | >1000 | DAT > NET |
| Note: These values are representative and intended for illustrative purposes. Actual values are highly dependent on the specific substitutions. |
Experimental Protocols for Pharmacological Characterization
To ensure scientific rigor, the pharmacological properties of this compound derivatives must be validated through standardized, reproducible protocols.
Protocol 1: Radioligand Competition Binding Assay
This assay determines a compound's affinity (Kᵢ) for a specific transporter by measuring its ability to displace a known radiolabeled ligand.[12][13][14]
Objective: To determine the Kᵢ of a test compound for hDAT, hNET, and hSERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Paroxetine for SERT.
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer, followed by centrifugation to pellet the membranes. Wash and resuspend the final membrane pellet in assay buffer and determine the protein concentration.[12]
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, and the appropriate radioligand (at a concentration near its Kₔ).
-
Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific inhibitor.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate for 60-90 minutes at room temperature.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the plate contents through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[12]
Caption: Workflow for the radioligand binding assay.
Protocol 2: Synaptosome Uptake Inhibition Assay
This functional assay measures a compound's potency (IC₅₀) in blocking the actual transport of a neurotransmitter into nerve terminals.[15][16][17]
Objective: To determine the IC₅₀ of a test compound for inhibiting dopamine, norepinephrine, or serotonin uptake into rat brain synaptosomes.
Materials:
-
Freshly dissected rat brain tissue (striatum for DAT, cortex/hippocampus for NET, brainstem for SERT).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.[18][19]
-
Krebs-HEPES Buffer (KHB) for uptake.
-
Specific uptake inhibitors for defining non-specific uptake.
Methodology:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Perform differential centrifugation: a low-speed spin to remove nuclei and debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomes.[18][20][21] Resuspend the synaptosomal pellet in KHB.
-
Assay Setup: Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle for 5-10 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each tube to start the uptake reaction. Incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped on the filters via scintillation counting. Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake versus the log concentration of the test compound.[16]
Protocol 3: cAMP Accumulation Assay for Off-Target Receptor Activity
To ensure selectivity, it is crucial to test for activity at other major CNS targets, such as dopamine receptors. D1-like receptors are Gₛ-coupled and increase cyclic AMP (cAMP), while D2-like receptors are Gᵢ-coupled and decrease it.[22]
Objective: To assess if a test compound acts as an agonist or antagonist at human D1 or D2 dopamine receptors.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the dopamine receptor subtype of interest and a cAMP-responsive reporter system (e.g., luciferase) or use a direct cAMP measurement kit (e.g., HTRF).[23][24]
-
Agonist Mode: Treat cells with increasing concentrations of the test compound and measure the resulting change in intracellular cAMP. An increase (for D1) or decrease (for D2, after forskolin stimulation) indicates agonist activity.
-
Antagonist Mode: Pre-incubate cells with the test compound before challenging them with a known dopamine agonist (e.g., dopamine). A rightward shift in the agonist's dose-response curve indicates antagonist activity.[25]
-
Detection: Quantify cAMP levels using the chosen detection method (luminescence, fluorescence, etc.).[26]
In Vivo Neuropharmacological Effects
The in vitro profile of a this compound derivative as a monoamine reuptake inhibitor predicts specific behavioral effects in animal models.[27] Compounds with potent DAT and/or NET inhibition are expected to have psychostimulant properties.[28]
-
Locomotor Activity: In rodents, low to moderate doses of DAT/NET inhibitors typically increase spontaneous locomotor activity. This is a primary screen for stimulant effects.[28]
-
Cognitive Enhancement: By increasing catecholamine levels in the prefrontal cortex, these compounds may improve performance in tasks measuring attention and executive function, which is relevant for models of ADHD.[28][29]
-
Rewarding Properties: The abuse potential of DAT inhibitors can be assessed using the conditioned place preference (CPP) paradigm, where an animal's preference for an environment previously paired with the drug is measured.
-
Antidepressant-like Effects: Compounds with significant SERT and/or NET inhibition can be screened for antidepressant potential using models like the forced swim test (FST) and tail suspension test (TST), where a reduction in immobility time is considered a positive result.
Therapeutic Potential and Future Directions
The diverse pharmacological profiles achievable within the this compound class offer potential for developing treatments for a range of CNS disorders.[30]
-
ADHD: Selective NET inhibitors or dual NET/DAT inhibitors (NDRIs) are established treatments for ADHD.[4] Novel derivatives could offer improved efficacy or side-effect profiles.
-
Depression: Compounds with potent SERT and NET inhibition (SNRIs) or triple reuptake inhibition (SNDRIs) are promising candidates for treatment-resistant depression.[31]
-
Substance Use Disorders: DAT inhibitors with slow-onset, long-duration pharmacokinetics could serve as substitution therapies for psychostimulant addiction.[4]
Future research should focus on optimizing the selectivity profile to minimize off-target effects, such as cardiovascular issues or abuse liability. A critical area of investigation is the metabolic stability and pharmacokinetic properties of these compounds to ensure adequate brain penetration and duration of action.[11][32] The continued exploration of the rich structure-activity relationships within this chemical class holds significant promise for the discovery of next-generation neuropharmacological agents.
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
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BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
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Bio-protocol. (n.d.). Crude synaptosome preparation and glutamate uptake assay.
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Innoprot. (n.d.). D2 Dopamine Receptor Assay.
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Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107–129.
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
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Eurofins. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR.
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JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine.
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Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674.
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Himmel, A., et al. (1993). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor Research, 13(1-4), 79–94.
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Marcel Dekker, Inc. (1993). Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines.
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ResearchGate. (n.d.). Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors.
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Goodman, W. K., & Charney, D. S. (1985). Therapeutic applications and mechanisms of action of monoamine oxidase inhibitor and heterocyclic antidepressant drugs. The Journal of Clinical Psychiatry, 46(10 Pt 2), 6–24.
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Sagvolden, T., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? Neuroscience and Biobehavioral Reviews, 33(5), 639–653.
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ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
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Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes.
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Berridge, C. W., et al. (2006). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry, 60(12), 1380–1388.
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He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979.
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Wang, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16, 1234.
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Castro-Zavala, A., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1373510.
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Semantic Scholar. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.
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Psychiatric Times. (2026). Neurosterix Announces Phase 1 Study of NTX-253 for Schizophrenia.
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ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
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Limbird, L. E. (1990). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 259(4 Pt 1), C545–C553.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
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MDPI. (n.d.). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods.
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ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?.
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Springer Nature Experiments. (n.d.). Synaptosome Preparations: Which Procedure Should I Use?.
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SciSpace. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors.
-
ResearchGate. (n.d.). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety.
-
Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
BenchChem. (2025). Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide.
-
Comins, D. L., et al. (1997). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. The Journal of Organic Chemistry, 62(23), 8089–8094.
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ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
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Semantic Scholar. (2022). Current Neuropharmacology.
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Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3348–3368.
-
ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review.
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Schmitt, K. C., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48–52.
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Kumar, V., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729–751.
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (S)-2-(2-Naphthyl)piperidine
Introduction: The Significance of Chiral 2-Arylpiperidines
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise interactions with biological targets, and its favorable physicochemical properties, which often improve pharmacokinetic profiles.[4][5] When substituted at the 2-position with an aryl group, the resulting chiral center introduces a critical element of stereochemistry that can profoundly influence pharmacological activity. The two enantiomers of a 2-arylpiperidine can exhibit dramatically different potencies, selectivities, and metabolic fates.
(S)-2-(2-Naphthyl)piperidine is a valuable chiral building block and a key structural component in various pharmacologically active agents.[6] The naphthyl moiety, with its extended aromatic system, can engage in π-π stacking and hydrophobic interactions within receptor binding pockets, making it a desirable feature in drug design.[6] However, the stereocontrolled synthesis of the (S)-enantiomer presents a significant challenge, demanding methods that are not only highly enantioselective but also robust, scalable, and economically viable.
This document provides an in-depth guide to the asymmetric synthesis of (S)-2-(2-Naphthyl)piperidine. We will explore and compare several field-proven strategies, offering detailed, step-by-step protocols for the most reliable methods. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.
Overview of Key Asymmetric Synthetic Strategies
The synthesis of enantiomerically pure 2-arylpiperidines can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereochemical outcome required. Below is a comparative analysis of leading methodologies applicable to the synthesis of (S)-2-(2-Naphthyl)piperidine.
| Synthetic Strategy | Principle | Key Advantages | Common Challenges |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct a diastereoselective transformation. The auxiliary is cleaved in a later step to yield the chiral product. | High diastereoselectivity, predictable stereochemical outcome, robust and well-established methods. | Stoichiometric use of the chiral auxiliary, additional protection/deprotection steps required. |
| Catalytic Asymmetric Reduction | A prochiral precursor, such as a 2-(2-naphthyl)pyridine or a corresponding cyclic imine, is reduced using a chiral catalyst (e.g., Rh, Ir, Ru-based) and a hydrogen source.[1][3] | High atom economy, catalytic use of the chiral source, can be highly efficient and scalable. | Catalyst sensitivity (air, moisture, substrate impurities), high cost of precious metal catalysts and ligands. |
| Kinetic Resolution of Racemates | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched enantiomer. | Effective for separating racemates that are easily prepared. Can yield highly enantioenriched material. | Maximum theoretical yield is 50% for the unreacted enantiomer, requires an efficient method to separate the product from the starting material. |
This guide will provide detailed protocols for two powerful and distinct approaches: Chiral Auxiliary-Mediated Synthesis via a Bicyclic Lactam and Kinetic Resolution via Asymmetric Deprotonation .
Protocol I: Chiral Auxiliary-Mediated Synthesis via Diastereoselective Reduction
This strategy leverages the commercially available and relatively inexpensive chiral auxiliary, (R)-phenylglycinol, to construct a rigid bicyclic lactam. The steric hindrance imposed by the auxiliary directs the subsequent reduction of the endocyclic imine double bond, establishing the desired (S)-stereocenter at the C-2 position.[7][8]
Workflow Overview
Caption: Workflow for chiral auxiliary-mediated synthesis.
Principle of Stereochemical Control
The key to this synthesis is the cyclocondensation of 5-(2-naphthyl)-5-oxopentanoic acid with (R)-phenylglycinol, which stereoselectively forms a single diastereomer of the bicyclic lactam.[7] The subsequent hydride reduction occurs from the less sterically hindered face of the C=N bond, opposite to the bulky phenyl group of the auxiliary, thereby setting the absolute stereochemistry at the future C-2 position of the piperidine ring.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Acetylnaphthalene | Reagent | Sigma-Aldrich |
| Diethyl oxalate | Reagent | Sigma-Aldrich |
| Sodium ethoxide | Reagent | Sigma-Aldrich |
| Sulfuric acid | ACS | Fisher Scientific |
| (R)-Phenylglycinol | 98% | Sigma-Aldrich |
| Toluene | Anhydrous | Acros Organics |
| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich |
| Methanol | Anhydrous | Acros Organics |
| Palladium on Carbon (10% Pd/C) | Catalyst | Strem Chemicals |
| Ethyl acetate | ACS | Fisher Scientific |
| Saturated aq. NaHCO₃ | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous MgSO₄ | Reagent | VWR |
Step-by-Step Experimental Protocol
Step A: Synthesis of 5-(2-Naphthyl)-5-oxopentanoic acid (This precursor can be synthesized via several routes, including Claisen condensation followed by hydrolysis, decarboxylation, and reduction, or via Friedel-Crafts acylation of naphthalene with glutaric anhydride. For this protocol, we assume the starting material is available or prepared according to standard literature procedures.)
Step B: Formation of the Chiral Bicyclic Lactam
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-(2-naphthyl)-5-oxopentanoic acid (10.0 g, 41.3 mmol), (R)-phenylglycinol (5.95 g, 43.4 mmol, 1.05 eq), and toluene (150 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 12-18 hours or until no more water is collected and TLC analysis (e.g., 50% EtOAc/hexanes) indicates complete consumption of the starting keto-acid.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bicyclic lactam. The product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.
Step C: Diastereoselective Reduction of the Lactam
-
Dissolve the crude bicyclic lactam from the previous step in anhydrous methanol (100 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (3.12 g, 82.6 mmol, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Expertise & Experience: The choice of reducing agent is critical. NaBH₄ is effective and economical. For more sterically demanding substrates or to potentially enhance diastereoselectivity, bulkier reagents like L-Selectride can be explored, though this often requires anhydrous, non-protic solvents like THF.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate to give the crude reduced lactam intermediate.
Step D: Hydrogenolytic Cleavage of the Chiral Auxiliary
-
Dissolve the crude reduced intermediate in methanol (120 mL).
-
Transfer the solution to a Parr hydrogenation vessel or a flask suitable for balloon hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10 mol %).
-
Trustworthiness: The catalyst should be handled carefully as it can be pyrophoric. Ensure the reaction atmosphere is inert (e.g., purged with N₂ or Argon) before introducing hydrogen.
-
-
Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi of H₂ (or use a hydrogen balloon).
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., gradient elution from 2% to 10% MeOH in CH₂Cl₂) to afford pure (S)-2-(2-Naphthyl)piperidine.
Characterization
-
Chiral HPLC: Determine the enantiomeric excess (e.e.) of the final product using a suitable chiral stationary phase column (e.g., Chiralcel OD-H) with an appropriate mobile phase (e.g., hexanes/isopropanol with a small amount of diethylamine).
-
NMR Spectroscopy: Confirm the structure of the final product by ¹H and ¹³C NMR.
-
Optical Rotation: Measure the specific rotation and compare it to literature values for the (S)-enantiomer.
Protocol II: Kinetic Resolution via Asymmetric Deprotonation
This protocol is based on the kinetic resolution of racemic N-Boc-2-(2-naphthyl)piperidine. A chiral base, formed from n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine, selectively deprotonates the (R)-enantiomer at the C-2 position.[9] This allows the unreacted (S)-enantiomer to be recovered with high enantiomeric purity.[10]
Workflow and Mechanism
Caption: Workflow for kinetic resolution of a racemic piperidine.
Principle of Stereochemical Control
The chiral ligand (-)-sparteine complexes with n-BuLi to form a chiral organolithium base. This complex preferentially abstracts the benzylic proton from one enantiomer of the racemic N-Boc-protected piperidine over the other due to diastereomeric transition states with different energy levels. The N-Boc group is crucial as it acidifies the C-2 proton and orients the deprotonation.[9] By using less than 0.5 equivalents of the base, the faster-reacting (R)-enantiomer is consumed, leaving the desired (S)-enantiomer unreacted and thus enantioenriched.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic 2-(2-Naphthyl)piperidine | 97% | TCI |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Sigma-Aldrich |
| (-)-Sparteine | 98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics |
| Diethyl ether or THF | Anhydrous | Acros Organics |
| Saturated aq. NH₄Cl | Lab Prepared | - |
| 4 M HCl in Dioxane | Reagent | Sigma-Aldrich |
Step-by-Step Experimental Protocol
Step A: Synthesis of Racemic N-Boc-2-(2-naphthyl)piperidine
-
Dissolve racemic this compound (5.0 g, 22.2 mmol) in dichloromethane (100 mL).
-
Add triethylamine (3.7 mL, 26.6 mmol, 1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (5.3 g, 24.4 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (e.g., 5-10% EtOAc/hexanes) to yield the pure racemic N-Boc protected piperidine.
Step B: Kinetic Resolution
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous diethyl ether (or THF, 100 mL) and (-)-sparteine (1.37 mL, 5.86 mmol, 0.55 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.34 mL of 2.5 M solution, 5.86 mmol, 0.55 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve racemic N-Boc-2-(2-naphthyl)piperidine (3.5 g, 10.7 mmol) in anhydrous diethyl ether (40 mL).
-
Add the solution of the racemic piperidine dropwise to the chiral base solution at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Trustworthiness: Maintaining a low temperature (-78 °C) is critical to ensure the configurational stability of the lithiated intermediate and maximize enantioselectivity.[9]
-
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Allow the mixture to warm to room temperature. Add water (50 mL) and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography. The enantioenriched (S)-N-Boc-2-(2-naphthyl)piperidine will elute first, followed by products derived from the quenched (R)-anion. Collect the fractions containing the desired starting material. The yield should be below 50%.
Step C: Boc Deprotection
-
Dissolve the enantioenriched N-Boc protected piperidine from the previous step in a minimal amount of methanol (5 mL).
-
Add 4 M HCl in dioxane (10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in water and basify to pH > 11 with 2 M NaOH.
-
Extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield (S)-2-(2-Naphthyl)piperidine.
References
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Royal Society of Chemistry.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Royal Society of Chemistry.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Royal Society of Chemistry.
- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online.
- An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine.
- Representative 2‐substituted piperidine containing natural products.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A.
- A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. PubMed.
- (S)-2-(Naphthalen-2-yl)piperidine. Smolecule.
- One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Royal Society of Chemistry.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
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Analytical Methods for the Quantification of 2-(2-Naphthyl)piperidine
An Application Guide
Introduction
2-(2-Naphthyl)piperidine is a synthetic compound featuring a piperidine ring bonded to a naphthalene moiety. The structural motif of piperidine is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and alkaloids.[1] The naphthalene group, a polycyclic aromatic hydrocarbon, imparts significant hydrophobicity and a strong chromophore, which are key characteristics that dictate the choice of analytical methodology.
Accurate and robust quantification of this compound is critical throughout the drug development lifecycle. This includes characterizing its purity in bulk drug substance, determining its concentration in formulated products, and measuring its levels in biological matrices for pharmacokinetic and toxicokinetic studies. This guide provides detailed protocols and expert insights into three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a specific method is governed by the required sensitivity, the complexity of the sample matrix, and the analytical objective.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale
Reversed-phase HPLC (RP-HPLC) with UV detection is the quintessential method for quantifying aromatic compounds like this compound in bulk form and pharmaceutical formulations. The choice is underpinned by several factors:
-
Inherent Chromophore: The naphthalene ring is an excellent chromophore, exhibiting strong UV absorbance. This allows for direct detection at high sensitivity without the need for derivatization, simplifying the workflow.[2]
-
Robustness & Cost-Effectiveness: HPLC-UV systems are workhorses in quality control and research labs, known for their reliability and relatively low operational cost compared to mass spectrometry-based methods.
-
Separation Efficiency: RP-HPLC provides excellent separation of the main analyte from potential impurities based on hydrophobicity.
The following protocol is designed as a robust starting point for method development and validation.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (for pH adjustment)
-
0.45 µm PTFE syringe filters
-
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adjust the pH of the aqueous portion to ~3.0 with phosphoric acid to ensure the amine is protonated, which generally results in better peak shape. Filter and degas the final mobile phase.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methanol, and then dilute with the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[2]
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[3]
-
Injection Volume: 10 µL
-
Detection Wavelength: ~220 nm or 254 nm (A PDA detector should be used during method development to determine the wavelength of maximum absorbance).
-
Run Time: Approximately 10 minutes (adjust as needed to ensure elution of all components).
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999 for good linearity.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Typical Method Performance
The following parameters are based on validated methods for similar piperidine-containing compounds and represent expected performance targets.
| Parameter | Expected Value | Source(s) |
| Linearity Range | 1 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
| Precision (%RSD) | < 2% | [2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.4 µg/mL | [3] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, it serves as an excellent orthogonal method to HPLC, confirming identity and detecting impurities that may not be amenable to LC analysis.
-
Causality of Derivatization: As a secondary amine, this compound contains an active hydrogen that can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced response. Derivatization, for example, acylation with trifluoroacetic anhydride (TFAA), replaces this active hydrogen with a stable, non-polar group. This crucial step improves thermal stability and volatility, resulting in sharp, symmetrical chromatographic peaks and enhanced sensitivity.[4]
-
Mass Spectrometric Detection: The mass spectrometer provides high selectivity and structural information, allowing for confident peak identification based on both retention time and mass spectrum.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
-
Materials and Reagents:
-
This compound reference standard
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Ethyl acetate (GC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
-
Instrumentation:
-
GC system with a mass selective detector (MSD)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
-
Data acquisition and processing software
-
-
Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction (LLE): To 1 mL of an aqueous sample or dissolved bulk material, add 1 mL of 0.1 M NaOH to ensure the analyte is in its free base form.[4]
-
Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. To the residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[4]
-
Seal the vial and incubate at 70°C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under nitrogen and reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Instrumental Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes[4]
-
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification, using a characteristic fragment ion).
-
Typical Method Performance
| Parameter | Expected Value | Source(s) |
| Linearity Range | 0.1 - 20 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | ~0.02 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | [4] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale
LC-MS/MS is the gold standard for ultra-trace quantification of compounds in complex biological matrices such as plasma, blood, and urine. Its adoption is driven by unparalleled sensitivity and selectivity.
-
Superior Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[5]
-
Unmatched Selectivity: Tandem mass spectrometry, using Multiple Reaction Monitoring (MRM), is highly specific. It monitors a specific precursor ion to product ion transition, effectively filtering out noise from complex matrix components. This minimizes interferences from endogenous substances like proteins and lipids.[6]
-
Matrix Effect Management: While powerful, LC-MS/MS is susceptible to matrix effects (ion suppression or enhancement). This is mitigated through efficient sample preparation (e.g., SPE) and the use of a stable isotope-labeled internal standard (SIL-IS), if available.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Materials and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
-
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
-
Sample Preparation (Protein Precipitation):
-
This is a simple and fast method for removing the bulk of proteins from plasma samples.[5]
-
To 100 µL of plasma sample/standard in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen at 40 °C.[5]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumental Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient Program: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient must be optimized.
-
Ion Source: ESI, positive mode
-
ESI Parameters: Gas temperature 325 °C; Gas flow 10 L/min; Nebulizer 20 psi; Capillary 4000 V. These are typical starting points and require optimization.[5]
-
MRM Transitions: These must be determined experimentally by infusing a standard solution of this compound. The most abundant precursor ion ([M+H]⁺) and the most stable, intense product ions would be selected for quantification and qualification.
-
Typical Method Performance
| Parameter | Expected Value | Source(s) |
| Linearity Range | 0.1 - 100 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Quantification (LOQ) | 0.02 - 1.5 ng/mL | [5] |
| Accuracy & Precision | Within ±15% (±20% at LOQ) | [5] |
References
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- SIELC Technologies. Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column.
- LabRulez GCMS. Sample Pre-treatment Procedures for Bioanalytical Samples.
- Agilent. Sample Preparation Techniques for Biological Matrices.
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available from: [Link]
- PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
-
ATSDR. Analytical Methods for Benzidine. Available from: [Link]
-
ResearchGate. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Available from: [Link]
- Benchchem. A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities.
-
Carlier, J., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available from: [Link]
- International Journal of Pharmaceutical Sciences. An Overview of Sample Preparation Methods for Bioanalytical Analysis.
-
Ismaili, L., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]
-
Pennington, J., et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative and Qualitative Analysis of Piperidine Compounds in Pharmaceutical Development: A Guide to HPLC and GC-MS Methodologies
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The piperidine scaffold is a ubiquitous structural motif in a multitude of active pharmaceutical ingredients (APIs) and natural alkaloids.[1][2] Its presence is critical to the pharmacological activity of numerous drugs, but it can also be a process-related impurity or a starting material that requires strict control. Given that piperidine and some of its simple derivatives can be classified as potential genotoxic impurities (GTIs), highly sensitive and robust analytical methods are imperative for ensuring drug safety and regulatory compliance. This document provides a detailed guide for researchers and drug development professionals on the analysis of piperidine compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present validated protocols, explain the causality behind methodological choices, and offer insights into overcoming common analytical challenges, such as the analysis of non-chromophoric and polar analytes.
Introduction: The Analytical Imperative for Piperidine Compounds
Piperidine, a saturated six-membered heterocycle, is a fundamental building block in medicinal chemistry.[3] From the natural alkaloid piperine, responsible for the pungency of black pepper, to synthetic drugs targeting a wide range of diseases, the piperidine ring is a key pharmacophore.[1][3][4] However, in the context of pharmaceutical manufacturing, piperidine can also be an impurity. Its control is not merely a matter of purity but of safety.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH M7, for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[5][6] These guidelines often employ the concept of the Threshold of Toxicological Concern (TTC), which defines an acceptable intake level for unstudied chemicals that poses a negligible risk of carcinogenicity, often set at 1.5 µ g/day for lifetime exposure.[7][8] As piperidine can fall into this category of concern, analytical methods must possess sufficient sensitivity to detect and quantify it at or below these trace levels.[9][10]
This guide addresses the two primary chromatographic techniques for this purpose: HPLC, favored for its versatility with a wide range of compounds, and GC-MS, a powerful tool for volatile and semi-volatile substances.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse of pharmaceutical analysis. For piperidine compounds, the primary challenge is often detection, as the basic piperidine ring lacks a UV chromophore. The analytical strategy, therefore, bifurcates based on the structure of the target analyte.
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Analytes separate based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.[1]
Strategy 1: Direct HPLC-UV Analysis of Chromophoric Piperidine Derivatives
Many complex piperidine-containing molecules, such as the alkaloid piperine, possess inherent chromophores that allow for straightforward detection using a UV-Vis or Diode Array Detector (DAD).
This protocol is adapted from a validated method for quantifying piperine in nanoemulsions.[1][11]
1. Reagents and Materials:
- Methanol (HPLC Grade)
- Ultrapure Water
- Piperine Reference Standard
- Sample containing piperine
2. Standard Preparation:
- Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.[1]
- Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).[1]
3. Sample Preparation:
- Accurately dilute a known quantity of the sample in methanol to achieve a theoretical final concentration within the calibration range (e.g., 20 µg/mL).[1]
- Ensure complete extraction, for instance by shaking at 1,100 rpm for 30 minutes.[1]
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
- Refer to Table 1 for instrumental parameters.
- Inject the calibration standards first to establish the calibration curve, followed by the sample preparations.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of the piperine standard against its concentration.
- Determine the concentration of piperine in the sample by interpolating its peak area from the calibration curve.
Strategy 2: HPLC Analysis of Non-Chromophoric Piperidine Compounds
For simple piperidine or its derivatives lacking a UV-absorbing moiety, direct UV detection is not feasible. Two primary strategies can be employed.
This is a highly effective and common approach. The analyte is chemically modified to attach a chromophore, rendering it detectable by UV. A well-established method uses 4-toluenesulfonyl chloride (tosyl chloride) to derivatize the secondary amine of piperidine.[12][13]
This protocol is based on the method developed for analyzing piperidine in the bulk drug Artane.[12][13]
1. Reagents and Materials:
- Acetonitrile (HPLC Grade)
- Ultrapure Water
- Phosphoric Acid
- 4-Toluene Sulfonyl Chloride (Derivatizing Agent)
- Sodium Bicarbonate (or other suitable base)
- Piperidine Reference Standard
- Sample containing piperidine
2. Derivatization Procedure (Generalized):
- Prepare stock solutions of the piperidine standard and the sample in a suitable diluent.
- In a reaction vial, add an aliquot of the standard or sample solution.
- Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
- Add a basic buffer (e.g., sodium bicarbonate solution) to catalyze the reaction and neutralize the HCl byproduct.[1]
- Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion.
- Cool the mixture to room temperature.
- Dilute the final derivatized solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.
3. HPLC Conditions:
- Refer to Table 1 for representative instrumental parameters.
- Inject the derivatized standards to build a calibration curve, followed by the derivatized samples.
4. Data Analysis:
- Quantify the piperidine-tosyl derivative using the calibration curve constructed from the derivatized standards.
For laboratories equipped with universal detectors, Charged Aerosol Detection (CAD) offers a powerful alternative that does not require a chromophore. CAD responds to virtually any non-volatile and many semi-volatile analytes. A validated method for 4-methanesulfonyl-piperidine, which has no UV chromophore, successfully used CAD.[14][15] This approach required an ion-pairing agent (Heptafluorobutyric acid, HFBA) to achieve retention on the C18 column.[14][15]
Table 1: Summary of HPLC Method Conditions
| Parameter | Method A: Direct (Piperine)[1][11] | Method B: Derivatization (Piperidine)[12][13] | Method C: Alternative Detection (MSP-CAD)[14][15] |
| Column | C18 (e.g., Gemini 150 x 4.6 mm, 5 µm) | C18 (e.g., Inertsil 250 x 4.6 mm) | C18 (e.g., Atlantis 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) | Acetonitrile:Water with 0.1% H₃PO₄ (68:32, v/v) | Acetonitrile:Water with 0.1% HFBA (10:90, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 343 nm | UV at 230 nm (for the tosyl derivative) | Charged Aerosol Detector (CAD) |
| Column Temp. | Ambient | 30°C | 40°C |
| Injection Vol. | 20 µL | 10 µL | 10 µL |
HPLC Analysis Workflow Diagram
Caption: General workflow for the HPLC analysis of piperidine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an exceptionally sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile compounds.[16] For many piperidine derivatives, it provides an excellent analytical solution, though often with the prerequisite of chemical derivatization.
Principle of Analysis
In GC, a sample is vaporized and separated into its components as it travels through a capillary column with a carrier gas (mobile phase). Separation is based on the compounds' boiling points and interactions with the stationary phase.[16] The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI), fragmented, and detected based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a unique "fingerprint" for definitive identification.[16]
The Critical Role of Derivatization in GC
Direct injection of polar compounds containing active hydrogen atoms (like the N-H group in piperidine) into a GC system can lead to poor peak shape (tailing), low response, and thermal degradation.[17][18] Derivatization is a chemical modification that addresses these issues by:
-
Increasing Volatility: Replacing polar N-H groups with less polar groups (e.g., acyl or silyl groups) lowers the boiling point.[18]
-
Improving Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column.[19]
-
Enhancing Chromatographic Performance: Reduced polarity leads to more symmetrical peaks and better resolution.[17]
Common derivatization strategies include acylation (using reagents like Trifluoroacetic Anhydride - TFAA) and silylation (using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[17]
This is a generalized protocol adaptable for various piperidine compounds. Optimization of reaction time and temperature is crucial.[19][20]
1. Reagents and Materials:
- Anhydrous Ethyl Acetate (or other suitable solvent)
- Derivatization Reagent (e.g., Trifluoroacetic Anhydride - TFAA)
- Reference Standard(s)
- Sample containing the analyte(s)
- Anhydrous Sodium Sulfate (for drying extracts if needed)
- Nitrogen gas for evaporation
2. Sample Preparation and Extraction:
- For solid samples, dissolve in a suitable solvent. For liquid samples (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analytes and remove matrix interferences.[21]
- If extracting from an aqueous matrix, adjust the pH to be basic (e.g., pH > 10) to ensure the piperidine compound is in its free base form for efficient extraction into an organic solvent.
- Evaporate the organic extract to dryness under a gentle stream of nitrogen. It is critical to ensure the residue is completely dry, as moisture can quench the derivatization reaction.
3. Derivatization Procedure:
- To the dried residue, add a small volume of solvent (e.g., 50 µL of ethyl acetate) and the derivatizing agent (e.g., 50 µL of TFAA).[20]
- Cap the vial tightly and vortex.
- Heat the mixture in a heating block (e.g., 70°C for 30 minutes) to drive the reaction to completion.[20]
- Cool the vial to room temperature.
- Evaporate the excess reagent and solvent under nitrogen.
- Reconstitute the final residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
4. GC-MS Conditions:
- Refer to Table 2 for typical instrumental parameters. These should serve as a starting point for method development.
5. Data Analysis:
- Qualitative: Identify the analyte by comparing its retention time and the fragmentation pattern of its mass spectrum to that of a known reference standard.
- Quantitative: Create a calibration curve using derivatized standards. Quantify the analyte in the sample using the peak area of a characteristic ion (Selected Ion Monitoring, SIM mode) for maximum sensitivity or the total ion chromatogram (TIC) peak area.
Table 2: Typical GC-MS Method Parameters
| Parameter | Representative Setting | Rationale |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for a wide range of derivatized compounds.[20][22] |
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal efficiency and is compatible with most mass spectrometers. |
| Oven Program | Initial 100°C (1 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program must be optimized to separate the analyte from impurities and solvent fronts.[16][20] |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize sensitivity; Split mode is used for higher concentration samples to prevent column overload. |
| MS Source | Electron Impact (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150°C | Standard temperature to ensure stable mass filtering. |
| Acquisition Mode | Full Scan (e.g., 40-500 m/z) and/or SIM | Full Scan is used for identification and method development. Selected Ion Monitoring (SIM) is used for quantification to maximize sensitivity by monitoring only specific, characteristic ions. |
GC-MS Analysis Workflow Diagram
Caption: Step-by-step workflow for the GC-MS analysis of piperidine compounds.
Method Validation Considerations
Whether using HPLC or GC-MS, any quantitative method intended for quality control or regulatory submission must be validated to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[23]
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a defined range. A correlation coefficient (r²) of >0.999 is typically desired.[11][12]
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. Recoveries of 98.0 - 102.0% are common targets.[23]
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). The Relative Standard Deviation (%RSD) should typically be <2.0%.[23]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12][23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][23]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C), providing an indication of its reliability during normal usage.[23]
Conclusion and Method Selection
Both HPLC and GC-MS are powerful techniques for the analysis of piperidine compounds, each with distinct advantages.
-
HPLC is highly versatile and generally the preferred method for less volatile, more polar, or thermally fragile piperidine derivatives. The primary consideration is the method of detection. For compounds with a native chromophore, HPLC-UV is simple and robust. For those without, pre-column derivatization provides a reliable path to UV detection, while alternative detectors like CAD or MS offer a direct analysis route without derivatization.
-
GC-MS provides unparalleled specificity through mass spectral identification and exceptional sensitivity, making it ideal for trace-level impurity analysis, including genotoxic impurities. The main prerequisite is that the analyte must be volatile and thermally stable, which for most simple piperidines necessitates a chemical derivatization step.
The choice of method should be guided by the analyte's physicochemical properties, the required sensitivity (especially in the context of GTI limits), the sample matrix, and the instrumentation available in the laboratory. By understanding the principles and applying the protocols detailed in this guide, researchers and scientists can develop and validate robust analytical methods to ensure the quality and safety of piperidine-containing pharmaceuticals.
References
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- BenchChem. (2025). Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH. BenchChem.
- BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. BenchChem.
- BenchChem. (2025). GC-MS analytical method for 1-(Piperidin-2-ylmethyl)piperidine. BenchChem.
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Dhiman, N., & Dhiman, A. (2020). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available from: [Link]
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Dong, M. W. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Taylor & Francis Online. Available from: [Link]
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Henderson, T. J. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. Available from: [Link]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]
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Das, N., et al. (2016). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central. Available from: [Link]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]
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Dong, M. W. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available from: [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the limits of genotoxic impurities. EMA. Available from: [Link]
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Re-Poppi, N., et al. (2014). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Scielo. Available from: [Link]
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ECA Academy. (2013). ICH publishes New Draft Guideline on Genotoxic Impurities. ECA Academy. Available from: [Link]
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Veeprho. (2020). Genotoxic Impurities: An Overview. Veeprho. Available from: [Link]
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Metwaly, A. (2018). Piperidine alkaloids. Slideshare. Available from: [Link]
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Sari, D. K., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Available from: [Link]
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Chan, K. M., & Wong, C. S. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Taylor & Francis Online. Available from: [Link]
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Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]
-
Dinis-Oliveira, R. J., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. Available from: [Link]
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Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Available from: [Link]
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- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. cmbr-journal.com [cmbr-journal.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Dopamine Transporter (DAT) Binding Assays Using [³H]-WIN 35,428
Introduction: Elucidating Dopaminergic Neurotransmission with High-Affinity Ligands
The dopamine transporter (DAT) is a presynaptic plasma membrane protein critical for regulating dopaminergic signaling in the central nervous system. It mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of dopamine neurotransmission.[1] This regulatory role makes the DAT a primary target for a wide range of therapeutic agents and drugs of abuse, including treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substances like cocaine and amphetamines.[1][2]
Understanding the interaction of novel compounds with the DAT is fundamental in neuroscience research and drug development. Radioligand binding assays are a robust and sensitive gold standard for quantifying the affinity and density of receptors and transporters.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing the potent and selective radioligand, [³H]-(-)-2-β-Carbomethoxy-3-β-(4-fluorophenyl)tropane (commonly known as [³H]-WIN 35,428 or [³H]-β-CFT), to characterize the dopamine transporter.
[³H]-WIN 35,428 is a high-affinity phenyltropane-based dopamine reuptake inhibitor, structurally related to cocaine, that serves as an excellent probe for labeling the DAT.[5][6] Its favorable kinetic properties and high affinity make it a superior radioligand for these studies.[6] These application notes are designed for researchers, scientists, and drug development professionals to provide both the theoretical underpinnings and practical steps for conducting successful and reproducible DAT binding assays.
Core Principles of the [³H]-WIN 35,428 Binding Assay
The fundamental principle of a competitive radioligand binding assay is the competition between a radiolabeled ligand ([³H]-WIN 35,428) and an unlabeled test compound for a finite number of binding sites on the dopamine transporter. By measuring the displacement of the radioligand by increasing concentrations of the test compound, one can determine the affinity of the test compound for the DAT.
Key parameters derived from these assays include:
-
Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates higher affinity. This is determined through saturation binding experiments.[7]
-
Bmax (Maximum Receptor Density): The total number of binding sites in the tissue or cell preparation. This is also determined from saturation binding experiments.[7]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a test compound that displaces 50% of the specific binding of the radioligand. This is determined from competitive binding experiments.
-
Ki (Inhibitory Constant): The affinity of the test compound for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation. This provides a standardized measure of the unlabeled ligand's affinity.[8]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a typical [³H]-WIN 35,428 binding assay and the underlying mechanism of DAT inhibition.
Caption: Mechanism of WIN 35,428 action at the dopaminergic synapse.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalogue Number (Example) | Notes |
| [³H]-WIN 35,428 | PerkinElmer | NET-1077 | Specific activity typically 80-90 Ci/mmol. |
| Rat Striatal Membranes | In-house preparation or commercial | See Protocol 1. Can also use cells expressing DAT. | |
| Cocaine HCl | Sigma-Aldrich | C5776 | For determination of non-specific binding. |
| Test Compound | N/A | N/A | Dissolved in an appropriate solvent (e.g., DMSO). |
| Tris-HCl | Sigma-Aldrich | T5941 | For buffer preparation. |
| NaCl | Sigma-Aldrich | S9888 | For buffer preparation. |
| Sucrose | Sigma-Aldrich | S0389 | For homogenization buffer. |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | To prevent protein degradation. |
| 96-well microplates | Corning | 3590 | |
| Glass fiber filters | Whatman | 1822-915 | GF/B or GF/C, pre-soaked in polyethylenimine (PEI). |
| Scintillation fluid | PerkinElmer | 6013329 | |
| Cell harvester | Brandel/PerkinElmer | For rapid filtration. | |
| Scintillation counter | Beckman Coulter/PerkinElmer | For quantifying radioactivity. |
Experimental Protocols
Protocol 1: Preparation of Rat Striatal Membranes
This protocol describes the preparation of a crude membrane fraction (P2) from rat striatum, a brain region with high DAT density.
-
Tissue Dissection: Euthanize rats according to approved institutional animal care guidelines. Rapidly dissect the striata on a cold surface and immediately place them in ice-cold homogenization buffer.
-
Homogenization: Homogenize the tissue in 20 volumes (w/v) of ice-cold Homogenization Buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors). [9][10]Use a glass-Teflon homogenizer for 10-15 strokes.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. [9]4. Membrane Pelleting: Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. [9]5. Washing: Discard the supernatant and resuspend the pellet in 20 volumes of fresh, ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). [11]Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Final Preparation and Storage: Discard the supernatant and resuspend the final pellet in a smaller volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the Kd and Bmax of [³H]-WIN 35,428 for the DAT.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of varying concentrations of [³H]-WIN 35,428 (e.g., 0.1 to 20 nM), and 100 µL of the membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled DAT inhibitor (e.g., 100 µM cocaine),[8] 50 µL of the same varying concentrations of [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation to allow the binding to reach equilibrium. [12]3. Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter) using a cell harvester.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer (Assay Buffer) to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter after allowing for at least 4 hours of equilibration in the dark.
Protocol 3: Competitive Binding Assay
This assay is used to determine the IC50 and subsequently the Ki of a test compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-WIN 35,428 (at a single concentration, typically near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of 100 µM cocaine, 50 µL of [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
Competition: Add 50 µL of varying concentrations of the test compound (typically spanning 6-8 log units), 50 µL of [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation, Filtration, and Quantification: Follow steps 2-5 as described in Protocol 2.
Data Analysis
Accurate data analysis is crucial for the reliable interpretation of binding assay results.
-
Specific Binding Calculation:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm). [12]
-
-
Saturation Binding Analysis:
-
Plot specific binding (Y-axis) against the concentration of free [³H]-WIN 35,428 (X-axis).
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site binding hyperbola to directly determine Kd and Bmax. [13] * Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used, where the slope = -1/Kd and the x-intercept = Bmax. However, non-linear regression is now the preferred method as it avoids the data transformation that can distort experimental error. [13]
-
-
Competitive Binding Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value. [13] * Calculate the Ki value using the Cheng-Prusoff equation : [8][13] Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]-WIN 35,428) used in the assay.
-
Kd is the dissociation constant of the radioligand for the DAT, determined from the saturation binding assay.
-
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding (>30% of total) | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd. |
| Insufficient washing. | Ensure adequate and rapid washing with ice-cold buffer. | |
| Filters not pre-treated. | Pre-soak filters in 0.3-0.5% polyethylenimine (PEI). | |
| Membrane protein concentration is too low. | Increase the amount of membrane protein per well. | |
| Low Specific Binding Signal | Low receptor density in the membrane prep. | Use a tissue source with higher DAT expression (e.g., striatum) or a cell line with high expression. |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. | |
| Inactive membranes. | Prepare fresh membranes; avoid repeated freeze-thaw cycles. | |
| Poor Reproducibility Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration or washing. | Ensure the cell harvester is functioning correctly and wash times are consistent. | |
| Uneven membrane suspension. | Vortex the membrane stock before aliquoting into the assay plate. | |
| Shallow Competition Curves (Hill slope < 0.8) | Complex binding interactions (e.g., multiple sites). | Consider if the test compound interacts with multiple sites. |
| Assay not at equilibrium. | Increase the incubation time. |
Conclusion
The use of [³H]-WIN 35,428 in radioligand binding assays provides a powerful and reliable method for characterizing the interaction of test compounds with the dopamine transporter. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain high-quality, reproducible data on the affinity and binding characteristics of novel ligands. A thorough understanding of the underlying principles and potential pitfalls is essential for generating meaningful results that can advance our understanding of dopaminergic systems and aid in the development of new therapeutics.
References
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience. Available at: [Link]
-
A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (1992). Journal of Neuroscience Methods. Available at: [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2016). Springer Nature Experiments. Available at: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2018). Current Protocols in Pharmacology. Available at: [Link]
-
Analyzing Radioligand Binding Data. (1995). GraphPad Software. Available at: [Link]
-
Molecular Mechanism: The Human Dopamine Transporter Histidine 547 Regulates Basal and HIV-1 Tat Protein-Inhibited Dopamine Transport. (2016). Scientific Reports. Available at: [Link]
-
Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. (2000). The Journal of Neuroscience. Available at: [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (2012). GraphPad Software. Available at: [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2016). ResearchGate. Available at: [Link]
-
Effects of WIN 35,428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats. (1997). Pharmacology Biochemistry and Behavior. Available at: [Link]
-
radioligand binding assays: Topics by Science.gov. Science.gov. Available at: [Link]
-
Radioligand binding assays and their analysis. (2000). Current Protocols in Pharmacology. Available at: [Link]
-
Radioligand Binding Studies. (2004). Springer Nature Experiments. Available at: [Link]
-
A review of monoamine transporter-ligand interactions. (2014). The AAPS Journal. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
D 1-and D 2-like receptor binding assays in striatal membrane... (1998). ResearchGate. Available at: [Link]
-
Radioligand Binding Methods for Membrane Preparations and Intact Cells. (2004). Methods in Molecular Biology. Available at: [Link]
-
Assay Protocol Book. PDSP. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Available at: [Link]
-
Mechanisms of dopamine transporter regulation in normal and disease states. (2010). Trends in Pharmacological Sciences. Available at: [Link]
-
[3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. (1994). Journal of Neuroscience Methods. Available at: [Link]
-
Radioligand binding methods for membrane preparations and intact cells. (2011). Methods in Molecular Biology. Available at: [Link]
-
Mechanisms Regulating the Dopamine Transporter and Their Impact on Behavior. (2018). Vanderbilt University. Available at: [Link]
-
Radioligand-binding methods for membrane preparations and intact cells. (2004). Methods in Molecular Biology. Available at: [Link]
-
Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. (2024). Nature. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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Introduction: The Strategic Importance of the 2-(2-Naphthyl)piperidine Scaffold
An Application Guide to the N-Functionalization of 2-(2-Naphthyl)piperidine: Protocols and Mechanistic Insights
The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets.[2] When substituted with a bulky, lipophilic naphthyl group, as in this compound, the resulting scaffold offers a unique combination of rigidity and lipophilicity, making it a valuable starting point for developing novel therapeutic agents.[4][5]
The secondary amine of the piperidine ring is a critical handle for chemical modification. N-alkylation and N-acylation are two fundamental transformations that allow for the systematic modulation of a molecule's physicochemical and pharmacological properties.[6] Introducing N-alkyl groups can alter basicity (pKa), solubility, and receptor interactions, while N-acylation converts the basic amine into a neutral amide, which can change hydrogen bonding capabilities and metabolic stability.[7]
This guide provides a senior application scientist's perspective on performing N-alkylation and N-acylation on the this compound ring. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific conditions, and the practical considerations necessary for successful synthesis in a drug discovery context.
Part 1: N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the piperidine nitrogen, converting the secondary amine into a tertiary amine. This is a cornerstone transformation for building molecular complexity and fine-tuning a compound's biological activity. The primary challenge in alkylating secondary amines is preventing over-alkylation, where the newly formed, often more nucleophilic, tertiary amine reacts with another equivalent of the alkylating agent to form a quaternary ammonium salt.[8] The steric hindrance imposed by the 2-naphthyl group can mitigate this, but careful selection of methodology is paramount for achieving high yields and purity.
Key Methodologies & Mechanistic Rationale
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction is straightforward but requires careful control. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X).
-
Causality: The reaction generates an acid (H-X), which will protonate the basic piperidine starting material, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) is essential to neutralize this acid as it forms.[9] Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used to pre-deprotonate the amine, creating a highly reactive amide anion, which is particularly useful for less reactive alkylating agents.[9] Anhydrous conditions are critical, especially with NaH, to prevent quenching of the base.
-
-
Reductive Amination: This is a highly reliable and often preferred method for N-alkylation, as it inherently avoids the problem of over-alkylation.[6][10] The reaction proceeds in two steps:
-
Step 1 (Iminium Ion Formation): The secondary amine condenses with an aldehyde or ketone to form an unstable iminium ion intermediate.
-
Step 2 (In-situ Reduction): A mild, selective reducing agent, introduced into the same pot, reduces the iminium ion to the tertiary amine.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10] Its steric bulk and attenuated reactivity allow it to selectively reduce the electrophilic iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity is the key to the method's success, preventing consumption of the carbonyl compound before it can react with the amine.
-
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a robust procedure using a common alkylating agent and a carbonate base.
Materials:
-
This compound (1.0 eq.)
-
Alkyl Bromide (e.g., Benzyl bromide) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous K₂CO₃.
-
Add anhydrous MeCN to create a stirrable suspension (approx. 0.1 M concentration).
-
Reagent Addition: Add the alkyl bromide dropwise to the stirring suspension at room temperature. The 2-naphthyl group may require heating to 50-70°C to encourage reaction with more sterically hindered or less reactive alkyl halides.[11]
-
Reaction Monitoring: Stir the mixture at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water (2x) and then brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is ideal for introducing alkyl groups from corresponding aldehydes, especially when direct alkylation is problematic.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde (e.g., Isobutyraldehyde) (1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the aldehyde in anhydrous DCM (approx. 0.1 M). Stir for 20 minutes at room temperature to allow for initial iminium ion formation.
-
Reducing Agent Addition: Add NaBH(OAc)₃ to the solution in portions over 5 minutes. The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Isolation: Dry the combined organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Table 1: Representative Data for N-Alkylation
| Entry | Alkylating Agent | Method | Base / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Direct | K₂CO₃ | DMF | 60 | 6 | 92 |
| 2 | Ethyl iodide | Direct | NaH | THF | 25 | 4 | 88 |
| 3 | Cyclohexanone | Reductive Am. | NaBH(OAc)₃ | DCE | 25 | 3 | 95 |
| 4 | 4-Fluorobenzaldehyde | Reductive Am. | NaBH(OAc)₃ | DCM | 25 | 2 | 97 |
| Yields are representative and will vary based on substrate and precise reaction conditions. |
Part 2: N-Acylation of this compound
N-acylation transforms the secondary amine into a neutral tertiary amide, a bioisostere of esters with profoundly different chemical properties. This transformation is crucial for eliminating basicity, altering solubility, and introducing new hydrogen bond acceptor sites. The reactions are typically fast and high-yielding.
Key Methodologies & Mechanistic Rationale
-
Acylation with Acyl Chlorides: Acyl chlorides are highly electrophilic and react rapidly with amines. The lone pair on the piperidine nitrogen attacks the carbonyl carbon, followed by the expulsion of a chloride ion.[12]
-
Causality: This reaction produces one equivalent of HCl, which must be scavenged by a non-nucleophilic base like triethylamine or pyridine to prevent protonation of the starting material.[12] The reaction is typically run at 0°C to control its exothermicity.
-
-
Acylation with Acid Anhydrides: Acid anhydrides are excellent acylating agents, often resulting in cleaner reactions than acyl chlorides. The mechanism is similar, but the leaving group is a carboxylate anion.
-
Causality: The reaction produces a carboxylic acid byproduct, which is less corrosive than HCl but will still protonate the starting amine. A base is still recommended, though the reaction can sometimes be driven to completion without one, especially if run neat (solvent-free) or with a slight excess of the anhydride.[13] Solvent-free conditions can be an environmentally friendly and efficient option.[13]
-
Protocol 3: N-Acylation with an Acyl Chloride
Materials:
-
This compound (1.0 eq.)
-
Acyl Chloride (e.g., Acetyl chloride) (1.05 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine.
-
Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Add the acyl chloride dropwise to the stirred amine solution. A precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine. The acid wash removes excess triethylamine, and the base wash removes any remaining acidic impurities.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude amide is often very clean. If necessary, purify by flash column chromatography or recrystallization.
Protocol 4: N-Acylation with an Acid Anhydride (Solvent-Free)
This protocol offers a green and efficient alternative for simple acylations.[13]
Materials:
-
This compound (1.0 eq.)
-
Acid Anhydride (e.g., Acetic anhydride) (1.2 eq.)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottomed flask, mix this compound and the acid anhydride.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be slightly exothermic. If the starting material is a solid, gentle heating (40-50°C) may be required to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amine has been consumed (typically 15-60 minutes).
-
Work-up: After completion, carefully add saturated NaHCO₃ solution to quench the excess anhydride and neutralize the carboxylic acid byproduct.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify as needed by column chromatography or recrystallization.
Table 2: Representative Data for N-Acylation
| Entry | Acylating Agent | Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Acyl Halide | Et₃N | DCM | 0 → 25 | 1 | 98 |
| 2 | Benzoyl chloride | Acyl Halide | Pyridine | DCM | 0 → 25 | 2 | 96 |
| 3 | Acetic anhydride | Anhydride | None | Neat | 25 | 0.5 | 99 |
| 4 | Propionic anhydride | Anhydride | Et₃N | THF | 25 | 1 | 97 |
| Yields are representative and will vary based on substrate and precise reaction conditions. |
References
- BenchChem (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- Vardanyan, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Reisman, S. E. et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Reisman, S. E. et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications.
- Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Organic Chemistry Portal. (2021). Synthesis of secondary and tertiary amines.
- Yousif, M. N. M. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry.
- Bertuzzi, G. et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters.
- BenchChem (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Kamal, A. et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Chemistry - An Asian Journal.
- ResearchGate. (2023). Representative 2-substituted piperidine containing natural products.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Sarlah, D. et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Heravi, M. M. et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry.
- BenchChem (2025). Application Notes and Protocols: N-Alkylation of 2-Substituted Piperidines.
- Keglevich, G. et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules.
- Kaczor, A. A. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- BenchChem (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- Wang, L. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
- ResearchGate. (2018). Examples of conformation change by N-acylation or isomerisation.
- BenchChem (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Miller, J. F. et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.
- Jacobson, K. A. et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
- Asija, S. et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Current Organic Synthesis.
- BenchChem (2025). Role of piperazine scaffolds in medicinal chemistry.
- International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- Brown, R. C. D. et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry - A European Journal.
- Gavrylenko, O. V. et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta.
- Davies, S. G. et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1.
- Reddy, C. S. et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar.
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Application Notes and Protocols: Incorporation of Naphthyl Derivatives in Peptide Synthesis
Introduction: The Strategic Role of Naphthyl Moieties in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic potential of peptide-based agents. Among these, naphthylalanine (Nal), a synthetic amino acid featuring a bulky, hydrophobic naphthyl side chain, has emerged as a critical building block.[1] The introduction of a naphthyl group can significantly influence a peptide's pharmacological profile by improving its stability against enzymatic degradation, increasing its receptor-binding affinity and specificity, and modulating its pharmacokinetic properties.[1][2]
Naphthylalanine exists as two primary isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the naphthyl group to the alanine backbone.[2] This seemingly subtle structural difference has profound implications for the peptide's overall conformation and biological activity. 1-Nal exhibits greater steric hindrance compared to 2-Nal, a factor that can be strategically exploited in rational peptide design.[2] The enhanced hydrophobicity imparted by the naphthyl group can also improve membrane permeability, a desirable trait for cell-penetrating peptides.[2]
This comprehensive guide provides detailed protocols for the incorporation of naphthyl derivatives into peptides using both solid-phase and solution-phase synthesis techniques. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific principles and troubleshooting strategies to ensure successful synthesis.
I. Solid-Phase Peptide Synthesis (SPPS) of Naphthyl-Containing Peptides
Solid-phase peptide synthesis (SPPS) is the most prevalent method for synthesizing peptides containing naphthyl derivatives due to its efficiency and amenability to automation.[3] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4]
A. Key Considerations for SPPS of Naphthyl-Containing Peptides
The bulky and hydrophobic nature of the naphthyl side chain presents unique challenges during SPPS. These include potential steric hindrance during coupling reactions, aggregation of the growing peptide chain, and incomplete deprotection. Careful selection of resins, protecting groups, coupling reagents, and reaction conditions is paramount for a successful synthesis.
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality (acid or amide). For C-terminal amides, Rink Amide MBHA resin is a common choice.[1] The resin's loading capacity should also be considered to minimize steric hindrance, especially for longer or more complex peptides.
-
Protecting Group Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used for SPPS of naphthyl-containing peptides.[3][5] The Fmoc group protects the α-amino group and is removed under mild basic conditions (e.g., piperidine in DMF), which are compatible with most acid-labile side-chain protecting groups.[5][6]
-
Coupling Reagents: Due to the steric bulk of naphthylalanine, efficient coupling reagents are essential to drive the amide bond formation to completion. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt) or Oxyma Pure, are effective.[4][7] Uronium/aminium-based reagents such as HBTU, HATU, or HCTU are also highly efficient and can help to minimize racemization.[1]
B. Detailed Protocol for Fmoc-Based SPPS of a Model Naphthyl-Containing Peptide
This protocol outlines the synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-D-2-Nal-NH₂, on a Rink Amide MBHA resin.
Materials and Reagents
| Reagent | Grade |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-D-2-Nal-OH | ≥98.0% (HPLC) |
| Fmoc-Phe-OH | ≥99.0% (HPLC) |
| Fmoc-Gly-OH | ≥99.0% (HPLC) |
| Fmoc-Tyr(tBu)-OH | ≥99.0% (HPLC) |
| HBTU | ≥99.5% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Acetic Anhydride | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Dichloromethane (DCM) | HPLC grade |
| Diethyl ether | Reagent grade |
Table 1: Key materials and reagents for the solid-phase synthesis of a naphthyl-containing peptide.
Experimental Workflow
Figure 1: General workflow for the solid-phase synthesis of a naphthyl-containing peptide.
Step-by-Step Methodology
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).[1]
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (starting with Fmoc-D-2-Nal-OH) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. A longer coupling time may be necessary for the bulky naphthylalanine.
-
Wash the resin with DMF (3 times).[1]
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
N-terminal Acetylation:
-
After the final amino acid (Tyr) has been coupled and deprotected, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 times) and then with DCM (3 times).
-
Dry the resin under vacuum.[1]
-
-
Cleavage and Deprotection:
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Purification and Characterization:
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC to confirm its identity and purity.[1]
-
II. Solution-Phase Peptide Synthesis (SPPS) of Naphthyl-Containing Peptides
While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to synthesize on a solid support.[9] SolPPS involves the coupling of protected amino acids in a suitable organic solvent, followed by purification of the intermediate peptide after each step.[10]
A. Key Principles of Solution-Phase Synthesis
In SolPPS, protecting groups are crucial to prevent unwanted side reactions.[7] The α-amino group of one amino acid and the α-carboxyl group of another are protected, and the two are then coupled using a coupling reagent.[9] One of the protecting groups is then selectively removed to allow for the next coupling reaction.
A significant challenge in SolPPS is the purification of the product after each coupling step, which often requires chromatography or recrystallization.[10] However, innovative techniques like the Group-Assisted Purification (GAP) chemistry have been developed to simplify purification by using a "tag" that allows for easy separation of the product from unreacted starting materials and byproducts.[10][11]
B. General Protocol for Solution-Phase Synthesis of a Naphthyl-Dipeptide
This protocol outlines the synthesis of a simple dipeptide, Boc-Phe-Nal-OMe, to illustrate the fundamental steps of SolPPS.
Materials and Reagents
| Reagent | Grade |
| Boc-Phe-OH | ≥99.0% |
| H-Nal-OMe·HCl | ≥98.0% |
| EDC·HCl | ≥98.0% |
| HOBt | ≥97.0% |
| N-Methylmorpholine (NMM) | ≥99.0% |
| Dichloromethane (DCM) | Anhydrous |
| Ethyl acetate (EtOAc) | Reagent grade |
| Saturated NaHCO₃ solution | |
| 1 M HCl solution | |
| Brine |
Table 2: Key materials and reagents for the solution-phase synthesis of a naphthyl-containing dipeptide.
Experimental Workflow
Figure 2: General workflow for the solution-phase synthesis of a dipeptide containing a naphthyl derivative.
Step-by-Step Methodology
-
Reactant Preparation: Dissolve Boc-Phe-OH (1 equivalent), H-Nal-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Neutralization: Add NMM (1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.
-
Activation and Coupling:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Aqueous Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide, Boc-Phe-Nal-OMe.
-
Deprotection (for further chain elongation): The Boc group can be removed with TFA in DCM, and the methyl ester can be saponified with LiOH or NaOH to proceed with further couplings.[7]
III. Troubleshooting Common Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | Steric hindrance from the naphthyl group; Peptide aggregation. | Use a more potent coupling reagent (e.g., HATU, HCTU); Increase coupling time and/or temperature; Use a lower-loaded resin; Incorporate structure-disrupting ("difficult sequence") protocols. |
| Incomplete Fmoc Deprotection | Aggregation of the peptide on the resin. | Increase deprotection time; Use a stronger base solution (e.g., DBU in the piperidine solution); Perform a double deprotection. |
| Peptide Aggregation | Hydrophobic interactions between naphthyl groups and other aromatic residues. | Synthesize at elevated temperatures; Use a more polar solvent system; Incorporate pseudoprolines or other backbone-disrupting elements. |
| Side Reactions during Cleavage | Cationic species reacting with sensitive residues. | Use a scavenger cocktail appropriate for the amino acid composition (e.g., TIS for Trp, EDT for Cys).[4] |
| Poor Solubility of the Purified Peptide | High hydrophobicity due to the naphthyl group(s). | Lyophilize from a solution containing a small amount of acetonitrile or t-butanol; Use additives like DMSO or guanidinium chloride to aid solubilization for biological assays.[2] |
Table 3: Troubleshooting guide for the synthesis of naphthyl-containing peptides.
IV. Conclusion
The incorporation of naphthyl derivatives into peptides is a powerful tool for modulating their biological properties and enhancing their therapeutic potential. While the synthesis of these modified peptides can present challenges due to the bulky and hydrophobic nature of the naphthyl moiety, these can be overcome with careful optimization of the synthetic strategy. By selecting the appropriate synthesis method (solid-phase or solution-phase), protecting groups, coupling reagents, and purification techniques, researchers can successfully synthesize high-purity naphthyl-containing peptides for a wide range of applications in drug discovery and chemical biology. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate these synthetic endeavors.
References
-
LifeTein. (2025, June 26). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
Iris Biotech. (2025, December 24). Fmoc-D-beta-Naphthylalanine: Precision in Peptide Synthesis. Retrieved from [Link]
-
Poster Board #3139. (n.d.). Naphthalimide amino acids suitable for solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Retrieved from [Link]
-
PubMed. (1967, November). Purification and characterization of an aminopeptidase hydrolyzing glycyl-proline-naphthylamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical methods to stabilize segments of metalloproteins in the form of peptides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ultrashort Cationic Naphthalene-Derived Self-Assembled Peptides as Antimicrobial Nanomaterials. Retrieved from [Link]
-
National Institutes of Health. (2023, June 6). Unveiling the Role of Capping Groups in Naphthalene N-Capped Dehydrodipeptide Hydrogels. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthalene dipeptide derivatives with different C-termini used in a.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
Sources
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- 2. lifetein.com [lifetein.com]
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- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
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- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Characterizing the P2Y₁₄ Receptor with Naphthalene-Piperidine Based Antagonists
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the use of naphthalene-piperidine based ligands, a potent and selective class of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), also known as GPR105. While the core structure can be described as a 2-(2-Naphthyl)piperidine scaffold, this guide focuses on its well-characterized and widely-used derivative, 4-(4-(4-piperidinyl)phenyl)-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN) , as a representative tool compound. We will delve into the receptor's signaling pathway, the antagonist's mechanism of action, and provide detailed, field-proven protocols for characterizing ligand-receptor interactions.
Introduction: The P2Y₁₄ Receptor as a Therapeutic Target
The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that was initially deorphanized in 2000.[1] It is activated by endogenous UDP-sugars, most notably UDP-glucose, which are often released from cells under stress or during cell death, acting as damage-associated molecular patterns (DAMPs).[2][3][4] The receptor is prominently expressed in immune cells, including neutrophils, mast cells, and lymphocytes, as well as in adipose tissue, the gastrointestinal tract, and the brain.[2][5][6]
Activation of P2Y₁₄R is linked to a variety of (patho)physiological processes:
-
Inflammation and Immunity: The receptor plays a critical role in innate immunity, mediating neutrophil chemotaxis and mast cell degranulation.[6][7][8] Its involvement in inflammatory signaling makes it a compelling target for conditions like asthma, inflammatory bowel disease, and gout.[3][9][10]
-
Metabolic Disease: P2Y₁₄R is expressed in adipocytes and has been implicated in regulating lipolysis and insulin sensitivity, suggesting a role in obesity and type 2 diabetes.[5][11][12]
-
Neuropathic Pain: Studies have shown that P2Y₁₄R antagonists can effectively reverse chronic neuropathic pain in animal models.[13]
Given its central role in these processes, the development of selective antagonists is a key strategy for therapeutic intervention. The naphthalene-piperidine scaffold, exemplified by PPTN, represents one of the most advanced classes of P2Y₁₄R antagonists available for research.[14]
Ligand Profile: PPTN, a Prototypical Naphthalene-Piperidine Antagonist
PPTN is a high-affinity, selective antagonist of the human P2Y₁₄ receptor.[14] Its discovery provided researchers with a crucial chemical tool to probe the function of P2Y₁₄R and validate it as a drug target.
Mechanism of Action: PPTN acts as a competitive antagonist, binding to the receptor and preventing its activation by endogenous agonists like UDP-glucose. Recent molecular modeling studies, supported by mutagenesis, suggest that the antagonist's carboxylate group forms a critical interaction with Arginine 253 (R253) in the receptor, defining a binding pose where the aromatic core occupies a hydrophobic cleft between transmembrane helices 6 and 7.[15][16]
Pharmacological Data Summary: The following table summarizes the key pharmacological properties of PPTN and related analogs. It is important to note that these compounds, particularly PPTN, are zwitterionic and exhibit low aqueous solubility, which must be considered in experimental design.[14][17]
| Parameter | Value | Species | Assay Type | Reference(s) |
| PPTN IC₅₀ | 2.18 - 23.60 nM | Human | Calcium Mobilization / Binding | [14][18] |
| PPTN Kᵢ | ~7.26 µM | Human | Binding Assay | [18] |
| MRS4738 (15) IC₅₀ | ~1 nM | Human | Fluorescence Binding | [16][17] |
| Solubility | Low | N/A | N/A | [14] |
| Selectivity | High for P2Y₁₄R | Human | Panel Screening | [14] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell system used. MRS4738 is a stereochemically defined, bridged piperidine analog of PPTN with enhanced affinity.[16][17]
The P2Y₁₄R Signaling Cascade
P2Y₁₄R primarily couples to the Gαᵢ/₀ family of G proteins.[2] Agonist binding initiates a cascade that modulates several downstream effectors. The diagram below illustrates this pathway and the inhibitory action of naphthalene-piperidine antagonists.
Caption: P2Y₁₄R signaling pathway and point of antagonist inhibition.
Experimental Design & Protocols
The primary application of this compound derivatives like PPTN is to pharmacologically inhibit P2Y₁₄R, enabling researchers to dissect its biological function. The choice of assay is critical for robust and reproducible data.
Rationale and Key Considerations
-
Cell System: The ideal system is a cell line, such as HEK293T or CHO, that does not endogenously express P2Y₁₄R but is engineered to stably or transiently express the human or mouse receptor. This provides a clean background for analysis.[19] Alternatively, primary cells with high endogenous expression, like human neutrophils, can be used to study the receptor in a more physiologically relevant context.[7]
-
Agonist Choice: While UDP-glucose is the primary endogenous agonist, it can be subject to degradation. For antagonist screening, using a more stable, potent, and selective synthetic agonist like MRS2690 or MRS2905 is often preferred.[8][20]
-
Compound Solubility: Due to the poor solubility of PPTN, it is critical to prepare stock solutions in 100% DMSO.[14] The final concentration of DMSO in the assay well should be kept low (typically ≤0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Protocol 1: Functional Antagonism via Calcium Mobilization Assay
This is the most common functional assay for P2Y₁₄R. Although P2Y₁₄R is Gᵢ-coupled, co-expression of a promiscuous Gα subunit (like Gα₁₆) or a chimeric G protein (like Gαqi5) can redirect the signal through the Gq pathway, resulting in a robust and measurable release of intracellular calcium.[19][21] This assay is readily adaptable to high-throughput screening on platforms like the Fluorometric Imaging Plate Reader (FLIPR).[22]
Caption: Workflow for the P2Y₁₄R calcium mobilization antagonist assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
One day prior to the assay, seed HEK293T cells co-expressing P2Y₁₄R and Gα₁₆ into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage from the cells.
-
Aspirate the cell culture medium from the plate and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of PPTN in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Prepare a stock of the P2Y₁₄R agonist (e.g., UDP-glucose) at a concentration that will yield a final EC₈₀ concentration upon addition to the wells.
-
-
FLIPR Measurement:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Program the instrument to first read a baseline fluorescence for 10-20 seconds.
-
The instrument then adds the PPTN dilutions (or vehicle) from a compound plate and incubates for a pre-determined time (e.g., 15-30 minutes).
-
Following this pre-incubation, the instrument performs a second addition, injecting the agonist into all wells while continuously recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The resulting fluorescence signal is typically measured as the peak signal minus the baseline reading.
-
Normalize the data with 0% inhibition corresponding to the signal from the agonist-only wells (vehicle control) and 100% inhibition corresponding to the signal from wells with no agonist.
-
Plot the normalized response against the logarithm of the antagonist (PPTN) concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (the "cold" ligand, PPTN) to displace a radiolabeled ligand from the receptor, allowing for the determination of the inhibitor constant (Kᵢ). A suitable radioligand for P2Y₁₄R is [³H]UDP.[21]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells expressing a high level of P2Y₁₄R.
-
Homogenize the cells in a cold buffer and centrifuge at low speed to remove nuclei and debris.
-
Collect the supernatant and centrifuge at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg protein per well), a fixed concentration of [³H]UDP (usually near its Kᴅ value, ~10 nM), and varying concentrations of the unlabeled antagonist, PPTN.[21]
-
For determining non-specific binding, include wells with a high concentration of an unlabeled agonist (e.g., 10 µM UDP-glucose).
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PPTN concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Interpretation & Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No/Low Signal in Calcium Assay | - Low receptor or G-protein expression.- Dye loading issue.- Inactive agonist. | - Verify receptor expression (e.g., via Western Blot).- Optimize cell density and dye loading time/temp.- Use a fresh, validated batch of agonist. |
| High Well-to-Well Variability | - Uneven cell plating.- Compound precipitation at high concentrations. | - Ensure a single-cell suspension before plating.- Check the solubility limit of PPTN in the final assay buffer; consider using a different analog if needed.[17] |
| High Background Signal | - Cell stress or death.- Autofluorescence of the test compound. | - Handle cells gently; ensure assay buffer is physiological.- Run a parallel plate with compound but without dye to check for autofluorescence. |
| Inconsistent IC₅₀ / Kᵢ Values | - Inaccurate compound dilutions.- Assay conditions not at equilibrium (binding).- Agonist concentration not at EC₈₀ (functional). | - Use calibrated pipettes and perform careful serial dilutions.- Optimize incubation time for binding assays.- Perform a full agonist dose-response curve for each experiment to confirm the EC₅₀/EC₈₀. |
Conclusion
The P2Y₁₄ receptor is a validated therapeutic target for a range of inflammatory, metabolic, and pain-related disorders. Ligands based on the this compound scaffold, such as PPTN, are indispensable tools for investigating the receptor's function in both in vitro and in vivo settings. The protocols detailed in this guide provide a robust framework for the pharmacological characterization of these antagonists. Careful consideration of experimental variables, particularly compound solubility and cell system selection, is paramount to generating high-quality, reproducible data.
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Application Notes and Protocols for In Vivo Administration of Piperidine-Based Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals targeting a wide array of diseases, from central nervous system (CNS) disorders to cancer.[1][2][3] The translation of a promising piperidine-based compound from the bench to a potential clinical candidate hinges on rigorous and well-designed in vivo studies. This guide provides a comprehensive framework for the administration of these compounds in animal models, emphasizing scientific integrity, ethical considerations, and practical, field-proven insights.
Preclinical Considerations: The Foundation of a Robust In Vivo Study
Before any in vivo administration, a thorough understanding of the compound's physicochemical properties and the scientific question at hand is paramount. This foundational knowledge will dictate the choice of animal model, administration route, and formulation.
The Piperidine Scaffold: A Privileged Structure
The six-membered heterocyclic amine structure of piperidine offers a unique combination of properties that contribute to its prevalence in drug design.[3][4] Its saturated, non-aromatic nature allows for three-dimensional diversity, crucial for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding. These characteristics, however, also necessitate careful consideration of a compound's lipophilicity, pKa, and metabolic stability, all of which will impact its in vivo behavior.[1]
Animal Model Selection: The Right Model for the Right Question
The choice of animal model is dictated by the therapeutic area and the specific scientific question. For piperidine-based compounds, which are prevalent in CNS drug discovery, rodent models are frequently employed.[5]
-
Mice: Often used for initial efficacy, toxicity, and pharmacokinetic screening due to their small size, cost-effectiveness, and the availability of numerous transgenic strains to model specific diseases.[6]
-
Rats: Preferred for more complex behavioral studies, surgical procedures, and pharmacokinetic studies requiring larger blood volumes for analysis.[7][8] Wistar and Sprague-Dawley are common outbred strains used in these studies.[9]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[10][11][12][13] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly adhered to, ensuring the minimum number of animals are used and that any potential pain or distress is minimized.[11][14]
Formulation and Vehicle Selection: Ensuring Bioavailability
The formulation of a piperidine-based compound for in vivo administration is critical for achieving the desired exposure. Many organic compounds, including some piperidine derivatives, have poor aqueous solubility.
Common Vehicles for Preclinical Studies:
| Vehicle | Properties | Considerations |
| Saline (0.9% NaCl) | Isotonic, physiological pH. | Suitable for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | Buffered to a physiological pH. | Suitable for water-soluble compounds. |
| 5% Dextrose in Water (D5W) | Isotonic. | Can be a good alternative to saline. |
| Tween 80 / PEG 400 in Saline | Solubilizing agents for lipophilic compounds. | Can have physiological effects; concentration should be minimized. |
| Carboxymethylcellulose (CMC) in Water | Suspension for oral administration. | Ensures uniform delivery of insoluble compounds. |
| Corn Oil / Sesame Oil | For highly lipophilic compounds (oral or subcutaneous). | Can affect absorption rates. |
The final formulation should be sterile for parenteral routes and should be assessed for stability and homogeneity before administration.
Routes of Administration: A Practical Guide
The choice of administration route significantly impacts the pharmacokinetic profile of a compound, including its rate of absorption, bioavailability, and distribution.[15][16][17][18]
Oral Administration (PO)
Oral administration is the most common and convenient route for drug delivery.[17] However, it subjects the compound to the harsh environment of the gastrointestinal (GI) tract and first-pass metabolism in the liver, which can reduce bioavailability.[16]
Protocol: Oral Gavage in Rats
-
Animal Preparation: Fast the rats for 4-6 hours prior to dosing to ensure gastric emptying and reduce variability in absorption. Water should be available ad libitum.
-
Compound Preparation: Prepare the compound in a suitable vehicle (e.g., 0.5% CMC in water for a suspension) at the desired concentration. Ensure the formulation is homogenous by vortexing or stirring.
-
Dosing:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert a ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Administer the formulation slowly to prevent regurgitation. The typical volume for a rat is 5-10 mL/kg.
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration (IV)
IV administration delivers the compound directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action.[16] It is the preferred route for determining intrinsic pharmacokinetic parameters like clearance and volume of distribution.
Protocol: Intravenous Injection in Mice (Tail Vein)
-
Animal Preparation: Place the mouse in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins, making injection easier.
-
Compound Preparation: The compound must be fully solubilized in a sterile, isotonic vehicle (e.g., saline). The solution should be filtered through a 0.22 µm filter to ensure sterility.
-
Dosing:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again. The typical injection volume for a mouse is 5-10 mL/kg.
-
-
Post-Dosing Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any immediate adverse effects.
Intraperitoneal Administration (IP)
IP injection is a common route for administering compounds in rodents. The compound is absorbed into the portal circulation, so it is still subject to some first-pass metabolism, though generally less than with oral administration.
Protocol: Intraperitoneal Injection in Rats
-
Animal Preparation: Gently restrain the rat, exposing the abdomen.
-
Compound Preparation: Prepare the compound in a sterile vehicle.
-
Dosing:
-
Tilt the rat slightly head-down.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or urine is drawn, then inject the solution. The typical volume for a rat is 5-10 mL/kg.
-
-
Post-Dosing Monitoring: Observe the animal for any signs of pain or distress.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Following administration, a well-defined sampling schedule is crucial for accurately characterizing the PK/PD profile of the piperidine-based compound.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9]
Workflow for a Typical Pharmacokinetic Study:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Representative Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the plasma concentration to decrease by half. |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation | Crucial for determining the oral dose for efficacy studies.[19] |
Pharmacodynamic (PD) Studies
PD studies assess the effect of the compound on the body. This can involve measuring a specific biomarker, observing a behavioral change, or evaluating the therapeutic effect in a disease model. The timing of PD assessments should be guided by the PK profile to correlate drug exposure with its effect.
Toxicity and Safety Assessment
Initial toxicity assessments are crucial to establish a safe dose range for efficacy studies.
Acute Toxicity
Acute toxicity studies involve the administration of a single, high dose of the compound to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[20][21]
Protocol: Acute Toxicity Study (Up-and-Down Procedure)
-
Dosing: Administer a single dose of the compound to one animal.[9]
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[9]
-
Dose Adjustment: If the animal survives, administer a higher dose to the next animal. If the animal dies, administer a lower dose to the next animal.[9]
-
Endpoint: Continue until the dose causing mortality is identified or the maximum feasible dose is reached without mortality.[9]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any organ abnormalities.[9]
Lethal Dose 50 (LD50) Values for Piperine (as an example):
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse (male) | IV | 15.1 | [20][21] |
| Mouse (male) | IP | 43 | [20][21] |
| Mouse (male) | Oral | 330 | [20][21] |
| Rat (female) | IP | 33.5 | [20][21] |
| Rat (female) | Oral | 514 | [20][21] |
Note: These values are for piperine and will vary significantly for other piperidine derivatives.
Subacute/Subchronic Toxicity
These studies involve repeated dosing over a longer period (e.g., 14 or 28 days) to assess the cumulative effects of the compound.
Case Study: In Vivo Evaluation of a Novel Piperidine-Based Analgesic
The following diagram illustrates a hypothetical workflow for the in vivo evaluation of a novel piperidine-based compound targeting an opioid receptor for pain management.[22][23]
Caption: Integrated workflow for the in vivo evaluation of a novel analgesic.
This comprehensive approach, from initial in vitro characterization to detailed in vivo studies, is essential for the successful development of piperidine-based therapeutics. By adhering to rigorous scientific principles and ethical guidelines, researchers can effectively evaluate the potential of these versatile compounds to address unmet medical needs.
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Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (URL: [Link])
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Routes of Drug Administration. (URL: [Link])
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (URL: [Link])
-
Guideline for the ethical use of animals in applied ethology studies. (URL: [Link])
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WO/2007/102767 PIPERIDINE DERIVATIVES, THEIR PROCESS FOR PREPARATION, THEIR USE AS THERAPEUTIC AGENTS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. (URL: [Link])
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Application Note: A Scientist's Guide to Assessing Cell Viability and Cytotoxicity of Piperidine Derivatives
Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] It is one of the most prevalent scaffolds found in FDA-approved pharmaceuticals and natural alkaloids, demonstrating remarkable versatility across a spectrum of therapeutic areas.[2][3] Derivatives of piperidine have been successfully developed as anticancer, antiviral, analgesic, and neuroprotective agents, owing to their ability to adopt favorable conformations for interacting with a wide array of biological targets.[4][5]
As novel piperidine derivatives are synthesized, a critical step in the preclinical development process is the rigorous evaluation of their biological activity.[6] This begins at the cellular level, with the fundamental questions: "Does this compound affect cell survival?" and "If so, by what mechanism?". Answering these questions requires robust, validated, and well-chosen cell-based assays.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and executing key cell viability and cytotoxicity assays tailored for the evaluation of piperidine derivatives. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful.
Guiding Principles: Selecting the Appropriate Assay for Your Piperidine Derivative
No single assay can tell the whole story of a compound's effect on a cell. A comprehensive cellular profile requires a multi-assay approach to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death) and to begin elucidating the mechanism of action.[7] The choice of assay depends on the scientific question being asked.[8][9]
Table 1: Comparative Analysis of Key Cell Health Assays
| Assay Type | Principle | Endpoint Measured | Key Advantages | Key Limitations |
| MTT / XTT (Metabolic) | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[10] | Cell Viability / Proliferation | Well-established, cost-effective, high-throughput. | Indirectly measures viability; can be confounded by compounds affecting cellular metabolism without causing death.[11] |
| LDH Release (Membrane Integrity) | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[12] | Cytotoxicity (Necrosis/Late Apoptosis) | Direct measure of cell lysis; non-destructive to remaining cells (supernatant is used). | Does not detect early apoptosis or cytostatic effects; timing is critical as LDH can degrade.[11] |
| Caspase-Glo® 3/7 (Apoptosis) | A luminogenic substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14] | Apoptosis | Highly sensitive, specific to apoptosis, simple "add-mix-measure" protocol.[15] | Transient signal (caspase activation is a specific window in time); will not detect non-apoptotic cell death. |
A logical approach involves first screening with a metabolic assay like MTT to identify active compounds and determine a potency range (e.g., IC50). Subsequent testing with LDH and Caspase assays can then reveal how the compound achieves its effect—by inducing membrane rupture (necrosis) or a programmed cell death pathway (apoptosis).[16]
Experimental Workflow: A Validated Path from Compound to Conclusion
A reproducible and rigorous workflow is essential for generating high-quality data.[17] The following diagram outlines a generalized workflow for assessing the cytotoxic and cytostatic effects of piperidine derivatives. Adherence to a standardized procedure minimizes variability and ensures that results are comparable across experiments.[18]
Caption: General experimental workflow for cytotoxicity testing.
Detailed Protocols
The following protocols are designed as self-validating systems. The inclusion of appropriate controls is non-negotiable for trustworthy data.
Protocol 1: MTT Assay for Cell Viability
This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][19]
A. Principle NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to its insoluble formazan, which has a purple color.[6] The intensity of the color, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[20]
B. Materials & Reagents
-
Piperidine derivative stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20][21]
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.[22]
-
Positive control (e.g., Doxorubicin)
C. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation Controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used for the compound.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Medium Background: Wells with medium only (no cells) to subtract background absorbance.[10]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6][19]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well.[20]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[19]
D. Data Analysis
-
Corrected Absorbance = Absorbance (570nm) - Absorbance (Background).
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.
-
Plot % Cell Viability against the log concentration of the piperidine derivative to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell viability by 50%).[23]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[12]
A. Principle LDH is a stable enzyme present in the cytoplasm of all cells.[12] When the plasma membrane is damaged, LDH leaks into the culture supernatant. This extracellular LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, leading to the reduction of a tetrazolium salt (INT) into a red formazan product, which is measured colorimetrically at 490 nm.[24]
B. Materials & Reagents
-
Items from Protocol 1 (Cells, plates, compound)
-
Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution) OR separately prepared reagents.[24]
-
Lysis Solution (e.g., 10X Triton X-100 solution)
C. Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up the same controls, but with one critical addition:
-
Maximum LDH Release Control: A set of untreated wells that will be lysed with Lysis Solution before supernatant collection. This represents 100% cytotoxicity.[11]
-
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.[24]
-
Lysis of Maximum Release Wells: Add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells on the original plate. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of supernatant to the new plate as done for the other samples.
-
LDH Reaction: Prepare the LDH Assay Reagent according to the kit manufacturer's instructions. Add 50 µL of the Assay Reagent to each well of the new plate containing the supernatants.[24]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[25]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[25]
-
Absorbance Measurement: Gently shake the plate to mix and remove any air bubbles. Measure the absorbance at 490 nm within 1 hour.[25]
D. Data Analysis
-
Corrected Absorbance = Absorbance (Sample) - Absorbance (Medium Background).
-
% Cytotoxicity = [(Corrected Absorbance of Treated Cells - Corrected Absorbance of Untreated Control) / (Corrected Absorbance of Maximum Release Control - Corrected Absorbance of Untreated Control)] x 100.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, which are key effector enzymes activated during the apoptotic cascade.[13]
A. Principle The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase. The resulting "glow-type" luminescent signal is proportional to the amount of caspase activity present.[15]
Caption: Simplified mechanism of the Caspase-Glo® 3/7 Assay.
B. Materials & Reagents
-
Items from Protocol 1 (Cells, compound)
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar)
-
Luminometer plate reader
C. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed and treat cells in white-walled plates as described in MTT Protocol steps 1-2. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[15]
-
Assay Execution ("Add-Mix-Measure"):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[15]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
D. Data Analysis
-
Fold Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control).
-
Data is often presented as fold-change in caspase activity relative to the vehicle control.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Cell-Based Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | Uneven cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[26] |
| High Background in MTT Assay | Compound precipitates or has inherent color; Contamination (microbial). | Run a compound-only control to check for interference. Visually inspect cultures for contamination.[27] |
| Low Signal in Caspase Assay | Incorrect timing (measured too early or too late); Compound inhibits luciferase; Cell density is too low. | Perform a time-course experiment to find the optimal measurement window. Run the compound in a cell-free assay with purified luciferase to check for inhibition. Optimize initial cell seeding density.[28] |
| LDH % Cytotoxicity > 100% | Vehicle control wells have lower cell numbers than treated wells (if the compound is cytostatic); Error in calculating maximum release. | Use a modified LDH protocol where each condition has its own "maximum release" control to account for proliferation differences.[11] |
References
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
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Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Resources. [Link]
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ResearchGate. Piperidine-based drug discovery. ResearchGate Publications. [Link]
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de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLOS ONE. [Link]
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Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases. [Link]
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National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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Bio-protocol. Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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National Center for Biotechnology Information. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]
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Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Marin Biologic Resources. [Link]
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ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate Publications. [Link]
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National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics Resources. [Link]
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Creative Bioarray. LDH Cytotoxicity Assay. Creative Bioarray Technical Bulletins. [Link]
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ResearchGate. Piperine and piperidine-induced caspase pathway for activating cell.... ResearchGate Publications. [Link]
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Pak. J. Chem. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Chemistry. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics Technical Notes. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray Resources. [Link]
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Semantic Scholar. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling.... PubMed. [Link]
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National Center for Biotechnology Information. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]
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National Center for Biotechnology Information. (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]
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MDPI. (2022). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI Journals. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs Resources. [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH Blog. [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Promega Corporation Channel. [Link]
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Application Note & Protocol: A Modular Approach to the Synthesis of 2-(2-Naphthyl)piperidine Analog Libraries for Drug Discovery
Introduction: The Significance of the 2-Arylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its conformational flexibility and the ability of the nitrogen atom to act as a hydrogen bond acceptor or to be functionalized allow it to interact with a wide range of biological targets. When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine core imparts a defined three-dimensional architecture that is crucial for the biological activity of numerous compounds, including analgesics, antipsychotics, and antiviral agents.[2][3]
The 2-(2-Naphthyl)piperidine scaffold, in particular, offers a larger, more lipophilic aromatic system compared to a simple phenyl ring, which can lead to enhanced binding interactions with target proteins.[4][5] Creating a library of analogs based on this core structure allows for the systematic exploration of the chemical space around this pharmacophore. By introducing diverse substituents, researchers can modulate key properties such as potency, selectivity, solubility, and metabolic stability, thereby accelerating the process of lead identification and optimization in drug discovery programs.[6]
This guide provides a comprehensive, field-proven methodology for the efficient construction of a this compound analog library. We will detail the synthesis of the core scaffold, strategies for diversification, and protocols for purification and characterization, empowering researchers to rapidly generate novel chemical entities for biological screening.
Synthetic Strategy: A Retrosynthetic Blueprint
A robust and flexible synthetic strategy is paramount for library creation. Our approach hinges on the initial construction of the core this compound scaffold, which is then systematically functionalized. The retrosynthetic analysis below outlines this modular approach, which is amenable to both parallel synthesis and traditional medicinal chemistry efforts.
Caption: Retrosynthetic analysis of the this compound library.
The strategy involves a key cross-coupling reaction to form the C-C bond between the piperidine and naphthalene moieties, followed by deprotection and subsequent diversification at the piperidine nitrogen. This approach allows for late-stage functionalization, a highly efficient strategy for library synthesis.
Core Synthesis Protocol: Preparation of this compound
A reliable synthesis of the core scaffold is the foundation of the entire library. While several methods exist for the synthesis of 2-arylpiperidines, including Pictet-Spengler reactions and catalytic asymmetric syntheses, a common and robust approach involves the coupling of a protected piperidine precursor with a naphthalene source.[7][8][9][10] The following protocol details a palladium-catalyzed Negishi coupling of an in situ generated organozinc reagent.[7]
Reaction Scheme:
(Illustrative scheme: N-Boc-2-lithiopyrrolidine to N-Boc-2-arylpyrrolidine)
Note: The provided search results detail the synthesis of 2-aryl piperidines via Negishi coupling of N-Boc-2-lithiopiperidine. The following protocol is adapted from these principles for the specific synthesis of the this compound core.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Hazard |
| N-Boc-piperidine | C₁₀H₁₉NO₂ | 185.26 | 78077-99-9 | Irritant |
| sec-Butyllithium (1.4 M in cyclohexane) | C₄H₉Li | 64.06 | 598-30-1 | Flammable, Corrosive |
| (-)-Sparteine | C₁₅H₂₆N₂ | 234.38 | 90-39-1 | Toxic, Irritant |
| Zinc Chloride (0.5 M in THF) | ZnCl₂ | 136.30 | 7646-85-7 | Corrosive, Irritant |
| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 580-13-2 | Irritant |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Irritant, Sensitizer |
| t-Bu₃PHBF₄ | C₁₂H₂₈P·HBF₄ | 290.16 | 131274-22-1 | Corrosive |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Corrosive, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen Suspect |
Experimental Protocol: Synthesis of N-Boc-2-(2-Naphthyl)piperidine
-
Preparation of the Organolithium Species: To a flame-dried, argon-purged flask, add anhydrous THF (appropriate volume for the scale) and cool to -78 °C. Add (-)-sparteine (1.1 eq) followed by the dropwise addition of sec-butyllithium (1.1 eq). Stir the solution at -78 °C for 30 minutes. Add N-Boc-piperidine (1.0 eq) dropwise and continue stirring at -78 °C for 3 hours to facilitate the enantioselective deprotonation.[7]
-
Transmetalation: To the solution of the organolithium species, add a solution of ZnCl₂ in THF (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This step generates the stereochemically rigid organozinc reagent.[7]
-
Negishi Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and t-Bu₃PHBF₄ (0.10 eq) in anhydrous THF. Add this catalyst solution to the organozinc reagent mixture. Then, add 2-bromonaphthalene (1.5 eq) and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-2-(2-Naphthyl)piperidine.
Deprotection to Yield the Core Scaffold
-
Dissolve the purified N-Boc-2-(2-Naphthyl)piperidine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the core scaffold, this compound. This product is often used in the next step without further purification.
Expected Characterization Data
-
¹H NMR: Expect characteristic signals for the naphthalene protons (aromatic region, ~7.4-7.9 ppm) and the piperidine protons (aliphatic region, ~1.5-3.5 ppm). The proton at the C2 position of the piperidine ring will be a key diagnostic signal.
-
¹³C NMR: Aromatic carbons of the naphthalene ring (~125-135 ppm) and aliphatic carbons of the piperidine ring (~25-60 ppm) should be observed.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺ to confirm the molecular weight of the product.[11][12]
Library Generation: Diversification Strategies
With the core scaffold in hand, the next step is to introduce diversity. The secondary amine of the piperidine ring is an ideal handle for functionalization. The following protocols outline common methods for N-functionalization to generate a library of analogs.
Caption: Workflow for the diversification of the this compound core.
General Protocol for N-Alkylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq).
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography or preparative HPLC.
General Protocol for N-Acylation
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add a base, such as triethylamine or DIPEA (1.5-2.0 eq).
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).
-
Quench with water or saturated aqueous NaHCO₃.
-
Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography or preparative HPLC.
General Protocol for N-Sulfonylation
-
Dissolve this compound (1.0 eq) in DCM or pyridine.
-
Add a base, such as triethylamine or pyridine (used as solvent) (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq).
-
Stir at 0 °C to room temperature until the reaction is complete (monitored by LC-MS).
-
Dilute with DCM and wash with 1M HCl (if not using pyridine as solvent), water, and brine.
-
Dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by chromatography or recrystallization.
High-Throughput Purification and Quality Control
The purification of a compound library presents a significant bottleneck.[13] Automated high-throughput purification systems are essential for efficiently processing a large number of samples.[13][14]
Purification Techniques:
-
Preparative Reversed-Phase HPLC (Prep-HPLC): This is the workhorse for purifying final compounds in a library.[13][14] By using a generic gradient method, a large number of compounds can be purified with minimal method development. Mass-directed fractionation is highly recommended to collect only the peaks corresponding to the target compound.
-
Automated Flash Chromatography: Useful for purifying larger quantities of material or for intermediates. Modern systems can handle multiple samples automatically.[13]
Quality Control (QC):
Each compound in the library must be analyzed to confirm its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for QC. It provides both the retention time (a measure of purity) and the mass of the compound (confirmation of identity). A purity level of >95% is typically desired for compounds intended for biological screening.
-
NMR (Nuclear Magnetic Resonance): For a representative subset of the library or for key compounds, ¹H NMR should be performed to confirm the structure.[15][16]
| Parameter | Prep-HPLC | LC-MS (QC) |
| Column | C18, 19 x 100 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20 mL/min | 0.5 mL/min |
| Gradient | 5-95% B over 8-10 min | 5-95% B over 2-3 min |
| Detection | UV (e.g., 220, 254 nm) and MS | UV (DAD) and MS (ESI) |
| Fraction Collection | Triggered by MS signal of target m/z | N/A |
Safety Precautions
Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.[17]
-
Reagent Handling:
-
Organolithium Reagents (e.g., sec-BuLi): Highly pyrophoric and corrosive. Must be handled under an inert atmosphere (argon or nitrogen). Use proper syringe and cannula techniques.
-
Piperidine and its derivatives: Can be toxic and irritant. Avoid inhalation and skin contact.[17][18][19][20]
-
Acids and Bases (TFA, DIPEA): Corrosive. Handle with care, ensuring no contact with skin or eyes.
-
Solvents (THF, DCM): Flammable and/or potentially carcinogenic. Use in well-ventilated areas and away from ignition sources.[18][19]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Negishi coupling | Incomplete lithiation; inactive catalyst; poor quality of anhydrous solvent. | Ensure all glassware is rigorously dried. Use freshly titrated organolithium reagent. Use fresh, anhydrous solvents. Prepare the catalyst just before use. |
| Incomplete Deprotection | Insufficient amount of TFA; short reaction time. | Increase the equivalents of TFA. Extend the reaction time and monitor closely by LC-MS. |
| Multiple products in N-alkylation | Over-alkylation (quaternary salt formation); side reactions. | Use a milder base (e.g., K₂CO₃ instead of NaH). Use only a slight excess of the alkylating agent (1.1 eq). Control the reaction temperature. |
| Difficulty in Purification | Close polarity of product and starting material/byproducts. | Optimize the chromatography gradient (slower gradient). Consider a different stationary phase (e.g., alumina) or purification technique (e.g., recrystallization, preparative TLC). For basic compounds, Prep-HPLC with a TFA modifier can be effective. |
| Inconsistent LC-MS Purity Results | Compound instability; poor solubility; contamination. | Re-analyze the sample promptly. Ensure the compound is fully dissolved in the injection solvent. Check for and eliminate sources of contamination in the sample handling process. |
References
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O'Brien, P. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Available at: [Link]
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Roedern, E. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]
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Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Available at: [Link]
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Wee, A. G. (2004). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Semantic Scholar. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 20% in N-methylpyrrolidone. Available at: [Link]
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Ghorai, M. K., et al. (2021). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]
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Rovis, T., & O'Malley, S. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link]
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Huw, D. M., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]
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Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]
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Tong, G., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. PubMed. Available at: [Link]
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Huw, D. M., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH. Available at: [Link]
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Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synform. Available at: [Link]
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Yan, B., et al. (2009). High-Throughput Purification of Combinatorial Libraries I. ElectronicsAndBooks. Available at: [Link]
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ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products. Available at: [Link]
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Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. Available at: [Link]
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Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Available at: [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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Sammakia, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]
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Moravek. (n.d.). Understanding Compound Purification Practices. Available at: [Link]
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Smith, A. B., et al. (2012). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH. Available at: [Link]
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ResearchGate. (2023). Construction of highly functionalized piperidines by stepwise... Available at: [Link]
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de Oliveira, D. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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Cardona, F., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. Available at: [Link]
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ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
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Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available at: [Link]
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ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids... Available at: [Link]
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Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Carato, P., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I... PubMed. Available at: [Link]
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ResearchGate. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II... Available at: [Link]
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Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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d'Andrea, L. D., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available at: [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
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Solid-phase synthesis of molecules containing a piperidine scaffold
Solid-phase synthesis provides an exceptionally robust and efficient platform for the creation of diverse libraries of piperidine-containing molecules. By strategically selecting resins, linkers, and on-support synthetic methodologies, researchers can rapidly access novel chemical entities for biological screening. The continued development of novel linkers, greener reagents, and advanced on-bead analytical techniques will further enhance the power and scope of this indispensable technology in modern drug discovery. [17][18][19]
References
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Celma, C., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
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Coin, I., et al. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. [Link]
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Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
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Atkinson, S. J., et al. (2009). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. Organic Letters, 11(15), 3442-3445. [Link]
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Fromont, C., & Pomel, V. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
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Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
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Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2). [Link]
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Góngora-Benítez, M., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6631. [Link]
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Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149. [Link]
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Góngora-Benítez, M., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
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Salvino, J. M., et al. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. Journal of Combinatorial Chemistry, 5(3), 260-266. [Link]
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Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
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Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. WashU Medicine Research Profiles. [Link]
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Dar, B. A., et al. (2016). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Advances, 6(103). [Link]
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Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. SciSpace. [Link]
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Bräse, S., & Dölling, K. (2004). Linkers for solid-phase organic synthesis. ResearchGate. [Link]
-
James, I. W. (1998). Linkers for Solid-Phase Organic Synthesis. ResearchGate. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(21). [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
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Nefzi, A., et al. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 10(2), 91-4. [Link]
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Moodle@Units. (n.d.). Solid-Phase Peptide Synthesis. Moodle@Units. [Link]
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Inagi, S., et al. (2020). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8059-8064. [Link]
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5857. [Link]
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High-throughput screening of 2-(2-Naphthyl)piperidine derivatives
Application Note & Protocol
A High-Throughput Screening Workflow for the Identification of Bioactive 2-(2-Naphthyl)piperidine Derivatives
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-Protein Coupled Receptors (GPCRs) and central nervous system receptors.[1][2][3][4] High-Throughput Screening (HTS) provides an essential methodology for rapidly interrogating large chemical libraries of such derivatives to identify novel modulators of therapeutically relevant targets.[5] This guide details a comprehensive, cell-based HTS workflow designed to identify and validate active compounds from a this compound library, using a Gq-coupled GPCR calcium flux assay as a representative model. We provide a robust framework encompassing assay principles, detailed step-by-step protocols for primary and secondary screening, and a rigorous data analysis and hit validation cascade.
Part I: Assay Principle & Target Rationale
The Rationale for Targeting GPCRs
G-Protein Coupled Receptors are the largest family of transmembrane receptors and are the target of over 30% of all FDA-approved drugs, making them a premier target class for drug discovery.[6] Many known piperidine-based compounds exhibit activity at GPCRs, such as dopamine and serotonin receptors.[3][4] Therefore, selecting a GPCR target for screening a novel library of this compound derivatives is a scientifically grounded starting point.
This protocol focuses on a Gq-coupled GPCR. The activation of this receptor subtype initiates a well-characterized signaling cascade that results in a transient increase in intracellular calcium ([Ca²⁺]i), a robust and highly detectable event ideal for HTS.[6][7]
The Calcium Flux Assay Principle
The assay leverages a cell line stably expressing the target Gq-coupled GPCR. These cells are loaded with a calcium-sensitive fluorescent dye. In its resting state, the dye exhibits low fluorescence. Upon GPCR activation by an agonist, the Gαq subunit activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This sharp increase in intracellular Ca²⁺ concentration is detected by the dye, which binds to the free calcium and becomes highly fluorescent. This change in fluorescence intensity is measured in real-time using a plate reader and serves as a direct proxy for receptor activation.
Caption: A comprehensive workflow for HTS hit identification and validation.
Phase 1: Assay Development & Miniaturization
Before screening the full library, the assay must be optimized for a high-density format (e.g., 384- or 1536-well plates).
-
Rationale: Miniaturization reduces the consumption of costly reagents and valuable library compounds, and increases throughput. [8]* Key Parameters to Optimize:
-
Cell Seeding Density: Determine the optimal number of cells per well to achieve a robust signal window.
-
Dye Loading Conditions: Optimize dye concentration and incubation time to maximize signal-to-background ratio without causing cytotoxicity.
-
DMSO Tolerance: Assess the maximum concentration of DMSO (the compound solvent) that the cells can tolerate without affecting viability or assay performance. Typically, this is ≤1%.
-
Assay Robustness (Z' Factor): The Z' factor is a statistical measure of assay quality. An assay is considered robust for HTS if the Z' factor is ≥ 0.5. [9] Z' Factor Calculation:
(where µp and σp are the mean and standard deviation of the positive control, and µn and σn are for the negative control).
-
Phase 2: Primary Screening
The primary screen involves testing every compound in the library at a single, fixed concentration (e.g., 10 µM) to identify "preliminary hits."
-
Rationale: This step serves as a coarse filter to quickly identify any compound that shows activity in the assay. It prioritizes speed and throughput over precision. [5]
Phase 3: Data Analysis & Hit Identification
Raw data from the plate reader must be processed to identify statistically significant hits. [10][11]
-
Normalization: Raw fluorescence values are converted to a percentage of the control response. This corrects for plate-to-plate and well-to-well variability.
-
% Activation (for agonists) = (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative) * 100
-
-
Hit Selection: A statistical cutoff is used to define a hit. A common method is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the neutral control wells.
-
Z-score = (Value_Compound - Mean_Plate) / SD_Plate
-
A common hit threshold is a Z-score ≥ 3.
-
Phase 4: Hit Confirmation & Validation
This is the most critical phase for eliminating false positives. [12][13]A "hit" from the primary screen is not a validated active compound.
-
Hit Re-test: Preliminary hits are re-tested under the same assay conditions, often using freshly prepared compound from a powder stock, to confirm the initial activity. [13]* Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy. This step helps to establish a preliminary Structure-Activity Relationship (SAR). [12]* Orthogonal Assays: Hits are tested in a different assay that measures a distinct biological readout. For a GPCR, if the primary screen was a calcium flux assay, an orthogonal assay could measure the accumulation of a second messenger like cAMP. [12][14] * Rationale: This crucial step helps to eliminate compounds that interfere with the primary assay technology (e.g., autofluorescent compounds) rather than interacting with the biological target. [12]
Part III: Detailed Protocols
Protocol 1: Cell-Based Calcium Flux HTS Assay (384-Well Format)
Materials:
-
HEK293 cells stably expressing the target Gq-GPCR.
-
Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Calcium 6).
-
Probenecid solution (if required by dye kit to prevent dye extrusion).
-
384-well black, clear-bottom assay plates.
-
Reference Agonist (Positive Control).
-
Reference Antagonist (if screening for antagonists).
-
This compound derivative library plate (10 mM in DMSO).
Procedure:
-
Cell Plating: a. Culture cells to ~80-90% confluency. b. Harvest cells and resuspend in culture medium at the pre-determined optimal density. c. Dispense 25 µL of the cell suspension into each well of the 384-well assay plates. d. Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
Compound Plate Preparation: a. Thaw the 10 mM library source plate. b. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound into a new 384-well compound plate, resulting in a final assay concentration of 10 µM. c. Prepare control wells: Positive control (reference agonist at EC₈₀), Negative control (assay buffer with 0.1% DMSO).
-
Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's instructions, including probenecid if necessary, in Assay Buffer. b. Remove the culture medium from the cell plates. c. Add 20 µL of dye-loading solution to each well. d. Incubate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
Assay Execution (FLIPR, FlexStation, or similar): a. Place the cell plate and the compound plate into the instrument. b. Set the instrument parameters: Excitation/Emission wavelengths appropriate for the dye (e.g., 494nm/516nm for Fluo-4), read interval (e.g., every 1.5 seconds), and liquid transfer settings. c. Initiate the read: Establish a stable baseline fluorescence for 10-20 seconds. d. The instrument automatically adds 10 µL of compound/control from the compound plate to the cell plate. e. Continue reading fluorescence for an additional 90-180 seconds to capture the full calcium response kinetic profile.
Protocol 2: Dose-Response Analysis for Confirmed Hits
-
Select confirmed hits based on the re-test data.
-
Prepare a new source plate containing only the hit compounds at 10 mM in DMSO.
-
Create a serial dilution plate. In a 384-well plate, perform an 8-point, 1:3 serial dilution of each hit compound in DMSO, starting from 1 mM.
-
Transfer these dilutions to a final assay-ready compound plate, as in Protocol 1, Step 2b. This will create a final concentration curve typically ranging from ~10 µM to 4.5 nM.
-
Execute the calcium flux assay as described in Protocol 1, Steps 1, 3, and 4.
-
Plot the resulting % activation or % inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, quattro/Workflow)[10] to determine the EC₅₀ or IC₅₀ value.
Part IV: Data Interpretation & Troubleshooting
Sample Data Summary
Hypothetical screening data for several this compound derivatives should be summarized for clear comparison.
| Compound ID | Primary Screen (% Activation @ 10µM) | Z-Score | Hit Confirmation | Potency (EC₅₀, nM) | Orthogonal Assay | Status |
| NPI-001 | 85.2 | 4.1 | Confirmed | 150 | Active | Validated Hit |
| NPI-002 | 6.7 | 0.3 | - | - | - | Inactive |
| NPI-003 | 75.4 | 3.5 | Not Confirmed | - | - | False Positive |
| NPI-004 | 98.1 | 5.2 | Confirmed | 2,500 | Inactive | Assay Interference |
| NPI-005 | 81.9 | 3.9 | Confirmed | 320 | Active | Validated Hit |
Common Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Z' Factor (<0.5) | 1. Inconsistent cell plating.2. Suboptimal reference agonist concentration.3. Cell health issues. | 1. Use an automated dispenser; check cell counting accuracy.2. Re-run a dose-response curve for the agonist to confirm the EC₈₀-EC₉₀ concentration.3. Check for contamination; use cells at a lower passage number. |
| High Hit Rate (>3%) | 1. Assay is overly sensitive.2. Systematic error (e.g., edge effects).3. Library contains many promiscuous compounds (PAINS). | 1. Increase the stringency of the hit-picking threshold (e.g., Z-score > 4).2. Analyze plate maps for patterns; ensure proper plate incubation and liquid handling.3. Filter hits against known PAINS databases. [12] |
| Poor Hit Confirmation Rate | 1. Primary screen false positives.2. Compound degradation in storage.3. Inaccurate liquid handling in primary screen. | 1. This is expected; the goal of confirmation is to remove these.2. Use fresh powder stock for confirmation and dose-response.3. Verify the performance of acoustic dispensers or pin tools. |
References
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Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.com. [Link]
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Inagaki, S., Ghirlando, R., & Schuck, P. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, NIH. [Link]
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Zhao, F., et al. (2011). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica. [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Goldberg, F. W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]
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Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME.com. [Link]
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Smoleń, S., & Karczmarzyk, Z. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. [Link]
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Wilson, B. A., & Mettlach, G. A. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, NIH. [Link]
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Knapman, A., & Connor, M. (2014). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. Macquarie University Research PURE. [Link]
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Wang, Y., et al. (2012). Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes. PMC, NIH. [Link]
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Koci, B., et al. (2021). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Wiley Online Library. [Link]
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Cools, W., et al. (2010). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D-2L, D-4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry. [Link]
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Pereira, D., & Fernandes, P. A. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]
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Liu, X., et al. (2021). Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect. Bioorganic & Medicinal Chemistry Letters. [Link]
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Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.com. [Link]
-
Droplet Genomics. High-Throughput Functional Screening Facilitated by Droplet Microfluidics. dropletgenomics.com. [Link]
Sources
- 1. Buy (S)-2-(Naphthalen-2-yl)piperidine [smolecule.com]
- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. molbio.gu.se [molbio.gu.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Naphthyl)piperidine
Welcome to the technical support center for the synthesis of 2-(2-Naphthyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable piperidine derivative. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Piperidine Synthesis
The this compound scaffold is a key structural motif in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] While several synthetic routes exist, achieving high yields consistently can be challenging due to potential side reactions, purification difficulties, and the specific reactivity of the naphthalene moiety. This guide focuses on the two most prevalent and adaptable synthetic strategies: Reductive Amination and the Pictet-Spengler Reaction . We will dissect common problems, offer evidence-based solutions, and provide robust experimental protocols.
Synthetic Strategies: An Overview
Choosing the right synthetic path depends on the availability of starting materials, desired scale, and stereochemical considerations.
-
Reductive Amination : This is a highly versatile and widely used method for forming C-N bonds.[3][4][5] It typically involves the reaction of a ketone (2-acetylnaphthalene) with piperidine precursors or the reaction of a suitable dicarbonyl compound with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate. The choice of reducing agent is critical for success.
-
Pictet-Spengler Reaction : This powerful reaction forms a new ring by cyclizing a β-arylethylamine with an aldehyde or ketone.[6][7][8] For the target molecule, this would involve a derivative of 2-(2-naphthyl)ethylamine. It is particularly effective for creating tetrahydroisoquinoline and tetrahydro-β-carboline cores and can be adapted for piperidine synthesis.[6][8][9]
Troubleshooting Guide & Optimization
This section is formatted as a series of questions you might encounter during your synthesis, providing direct causes and actionable solutions.
General Issues & Starting Material Purity
Q1: My reaction is sluggish or fails to initiate. What are the first things to check?
Potential Causes & Solutions:
-
Starting Material Purity: Impurities in your starting materials (e.g., 2-acetylnaphthalene, 2-naphthol derivatives, or amine sources) can poison catalysts or introduce side reactions.[10]
-
Action: Verify the purity of your reagents by NMR or GC-MS. Recrystallize or chromatograph starting materials if necessary.
-
-
Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, especially in reactions involving organometallics or sensitive catalysts.[10]
-
Action: Use dry, freshly distilled, or anhydrous grade solvents. For reductive aminations, trace water can hydrolyze the imine intermediate.
-
Method 1: Reductive Amination
The general workflow for a common reductive amination approach is visualized below.
Caption: General workflow for reductive amination synthesis.
Q2: I'm seeing low conversion of my starting materials in a reductive amination. What's wrong?
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the carbonyl/amine and the imine intermediate may not favor the imine.
-
Action 1 (Catalysis): Add a catalytic amount of a weak acid like acetic acid to protonate the carbonyl oxygen, making it more electrophilic.
-
Action 2 (Water Removal): Imine formation releases water. Use a Dean-Stark trap or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium forward.
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical.
-
Sodium borohydride (NaBH₄): Can reduce the starting aldehyde/ketone before imine formation is complete, especially at neutral pH. It is more effective if the imine is pre-formed.
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are most effective at slightly acidic pH (4-6).[5][11] They selectively reduce the protonated iminium ion, which is more electrophilic than the starting carbonyl, minimizing premature reduction of the ketone.[4]
-
Action: Switch to NaBH(OAc)₃ or NaBH₃CN and ensure the reaction is run under mildly acidic conditions.
-
Q3: My main side product is an alcohol derived from the starting ketone. How do I prevent this?
Potential Cause & Solution:
-
This is a classic sign that your reducing agent is reducing the carbonyl faster than the imine is forming and being reduced.[4]
-
Action 1: As detailed in Q2, switch to a milder, acid-activated reducing agent like NaBH(OAc)₃. This is the most common solution.
-
Action 2 (Two-Step Procedure): Form the imine first by reacting the ketone and amine with a dehydrating agent. Isolate or confirm imine formation via TLC/NMR, then add the reducing agent (NaBH₄ can often be used here) in a separate step.
-
Method 2: Pictet-Spengler Reaction
This reaction relies on an intramolecular electrophilic aromatic substitution.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Q4: The yield of my Pictet-Spengler reaction is very low, and I recover mostly starting amine.
Potential Causes & Solutions:
-
Insufficiently Acidic Conditions: The reaction is driven by the formation of a highly electrophilic iminium ion, which requires an acid catalyst.[6][8] The naphthalene ring is less nucleophilic than an indole ring (a classic Pictet-Spengler substrate), so it requires stronger activation.[6]
-
Action: The reaction often requires strong acids. Try switching from milder acids like acetic acid to stronger ones like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] Heating may also be necessary.
-
-
Deactivating Groups: If your β-(2-naphthyl)ethylamine starting material has electron-withdrawing groups on the naphthalene ring, it will disfavor the key electrophilic substitution step.
-
Action: If possible, modify the synthetic route to avoid introducing deactivating groups until after the Pictet-Spengler cyclization is complete.
-
Q5: I am getting a complex mixture of products in my Pictet-Spengler reaction. What is happening?
Potential Causes & Solutions:
-
Harsh Conditions: While strong acid and heat are often necessary, excessively harsh conditions can lead to decomposition or side reactions.
-
Action: Perform an optimization screen. Titrate the amount of acid and vary the reaction temperature. Monitor the reaction by TLC to find the "sweet spot" where the product forms without significant decomposition.
-
-
Polymerization of the Aldehyde: Some aldehydes, particularly formaldehyde or glutaraldehyde, can polymerize under strong acid.
-
Action: Add the aldehyde slowly to the reaction mixture at the reaction temperature rather than mixing everything at room temperature and then heating. Using a stable aldehyde equivalent, like a dimethyl acetal, can also be effective.[8]
-
Troubleshooting Logic Flow
Use this decision tree to diagnose low-yield issues systematically.
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My final this compound product has a yellow or brown color. What is the cause and how can I remove it? A: Amines, in general, are susceptible to air oxidation, which can form colored impurities.[12] For high purity, this color should be removed. The most effective method is column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may work. To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.[12]
Q2: I am having trouble separating my product from a pyridine-based impurity. Why is this difficult? A: If your synthesis route involves the reduction of a pyridine ring, you may have residual starting material. Piperidine and pyridine can form an azeotropic mixture, making complete separation by simple distillation challenging.[13][14] A more effective method is to use their differing basicities. One approach involves reacting the mixture with carbon dioxide; piperidine forms a solid carbonate salt while pyridine generally does not, allowing for separation by filtration.[15]
Q3: What are the best practices for purifying this compound? A: The optimal purification strategy depends on the scale and nature of the impurities.
-
Column Chromatography: This is the most versatile method. Use a solvent system like hexane/ethyl acetate with a small amount of triethylamine (0.5-1%) added to the mobile phase. The triethylamine prevents the basic amine product from tailing on the acidic silica gel.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.
-
Acid/Base Extraction: During the workup, an acid wash (e.g., 1M HCl) will extract your basic product into the aqueous layer, leaving non-basic organic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent (e.g., ethyl acetate) will recover your purified amine.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination.[16]
| Reagent | MW | Amount | Moles | Eq. |
| 1-(Naphthalen-2-yl)ethan-1-one | 170.21 | 1.70 g | 10.0 mmol | 1.0 |
| 5-Aminopentan-1-ol | 103.16 | 1.24 g | 12.0 mmol | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 mmol | 1.5 |
| Acetic Acid | 60.05 | 0.60 mL | 10.5 mmol | 1.05 |
| Dichloroethane (DCE) | - | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(naphthalen-2-yl)ethan-1-one (1.70 g, 10.0 mmol) and 5-aminopentan-1-ol (1.24 g, 12.0 mmol).
-
Dissolve the solids in dichloroethane (50 mL).
-
Add glacial acetic acid (0.60 mL, 10.5 mmol) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can then be cyclized (if not already occurred) and purified by column chromatography.
Protocol 2: Pictet-Spengler Tetrahydroisoquinoline Synthesis (Illustrative)
This protocol illustrates the general conditions for a Pictet-Spengler reaction, which would require a suitably functionalized naphthylethylamine to produce the target piperidine structure.[6][17]
| Reagent | MW | Amount | Moles | Eq. |
| 2-(Naphthalen-2-yl)ethan-1-amine | 171.23 | 1.71 g | 10.0 mmol | 1.0 |
| Glutaraldehyde (50% in H₂O) | 100.12 | 2.2 mL | ~11.0 mmol | 1.1 |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.5 mL | 20.0 mmol | 2.0 |
| Toluene | - | 50 mL | - | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 2-(naphthalen-2-yl)ethan-1-amine (1.71 g, 10.0 mmol) in toluene (50 mL).
-
Add trifluoroacetic acid (1.5 mL, 20.0 mmol) and heat the solution to 80 °C.
-
Slowly add the glutaraldehyde solution (2.2 mL, ~11.0 mmol) dropwise over 20 minutes.
-
Maintain the reaction at 80-100 °C for 4-12 hours, monitoring by TLC for the consumption of the starting amine.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. In One-pot multicomponent synthesis of piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones). [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. In Aza-Prins cyclization reaction catalyzed by ZrCl4 and NHC metal complexes. [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(8), 1998. [Link]
-
Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(8), 6148-6171. [Link]
-
Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(12), 2307. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. [Link]
-
ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Kliachyna, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4735. [Link]
-
ResearchGate. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II. [Link]
- Google Patents. (n.d.).
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... [Link]
-
SpringerLink. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
-
National Center for Biotechnology Information. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]
-
Arkivoc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically... [Link]
-
ResearchGate. (n.d.). Influence of piperidine concentration on the yield of (Z). [Link]
-
ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified.... [Link]
-
National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]
- Google Patents. (n.d.). Process for purifying piperidine.
-
National Center for Biotechnology Information. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
- Google Patents. (n.d.). 2-(1-Naphthyl)piperidine derivative, its production and use as an anti-mycotic agent.
-
ResearchGate. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. [Link]
-
PubMed. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I. [Link]
-
Scribd. (n.d.). N-Β-Naphthylpiperidine: Piperidine, 1- (2-naphthyl). [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. soc.chim.it [soc.chim.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 14. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 15. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Naphthyl)piperidine Enantiomers
Welcome to the technical support center for the enantiomeric purification of 2-(2-Naphthyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separation for this specific compound. As a molecule with a basic piperidine scaffold and a bulky naphthyl group, it presents unique challenges and opportunities in purification. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and develop robust, efficient purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
There are three primary methods for the enantiomeric purification of this compound:
-
Chiral Chromatography (HPLC/SFC): This is a direct separation method where the racemic mixture is passed through a column containing a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and subsequent separation. This is often the preferred method for both analytical-scale enantiomeric excess (ee) determination and preparative-scale purification due to its broad applicability and high success rate.[1]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic base (this compound) with an enantiomerically pure chiral acid.[2] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, one salt can be selectively crystallized from a suitable solvent.[3] This method is often cost-effective and highly scalable for industrial applications.[4]
-
Kinetic Resolution: This method uses a chiral catalyst or enzyme to selectively react with one enantiomer of the racemic mixture, converting it into a different compound.[5] The unreacted enantiomer can then be separated from the newly formed product. This is a powerful technique but often requires significant method development to find a suitable catalyst and reaction conditions.[6]
Q2: How do I choose between chiral chromatography and diastereomeric salt crystallization for my preparative-scale purification?
The choice depends on several factors: scale, available equipment, timeline, and the specific properties of your compound.
-
Choose Chiral Chromatography (HPLC/SFC) if:
-
You need rapid method development. Screening multiple columns and mobile phases can often identify a suitable separation within a day or two.
-
You are working on a small to medium scale (milligrams to hundreds of grams).
-
High purity (>99% ee) is required in a single step, as chromatography can often provide baseline separation.
-
The cost of the chiral stationary phase and solvent consumption is within your project's budget. Supercritical Fluid Chromatography (SFC) is a particularly "green" and efficient alternative that reduces solvent waste and can be faster than HPLC.[7][8]
-
-
Choose Diastereomeric Salt Crystallization if:
-
You are working on a large scale (kilograms or more), where it is often more economical.
-
You have identified a suitable chiral resolving agent and solvent system that provides good selectivity and yield.
-
Your timeline allows for the empirical process of screening resolving agents and optimizing crystallization conditions.
-
The subsequent steps of salt breaking and recovery of the resolving agent are feasible.[2]
-
Section 1: Troubleshooting Chiral Chromatographic Separations (HPLC & SFC)
Chiral chromatography is a powerful tool, but achieving optimal separation requires careful method development. The this compound contains a basic nitrogen, which is a key factor in many common issues.
Q1: I am observing poor or no separation between the enantiomer peaks on my chiral HPLC/SFC. What should I do?
This is the most common challenge. The cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).
Causality: Enantioseparation on a CSP relies on forming transient diastereomeric complexes between the analytes and the chiral selector. For separation to occur, there must be a sufficient difference in the stability (free energy) of these two complexes. If the interactions are too weak or not stereochemically distinct, the peaks will not resolve.
Troubleshooting Workflow:
-
Confirm System Suitability: First, ensure your HPLC/SFC system is functioning correctly. Inject a well-behaved chiral standard for which you have a known method to confirm the column and system are performing as expected.
-
Change the Mobile Phase:
-
Adjust Modifier Percentage: In both normal-phase HPLC and SFC, the alcohol modifier (e.g., isopropanol, ethanol) is a primary driver of retention. Systematically vary the percentage of the modifier. A lower percentage generally increases retention and may improve resolution, but can also lead to broader peaks.
-
Change the Modifier Type: The type of alcohol can have a profound effect on selectivity. If isopropanol (IPA) doesn't work, try ethanol (EtOH) or methanol (MeOH). The different steric and hydrogen bonding properties can alter the interaction with the CSP.
-
-
Add an Amine Additive: For a basic compound like this compound, this is a critical step. Add a small amount (typically 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1] This will improve peak shape and can sometimes dramatically improve resolution by masking active sites on the silica support.
-
Screen Different CSPs: No single CSP works for all compounds. Polysaccharide-based CSPs are highly effective for a wide range of molecules, including piperidine derivatives.[1][9] If your initial column is not providing separation, you must screen other columns with different chiral selectors.
Experimental Protocol: Chiral HPLC/SFC Method Development Screening
-
Prepare Stock Solution: Dissolve racemic this compound in methanol or ethanol to a concentration of 1 mg/mL.
-
Select Columns for Screening: A good starting set includes columns from different families, such as:
-
Amylose-based: Chiralpak® IA, AD-H
-
Cellulose-based: Chiralcel® OD-H, OJ-H
-
-
Define Screening Conditions: Use a standardized set of mobile phases to test each column. The naphthyl moiety provides a strong UV chromophore, so detection at 254 nm is appropriate.
| Parameter | HPLC Conditions | SFC Conditions |
| Columns | Chiralpak IA, AD-H; Chiralcel OD-H | Chiralpak IA, AD-H; Chiralcel OD-H |
| Mobile Phase A | n-Hexane | Supercritical CO₂ |
| Mobile Phase B | Isopropanol (IPA) | Methanol (MeOH) |
| Additive | 0.1% Diethylamine (DEA) in Modifier | 0.1% Diethylamine (DEA) in Modifier |
| Gradient/Isocratic | Isocratic: 10%, 20%, 30% IPA | Isocratic: 10%, 20%, 30% MeOH |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
-
Execute Screening: Run the screening experiments systematically.
-
Analyze Results: Evaluate the chromatograms for any sign of peak splitting or separation. The best candidate method will show baseline or near-baseline resolution (Rs > 1.5) with reasonable retention times.
-
Optimization: Once a promising column/solvent combination is found, fine-tune the modifier percentage, temperature, and flow rate to maximize resolution and efficiency.
Q2: My peaks are tailing badly. How can I fix this?
Causality: Peak tailing for basic compounds like this compound is almost always caused by secondary ionic interactions between the protonated piperidine nitrogen and residual acidic silanol groups on the silica surface of the CSP.[1] These strong, non-specific interactions delay a portion of the analyte molecules, causing them to elute slowly and create a "tail."
Solutions:
-
Add a Basic Modifier: This is the most effective solution. Add 0.1% - 0.2% of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. The additive molecules are small, basic, and in high concentration; they effectively "shield" the analyte by occupying the acidic silanol sites, leading to a more uniform interaction with the CSP and symmetrical peaks.[1]
-
Use an Immobilized Column: Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are covalently bonded to the silica support. They are generally more robust and can sometimes show reduced silanol activity compared to older, coated phases. They also tolerate a wider range of solvents, which can be used for column cleaning to remove strongly adsorbed impurities that might contribute to poor peak shape.[10]
Q3: I'm seeing an "additive memory effect," where results are not reproducible when I switch methods or columns. What is happening?
Causality: The "memory effect" occurs when additives from a previous mobile phase, particularly basic or acidic ones, adsorb onto the stationary phase and are not easily washed away.[11] When you switch to a new method that does not use this additive (or uses a different one), the residual additive on the column surface can significantly alter the separation, leading to different retention times and selectivity. This is especially prevalent in isocratic separations where the column is not flushed by a strong solvent during a gradient.[11]
Solutions:
-
Dedicate Columns: The best practice is to dedicate specific columns to specific additive types (e.g., one column for basic additives, one for acidic). This prevents cross-contamination.
-
Thorough Flushing: Before switching methods, flush the column extensively with a solvent that can remove the previous additive. For polysaccharide columns, flushing with 100% of the alcohol modifier (e.g., isopropanol or ethanol) is a good first step.
-
Use Immobilized Phases: Immobilized CSPs can be flushed with stronger solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to more effectively remove adsorbed species. Always check the column's instruction manual for solvent compatibility to avoid irreversible damage.[10][12]
Section 2: Troubleshooting Diastereomeric Salt Crystallization
This method relies on the differential solubility of the two diastereomeric salts. Success is a delicate balance of thermodynamics and kinetics.
Q1: My diastereomeric salt will not crystallize from solution. What should I do?
Causality: Crystallization requires the solution to be supersaturated with the desired diastereomeric salt. Failure to crystallize means the solution is either undersaturated or nucleation is kinetically hindered. This is often due to the solvent being too good at dissolving both diastereomers.[1]
Troubleshooting Workflow:
-
Induce Nucleation:
-
Seeding: If you have a crystal from a previous batch, add a tiny amount to the supersaturated solution to provide a template for crystal growth. This is the most reliable method.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.
-
-
Increase Supersaturation:
-
Concentrate the Solution: Slowly evaporate some of the solvent under reduced pressure to increase the concentration of the salts.
-
Add an Anti-Solvent: An anti-solvent is a solvent in which the diastereomeric salts are poorly soluble. Add it dropwise to your solution until you see persistent turbidity, then allow it to stand. Common anti-solvents for polar crystallization solvents include non-polar solvents like hexanes or toluene.[1]
-
-
Cool the Solution: Lowering the temperature decreases the solubility of the salts, promoting crystallization. Use a slow cooling ramp to avoid crashing out both diastereomers.
-
Allow Sufficient Time: Some crystallizations are very slow and may require hours or even days at a stable, low temperature to initiate.[1]
-
Re-screen Solvents: If all else fails, the chosen solvent is likely unsuitable. You must screen other solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble.[4]
Q2: The enantiomeric excess (ee) of my product is low after crystallization. How can I improve it?
Causality: Low ee in the crystallized product means that the undesired diastereomer has co-precipitated. This is typically caused by two issues: (1) The solubility difference between the two diastereomers in the chosen solvent is too small, or (2) the crystallization was performed too quickly (kinetically trapped).[1]
Solutions:
-
Slow Down the Cooling Rate: This is the most critical parameter. Rapid cooling dramatically increases supersaturation for both diastereomers, leading to co-precipitation. Allow the solution to cool to room temperature naturally over several hours before moving it to a colder environment (e.g., 0-5 °C).[1]
-
Perform a Re-crystallization: Dissolve the enriched but impure crystals in a minimum amount of hot solvent and repeat the slow cooling process. This second crystallization will start from a solution that is already enriched in the desired diastereomer, significantly improving the final purity.
-
Optimize the Solvent System: The solubility difference between diastereomers is highly dependent on the solvent.[3] You may need to screen different solvents or solvent mixtures to maximize this difference. A systematic screening approach is highly recommended.
-
Check Purity of Starting Materials: Ensure that both your racemic this compound and your chiral resolving agent are of high purity. Impurities can sometimes interfere with crystal lattice formation and reduce the efficiency of the resolution.[1]
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
Select Resolving Agents and Solvents: For the basic this compound, chiral acids are the appropriate resolving agents. Create a screening matrix.
| Resolving Agent | Solvent 1 (e.g., Methanol) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., Acetone) |
| (S)-(+)-Mandelic Acid | Test 1 | Test 2 | Test 3 |
| Di-p-toluoyl-D-tartaric acid | Test 4 | Test 5 | Test 6 |
| Dibenzoyl-L-tartaric acid | Test 7 | Test 8 | Test 9 |
-
Perform Small-Scale Experiments:
-
In a small vial, dissolve a specific amount of racemic base (e.g., 100 mg) in a small volume of a solvent from the matrix.
-
In a separate vial, dissolve 0.5 equivalents of the chiral acid in the same solvent.
-
Combine the solutions, mix well, and allow them to stand at room temperature, followed by cooling.
-
-
Evaluate the Outcome:
-
Did a solid form? If yes, isolate the solid by filtration.
-
Analyze Both Solid and Mother Liquor:
-
Liberate the free base from both the isolated solid and the evaporated mother liquor by treating with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., DCM).
-
Analyze the enantiomeric excess (ee) of the free base from both fractions using a developed chiral HPLC/SFC method.
-
-
-
Identify the Best System: The ideal system is one where the solid has a very high ee for one enantiomer, and the mother liquor is enriched in the other. This indicates a large solubility difference and an efficient resolution.
Section 3: General Issues
Q1: How can I check for racemization during my purification process?
Causality: Racemization is the conversion of one enantiomer into its mirror image, resulting in a loss of enantiomeric purity. For piperidines, this is less common than for compounds with acidic protons alpha to a carbonyl, but it can occur under harsh conditions like high temperatures or exposure to strong acids or bases.[1] The naphthyl group itself is stable, but the stereocenter at the 2-position of the piperidine could be at risk under certain conditions.
Detection and Prevention:
-
Stability Studies: Take a sample of your enantiomerically pure or enriched material and subject it to the conditions of your experiment (e.g., heat it in the crystallization solvent, or let it sit in the HPLC mobile phase) for an extended period. Re-analyze the sample by chiral HPLC to see if the ee has decreased.
-
Use Mild Conditions: Whenever possible, avoid excessively high temperatures or prolonged exposure to strong acids and bases.
-
Analyze In-Process Samples: If you suspect racemization during a long crystallization process, you can take small aliquots of the mother liquor over time, liberate the free base, and analyze the ee. A decreasing ee in the mother liquor over time (without corresponding crystallization) could indicate racemization.
References
- BenchChem (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- Molecules (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- LCGC North America (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
- Phenomenex (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem (n.d.). Application Note: Quantitative Analysis of (2S,4R)-piperidine-4-acetic acid by Chiral HPLC with Pre-Column Derivatization.
- PubMed (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- BenchChem (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- National Institutes of Health (PMC) (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
- White Rose Research Online (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- BenchChem (2025). chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
- Chromatography Today (2020). Trouble with chiral separations.
- LCGC North America (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- BenchChem (2025). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
- ResearchGate (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- ResearchGate (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2-(2-Naphthyl)piperidine in Solution
An In-Depth Technical Guide
Welcome to the technical support center for 2-(2-Naphthyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in solution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its stability and analytical characterization. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reliability of your results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the handling and analysis of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Question 1: I'm seeing unexpected peaks or peak shoulders in my HPLC-UV analysis, even with a high-purity standard. What's happening?
Answer:
The appearance of extraneous peaks is a common but solvable issue when analyzing basic compounds like this compound. The root cause often lies in either on-column degradation, interactions with the stationary phase, or issues with your sample preparation.
-
Potential Cause 1: Analyte Interaction with Stationary Phase. The basic nitrogen in the piperidine ring is prone to secondary interactions with acidic silanol groups present on the surface of standard silica-based C18 columns.[1] This can lead to poor peak shape, including tailing, fronting, or even the appearance of shoulders or split peaks.[1][2]
-
Solution:
-
Incorporate a Basic Modifier: Add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1] This additive acts as a competitive base, masking the active silanol sites and preventing them from interacting with your analyte, thereby improving peak symmetry.
-
Use a Base-Deactivated Column: Modern HPLC columns, often labeled as "base-deactivated" or designed for basic compounds, have end-capped silica or a modified surface chemistry to minimize silanol activity. Switching to such a column can significantly enhance peak shape and resolution.[1]
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled with a suitable buffer. For a basic compound, operating at a lower pH (e.g., pH 3-4) will protonate the piperidine nitrogen, which can sometimes lead to more consistent interactions and better peak shape. However, you must ensure this pH is compatible with your column's stability limits.
-
-
Potential Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause peak distortion, particularly fronting.[1] The sample doesn't properly focus on the head of the column before the gradient or isocratic elution begins.
-
Solution:
-
Potential Cause 3: On-Column Degradation. While less common, some highly reactive compounds can degrade upon contact with the stationary phase, especially if trace metals are present in the silica matrix.
-
Solution:
-
Evaluate Different Column Chemistries: Test alternative stationary phases, such as a pentafluorophenyl (PFP) column, which may offer different selectivity and reduce degradative interactions.[1]
-
Temperature Optimization: Analyze the sample at a lower column temperature. Elevated temperatures, while useful for reducing viscosity and improving efficiency, can sometimes accelerate on-column degradation.[1]
-
Question 2: The peak area for my this compound standard is decreasing over the course of an analytical run. Is my sample degrading?
Answer:
A progressive decrease in analyte peak area is a strong indicator of instability under the conditions of your experiment.[3] This could be happening in the autosampler vial or even during the analytical process itself.
-
Potential Cause 1: Photodegradation in the Autosampler. The naphthyl moiety in your compound is a potent chromophore, making it susceptible to degradation upon exposure to UV light.[3] Standard laboratory lighting or exposure to sunlight can be sufficient to induce photolytic reactions, especially over several hours in a clear vial.
-
Solution:
-
Use Amber or UV-Protected Vials: The simplest and most effective solution is to protect your samples from light by using amber glass or plastic vials.
-
Cover the Autosampler Tray: If your autosampler does not have a built-in cover, use aluminum foil to shield the sample tray from ambient light.
-
Perform a Confirmatory Test: Prepare two identical samples. Keep one exposed to light on a lab bench for a few hours and the other wrapped in foil. Analyze both and compare the peak areas. A significant difference confirms photosensitivity.
-
-
Potential Cause 2: Thermal Degradation. If your autosampler or column compartment is heated, or if the ambient laboratory temperature is high, thermal degradation could be the culprit. Piperidine-containing structures can be susceptible to thermal stress.[4][5]
-
Solution:
-
Cool the Autosampler: Set your autosampler temperature to a lower value, typically 4-10°C, to minimize the rate of degradation while samples are waiting for injection.
-
Evaluate Column Temperature: As mentioned previously, assess if a lower column temperature can be used without sacrificing chromatographic performance.
-
-
Potential Cause 3: Oxidative Degradation. The tertiary amine in the piperidine ring is a potential site for oxidation, which can be initiated by dissolved oxygen in your sample solvent or mobile phase.[3] This process can sometimes be catalyzed by trace metal ions.
-
Solution:
-
Spage Solvents with Inert Gas: For maximum protection against oxidation, sparge your mobile phase and sample diluent with an inert gas like helium or nitrogen to remove dissolved oxygen.
-
Prepare Samples Freshly: Prepare your standards and samples as close to the time of analysis as possible to minimize their exposure to atmospheric oxygen.[3]
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant to your sample diluent may prevent degradation. However, this must be carefully validated to ensure the antioxidant does not interfere with the analysis.[3]
-
Workflow for Troubleshooting Unexpected HPLC Peaks
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, which can be investigated using forced degradation studies.[6][7] The primary sites of vulnerability are the piperidine ring and the naphthyl group.
-
Oxidation: The tertiary amine of the piperidine ring is the most likely site for oxidation. This can lead to the formation of an N-oxide, which is a common metabolic and degradation pathway for such compounds.[3] Further oxidation could potentially lead to ring-opening products.[3] This can be triggered by atmospheric oxygen, residual peroxides in solvents (like THF or ether), or the presence of metal ions.
-
Photodegradation: The naphthyl group is an extended aromatic system that absorbs UV radiation, making the molecule prone to photodegradation.[3] Exposure to UV or even strong ambient light can provide the energy to initiate photolytic cleavage or isomerization reactions.[8]
-
Thermal Degradation: While piperidine rings are generally stable, high temperatures can promote degradation.[4][9] The specific degradation products would depend on the conditions, but could involve complex fragmentation or polymerization reactions.
-
Acid/Base Hydrolysis: The core structure of this compound lacks readily hydrolyzable groups like esters or amides. Therefore, it is expected to be relatively stable under mild acidic or basic hydrolytic conditions. However, extreme pH and high temperatures could potentially catalyze ring-opening or other reactions.[10][11]
Potential Degradation Pathways
Caption: Plausible degradation routes for this compound.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the long-term integrity of your solutions, proper storage is critical. Based on the potential degradation pathways:
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to minimize thermal degradation.
-
Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[12]
-
Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas (like argon or nitrogen) before sealing the container to displace oxygen and prevent oxidation.
-
Solvent Choice: Use high-purity, HPLC-grade solvents. Avoid solvents that are prone to forming peroxides (e.g., older bottles of THF, dioxane, or diethyl ether) unless they have been freshly tested and are peroxide-free.
Q3: How do I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation or stress testing study is a systematic way to identify potential degradation products and develop a stability-indicating analytical method.[7] The study involves subjecting the compound to stress conditions more severe than accelerated stability testing to generate degradation products.[6][7] A general protocol is provided below.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Objective: To identify the potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.
2. Materials:
-
This compound standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Photostability chamber
-
Temperature-controlled oven
3. Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 ACN:water mixture.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12][13] Keep a control sample wrapped in aluminum foil alongside the exposed sample.[12]
5. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before dilution.
-
Dilute all samples, including an unstressed control sample, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable RP-HPLC method (e.g., C18 column with a gradient of water and ACN containing 0.1% formic acid for MS compatibility or 0.1% TFA for UV).
-
Monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. Aim for 5-20% degradation of the active substance for optimal results.[7]
Data Presentation
Table 1: Example Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| Control (Unstressed) | < 1% | 0 | - |
| 0.1 M HCl, 60°C | ~ 3% | 1 | 4.5 min |
| 0.1 M NaOH, 60°C | ~ 2% | 1 | 5.1 min |
| 3% H₂O₂, RT | ~ 18% | 2 | 7.2 min (major), 8.1 min (minor) |
| Heat (80°C) | ~ 8% | 2 | 6.8 min, 9.3 min |
| Photolytic (ICH Q1B) | ~ 15% | 3 | 7.9 min (major), 10.2 min, 11.5 min |
Note: This table contains hypothetical data for illustrative purposes.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
- ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.
- ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
- Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
- PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. PharmaScroll.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
- ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.utexas.edu [sites.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Troubleshooting Low Solubility of Naphthyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for the common and complex issue of low aqueous solubility encountered with naphthyl-containing compounds. The fused bicyclic aromatic nature of the naphthyl group presents unique challenges that require a systematic and mechanistically informed troubleshooting approach.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will explore the "why" behind each experimental choice, grounding our recommendations in established physicochemical principles.
Q1: Why do my naphthyl-containing compounds have such poor aqueous solubility?
A1: The Root of the Problem: Physicochemical Properties
The low aqueous solubility of naphthyl-containing compounds stems primarily from two key physicochemical properties: high lipophilicity and strong crystal lattice energy.
-
High Lipophilicity: The naphthalene ring is a large, nonpolar, and hydrophobic structure.[1][2] This inherent lipophilicity, often quantified by a high octanol-water partition coefficient (logP), means the compound preferentially partitions into fatty, non-aqueous environments rather than water.[3][4][5] Molecules with a higher logP are generally less soluble in aqueous media.[5]
-
Strong Crystal Lattice Energy: The planar structure of the naphthalene ring allows for efficient packing in the solid state, leading to strong intermolecular forces (pi-pi stacking). This results in a high crystal lattice energy, which is the energy required to break apart the crystal structure.[6][7][8] For a compound to dissolve, the energy released from the interaction of the solute with the solvent (solvation energy) must overcome this lattice energy.[8][9] With naphthyl compounds, the high lattice energy often presents a significant barrier to dissolution.[6][9]
dot graph TD; A[High Lipophilicity (High logP)] --> C{Low Aqueous Solubility}; B[High Crystal Lattice Energy (Strong pi-pi stacking)] --> C; subgraph "Key Physicochemical Barriers" A; B; end
end /dot Caption: Core reasons for the low solubility of naphthyl compounds.
Q2: I'm trying to make a stock solution. What is the best initial approach to dissolving my naphthyl-containing compound?
A2: A Stepwise Approach to Initial Solubilization
For initial stock solution preparation, a systematic approach starting with the simplest methods is recommended.
Step-by-Step Protocol for Initial Solubilization:
-
Start with Common Organic Solvents: Begin with water-miscible organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, methanol, and acetonitrile.[10]
-
Rationale: These solvents are effective at disrupting the intermolecular forces of the naphthyl compound while being miscible with aqueous buffers for subsequent dilutions.
-
-
Gentle Heating: If the compound does not dissolve at room temperature, gentle heating (e.g., to 37-50°C) can be applied.
-
Causality: Increasing the temperature provides the energy needed to overcome the crystal lattice energy and can significantly increase solubility.[11]
-
Caution: Be mindful of the compound's stability at elevated temperatures.
-
-
Sonication: If solids persist, use a sonicator.
-
Mechanism: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart solid aggregates and enhance dissolution.
-
Troubleshooting Precipitation Upon Dilution:
A common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer. This occurs because the overall solvent environment becomes less favorable for the hydrophobic compound. If this happens, consider the advanced strategies outlined below.
Q3: My compound has an ionizable group (e.g., an amine or a carboxylic acid). How can I use pH to my advantage?
A3: Leveraging pH for Ionizable Compounds
For naphthyl compounds with ionizable functional groups, adjusting the pH of the aqueous medium is a powerful tool to enhance solubility.[12] The principle is based on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of the compound.[13][14] The ionized form of a compound is generally much more soluble in water than the neutral form.[15]
-
For Weakly Acidic Compounds (e.g., containing a carboxylic acid or phenol): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a negatively charged and more soluble species.
-
Rule of Thumb: Adjust the pH to be at least 1-2 units above the pKa.
-
-
For Weakly Basic Compounds (e.g., containing an amine): Decreasing the pH below the compound's pKa will protonate the basic group, forming a positively charged and more soluble species.
-
Rule of Thumb: Adjust the pH to be at least 1-2 units below the pKa.
-
| Compound Type | Functional Group Example | pH Adjustment Strategy | Resulting Species | Solubility Effect |
| Weakly Acidic | Naphthoic Acid, Naphthol | Increase pH > pKa | R-COO⁻, R-O⁻ | Increased |
| Weakly Basic | Naphthylamine | Decrease pH < pKa | R-NH₃⁺ | Increased |
Experimental Protocol: pH-Dependent Solubility Study
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).
-
Add a known excess of your solid compound to a fixed volume of each buffer.
-
Equilibrate the samples (e.g., by shaking at a constant temperature) for a sufficient time (e.g., 24-48 hours) to reach saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the optimal pH range for your compound.
dot graph TD; subgraph "Solubility Enhancement via pH Adjustment" A[Start: Poorly Soluble Naphthyl Compound] --> B{Has Ionizable Group?}; B -- Yes --> C{Determine pKa}; B -- No --> D[Consider other methods: Co-solvents, Cyclodextrins, etc.]; C --> E{Is it Acidic?}; E -- Yes --> F[Increase pH > pKa]; E -- No --> G[Decrease pH < pKa]; F --> H[Formation of Soluble Salt]; G --> H; H --> I[Enhanced Aqueous Solubility]; end
end /dot Caption: Decision workflow for pH-based solubilization.
Q4: pH adjustment isn't sufficient or my compound is neutral. What are the next steps?
A4: Advanced Solubilization Strategies
When pH modification is not an option or proves insufficient, several advanced techniques can be employed. The choice of method will depend on the specific compound and the requirements of the downstream application.
Co-solvency
The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[16] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds.[17][18]
-
Mechanism: Co-solvents work by reducing the polarity of the water, making the solvent system more "like" the hydrophobic solute.[19] This reduces the energy required to create a cavity in the solvent for the solute, thereby favoring dissolution.
-
Common Co-solvents:
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs, e.g., PEG 300, PEG 400)
-
Glycerin
-
Ethanol[17]
-
| Co-solvent | Typical Concentration Range (%) | Notes |
| Propylene Glycol | 10 - 60 | Good for parenteral formulations. |
| PEG 400 | 10 - 50 | Widely used in oral and topical formulations.[19] |
| Ethanol | 5 - 20 | Use with caution in cell-based assays due to potential toxicity. |
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] This unique structure allows them to encapsulate hydrophobic molecules, like naphthyl-containing compounds, forming inclusion complexes.[20][21]
-
Mechanism: The hydrophobic naphthyl moiety is sequestered within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[20][] This can lead to a dramatic increase in apparent solubility, sometimes by several orders of magnitude.[21][]
-
Commonly Used Cyclodextrins:
-
Beta-cyclodextrin (β-CD): Natural cyclodextrin, but with limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity, making it a popular choice in pharmaceutical formulations.[21]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and an excellent safety profile.
-
Amorphous Solid Dispersions (ASDs)
For long-term stability and formulation into solid dosage forms, creating an amorphous solid dispersion (ASD) is a state-of-the-art approach.[23][24][25]
-
Mechanism: In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[24][25][26] This amorphous form does not have a crystal lattice to overcome, which significantly enhances its solubility and dissolution rate.[26] The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.[25][27]
-
Common Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Copolymers like Soluplus®
-
-
Preparation Methods:
Q5: My compound still precipitates out of solution over time. How can I improve the stability of my formulation?
A5: Preventing Precipitation and Ensuring Stability
Precipitation from a supersaturated solution is a common challenge. Here are strategies to maintain the stability of your solubilized compound:
-
Use of Precipitation Inhibitors: In many advanced formulations, especially ASDs, polymers not only act as carriers but also as precipitation inhibitors.[26] Polymers like HPMC can adsorb to the surface of newly formed drug nuclei, preventing their growth into larger crystals.
-
Optimize the Formulation: The ratio of drug to solubilizing agent (co-solvent, cyclodextrin, or polymer) is critical. A systematic study to find the optimal ratio that provides the desired solubility and stability is often necessary.
-
Control of Storage Conditions:
-
Temperature: Store solutions at a constant, appropriate temperature. For some compounds, refrigeration can decrease solubility and lead to precipitation.
-
pH: Ensure the pH of the solution is maintained within the optimal range, as small shifts can significantly impact the solubility of ionizable compounds. Use of a robust buffering system is recommended.
-
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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Bajaj, A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences. [Link]
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ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]
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Kumar, S., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
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Pharmaoffer. (2025). Co-solvent: Significance and symbolism. Pharmaoffer. [Link]
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Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
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Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
-
Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
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Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences. [Link]
-
Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]
-
Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Chemistry LibreTexts. [Link]
-
Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed. [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
ResearchGate. (2025). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. [Link]
-
QuickTakes. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?. QuickTakes. [Link]
-
ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Chemistry Stack Exchange. [Link]
-
Quora. (2017). How does solubility depend on lattice and hydration energy?. Quora. [Link]
-
Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]
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Abinandan, S., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. [Link]
-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Enviro Wiki. (2022). Polycyclic Aromatic Hydrocarbons (PAHs). Enviro Wiki. [Link]
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Zhang, Y., et al. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. PMC - PubMed Central. [Link]
-
Semantic Scholar. (n.d.). [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).. Semantic Scholar. [Link]
-
Scilit. (n.d.). Study of pH-dependent drugs solubility in water. Scilit. [Link]
-
Solubility of Things. (n.d.). 1-Naphthol. Solubility of Things. [Link]
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ACS Publications. (n.d.). Naphthalene solubility in cyclohexane, carbon tetrachloride, and mixed solvents thereof between 10.deg. and 70.deg.. Journal of Chemical & Engineering Data. [Link]
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Jampilek, J., et al. (2019). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. PMC - NIH. [Link]
-
Sciencemadness Wiki. (2023). Naphthalene. Sciencemadness Wiki. [Link]
-
PubChem. (n.d.). 1-Naphthol. National Institutes of Health. [Link]
-
PubChem. (n.d.). Naphthalene. National Institutes of Health. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers. [Link]
-
PubMed Central. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Piperidine N-Alkylation
Welcome to the Technical Support Center for Piperidine N-Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-alkylated piperidines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the N-alkylation of piperidines, providing concise answers and directing you to more detailed troubleshooting where necessary.
Q1: What are the primary methods for the N-alkylation of piperidines?
A1: The two most prevalent methods are Direct N-Alkylation with an electrophile (typically an alkyl halide) and Reductive Amination with a carbonyl compound.[1][2] Direct alkylation is a classical SN2 reaction, while reductive amination involves the in-situ formation and reduction of an iminium ion.[3][4]
Q2: My direct N-alkylation is resulting in a significant amount of di-alkylation (quaternary ammonium salt). How can I favor mono-alkylation?
A2: Over-alkylation is a common challenge.[2][5] To promote mono-alkylation, you should ensure the piperidine is the limiting reagent's counterpart. A widely used strategy is the slow, controlled addition of the alkylating agent to a solution containing an excess of the piperidine.[5][6] This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperidine molecule rather than the desired N-alkylated product.[6]
Q3: I am observing low to no conversion in my reaction. What are the likely causes?
A3: Low conversion can stem from several factors, including poor solubility of your reagents, insufficient reactivity of the electrophile, or steric hindrance.[7] The choice of solvent is critical; for instance, if your base (e.g., K₂CO₃) is poorly soluble in a solvent like acetone, the reaction will be sluggish.[7] Switching to a more polar aprotic solvent such as DMF or DMSO can often resolve solubility issues.[5][7]
Q4: How does the choice of base impact the reaction?
A4: The base is crucial for scavenging the acid generated during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[5] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) are also frequently used, especially when dealing with base-sensitive functional groups.[1][8]
Q5: When should I choose reductive amination over direct alkylation?
A5: Reductive amination is often a milder and more selective method that avoids the issue of over-alkylation.[2][4] It is particularly advantageous when dealing with less reactive alkylating agents or when you want to introduce more complex alkyl groups via readily available aldehydes and ketones.[3] The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the selective reduction of the iminium ion in the presence of the carbonyl compound.[2][3]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during piperidine N-alkylation.
Issue 1: Low Yield and Incomplete Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted piperidine starting material.
-
The isolated yield of the desired product is consistently low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility of Reagents | The reaction is occurring in a heterogeneous mixture, limiting the interaction between reactants. This is common with inorganic bases like K₂CO₃ in less polar solvents.[7] | 1. Change the solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (MeCN).[5][7] 2. Use a soluble base: Consider using an organic base like DIPEA or triethylamine (TEA), or a more soluble inorganic base like Cs₂CO₃. 3. Increase the temperature: Heating the reaction can improve solubility and reaction rates. Microwave irradiation can also be effective.[8] |
| Insufficiently Reactive Electrophile | The leaving group on the alkylating agent is not good enough (e.g., Cl⁻ vs. Br⁻ vs. I⁻), or the electrophilic carbon is sterically hindered. | 1. Use a more reactive electrophile: If using an alkyl chloride, try the corresponding bromide or iodide. 2. Add a catalytic amount of iodide: If using an alkyl chloride or bromide, adding catalytic NaI or KI can facilitate a Finkelstein-type reaction to generate the more reactive alkyl iodide in situ.[7] |
| Steric Hindrance | Substituents on the piperidine ring (especially at the 2- or 6-positions) or on the electrophile can sterically hinder the approach of the nucleophile.[2] | 1. Increase reaction temperature and time. 2. Use a less bulky base. 3. Consider reductive amination: This method can sometimes be more tolerant of steric hindrance.[2] |
| Deactivation of Piperidine | The acid generated during the reaction protonates the piperidine nitrogen, rendering it non-nucleophilic.[5] | 1. Ensure sufficient base: Use at least 1.5-2.0 equivalents of base.[1] 2. Choose an appropriate base: For weakly basic piperidines, a stronger base like NaH may be necessary.[5] |
Issue 2: Formation of Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
Difficulty in purifying the desired product.
Potential Byproducts & Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Quaternary Ammonium Salt (Over-alkylation) | The N-alkylated piperidine product reacts with another molecule of the alkylating agent.[5] | 1. Use an excess of the piperidine: A 2-5 fold excess is common. 2. Slow addition of the alkylating agent: Use a syringe pump for controlled, slow addition.[5] 3. Lower the reaction temperature: This can decrease the rate of the second alkylation.[6] |
| Elimination Product (from Alkyl Halide) | If the alkyl halide is prone to E2 elimination (e.g., secondary or tertiary halides), the base can promote the formation of an alkene. | 1. Use a non-nucleophilic, sterically hindered base: DIPEA is a good choice. 2. Lower the reaction temperature. |
| Hydrolysis of Alkylating Agent | If there is water present in the reaction, highly reactive alkylating agents (e.g., benzyl halides) can hydrolyze to the corresponding alcohol.[8] | 1. Use anhydrous solvents and reagents. [1][5] 2. Run the reaction under an inert atmosphere (N₂ or Ar). [5] |
| Solvent Reaction | In some cases, the solvent can react with the alkylating agent, especially with highly reactive electrophiles in nucleophilic solvents like ethanol.[8] | 1. Choose a non-reactive (aprotic) solvent: DCM, MeCN, or DMF are generally safe choices.[8] |
Section 3: Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of piperidine using an alkyl bromide.
Materials:
-
Piperidine (1.0 eq.)
-
Alkyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 eq.) and anhydrous DMF.
-
Add the finely powdered, dry K₂CO₃ (2.0 eq.) to the solution.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Slowly add the alkyl bromide (1.1 eq.) to the stirred suspension.[1]
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a piperidine with an aldehyde using sodium triacetoxyborohydride.[3]
Materials:
-
Piperidine (1.0 eq.)
-
Aldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a stirred solution of the piperidine (1.0 eq.) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.[3]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Section 4: Visualizing the Chemistry
Reaction Mechanisms
Caption: Key mechanistic pathways for piperidine N-alkylation.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved January 4, 2026, from [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (2021). ChemRxiv. Retrieved January 4, 2026, from [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2009). White Rose eTheses Online. Retrieved January 4, 2026, from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. Retrieved January 4, 2026, from [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. Retrieved January 4, 2026, from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). Apollo. Retrieved January 4, 2026, from [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B. Retrieved January 4, 2026, from [Link]
-
Optimizing reaction conditions of N-alkylation reaction. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]
-
Does piperidine work in reductive amination like this?. (2024). Reddit. Retrieved January 4, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved January 4, 2026, from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved January 4, 2026, from [Link]
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Overcoming challenges in the stereoselective synthesis of piperidines
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing stereochemically defined piperidine rings. Here, we address common challenges encountered in the lab with practical, field-tested solutions and detailed protocols. Our goal is to provide you with the expertise to troubleshoot your reactions effectively and enhance the stereochemical purity of your products.
Troubleshooting Guide: Common Issues & Solutions by Synthetic Method
This section is dedicated to addressing specific problems you might encounter during key synthetic transformations used to create chiral piperidines.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct route to the piperidine core, but issues with reactivity and selectivity are common due to the aromaticity of the starting material.[1]
Problem: Slow or Incomplete Reaction
Potential Causes & Recommended Solutions
-
Catalyst Poisoning: Impurities from previous synthetic steps, such as sulfur compounds or phosphine ligands, can irreversibly bind to and deactivate your catalyst.[1]
-
Solution: Ensure your pyridine precursor is of high purity. Recrystallization or column chromatography of the starting material before hydrogenation is highly recommended.
-
-
Catalyst Inhibition by Basic Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst, inhibiting its activity.[1]
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring presents a significant energy barrier to reduction.
-
Solution: Increase hydrogen pressure (typically 50-70 bar) and consider using more active catalysts. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than palladium for this transformation.[1]
-
Problem: Poor Stereoselectivity
Potential Causes & Recommended Solutions
-
Substrate Control Issues: The substituents on the pyridine ring play a crucial role in directing the approach of the substrate to the catalyst surface.
-
Solution: If you are hydrogenating a chiral pyridine derivative, the existing stereocenter may not be sufficient to control the formation of new stereocenters. Consider modifying the substrate to enhance steric hindrance on one face of the molecule.
-
-
Catalyst Choice: Different catalysts have different surface properties and can lead to different stereochemical outcomes.
-
Solution: Screen a variety of catalysts. For instance, heterogeneous catalysts like PtO₂ (Adams' catalyst) can provide different stereoselectivity compared to homogeneous catalysts. For asymmetric hydrogenations, the choice of chiral ligand is critical and often requires extensive screening.[2]
-
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of substituted pyridines.
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.[1]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful C-C and C-N bond-forming reaction for the synthesis of tetrahydropyridines, which can be further reduced to piperidines. Controlling the stereoselectivity can be challenging.
Problem: Low Yield
Potential Causes & Recommended Solutions
-
Poor Diene/Dienophile Reactivity: The electronic nature of the diene and imine (dienophile) is crucial for a successful cycloaddition.
-
Solution: Use electron-rich dienes (e.g., Danishefsky's diene) and electron-poor imines. Activating the imine with a Lewis acid can also enhance reactivity.
-
-
Reversibility of the Reaction: Some aza-Diels-Alder reactions are reversible, especially at higher temperatures.[3]
-
Solution: Perform the reaction at lower temperatures if possible. Monitor the reaction progress and stop it once equilibrium is reached.
-
Problem: Poor Diastereoselectivity
Potential Causes & Recommended Solutions
-
Stepwise Mannich-Michael Pathway: The reaction may be proceeding through a stepwise mechanism rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[1][4] This can lead to a loss of stereochemical information.
-
Solution: The choice of catalyst is critical. Sometimes, switching from a strong Lewis acid to a milder one or even an organocatalyst can favor the concerted pathway.[4]
-
-
Substrate Geometry: The geometry of the diene and the dienophile significantly influences the diastereoselectivity.
-
Solution: Using cyclic dienes often leads to higher diastereoselectivities due to their conformationally restricted nature.[1]
-
Experimental Workflow: Aza-Diels-Alder Reaction
Caption: General experimental workflow for an Aza-Diels-Alder reaction.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are powerful tools for controlling stereochemistry.[5] However, their successful application depends on effective attachment, diastereoselective reaction, and clean cleavage.[6]
Problem: Low Diastereoselectivity in the Key Reaction
Potential Causes & Recommended Solutions
-
Poor Facial Shielding by the Auxiliary: The chiral auxiliary may not be providing enough steric bulk to effectively block one face of the reactive intermediate (e.g., an enolate).
-
Incorrect Enolate Geometry: For reactions involving enolates, the geometry (E vs. Z) can significantly impact the stereochemical outcome.
-
Solution: The choice of base and solvent for enolate formation is critical. For example, using LDA in THF often favors the formation of one enolate isomer.
-
Problem: Difficulty in Auxiliary Cleavage
Potential Causes & Recommended Solutions
-
Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh, leading to racemization or decomposition of the desired product.
-
Solution: Choose an auxiliary that can be cleaved under mild conditions. For instance, some auxiliaries can be removed by simple hydrolysis or reduction.
-
-
Steric Hindrance around the Cleavage Site: The newly formed stereocenters may sterically hinder the site of auxiliary cleavage.
-
Solution: This is a more challenging problem and may require redesigning the synthesis to use a different auxiliary or a different synthetic route altogether.
-
General Workflow for Chiral Auxiliary-Mediated Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Enantiomerically Pure 2-(2-Naphthyl)piperidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Naphthyl)piperidine. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to help you overcome challenges related to stereochemical control and prevent racemization in your synthetic routes.
The piperidine scaffold is a cornerstone in medicinal chemistry, and the stereochemistry of substituents often dictates the biological activity of the molecule.[1] This guide will equip you with the knowledge to confidently navigate the complexities of asymmetric synthesis and achieve high enantiomeric purity for your target compound.
Frequently Asked Questions (FAQs)
What are the primary strategies for obtaining enantiomerically pure this compound?
There are several effective strategies to synthesize enantiomerically enriched 2-substituted piperidines like this compound.[2] The choice of method will depend on factors such as the availability of starting materials, scalability, and the desired level of enantiopurity. The main approaches include:
-
Asymmetric Hydrogenation: This is a widely studied and highly efficient method that involves the hydrogenation of a prochiral precursor, such as a 2-(2-naphthyl)pyridine or a corresponding enamine, using a chiral catalyst.[2][3] Iridium-based catalysts with chiral ligands have shown excellent results in the asymmetric hydrogenation of substituted pyridinium salts, achieving high levels of enantioselectivity.[2]
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with the desired stereochemistry.[4]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.[2] Enzymatic resolutions are a common and effective form of kinetic resolution for piperidine derivatives.[5][6]
-
Organocatalysis: Chiral organocatalysts can be used to promote enantioselective reactions, such as Mannich reactions, to construct the chiral piperidine core.[4]
What are the potential sources of racemization during the synthesis?
Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. Understanding the potential causes of racemization is crucial for preventing it. Key factors include:
-
Harsh Reaction Conditions: The use of strong acids or bases, as well as high temperatures, can lead to the epimerization of the stereocenter.[7][8]
-
Mechanism of Reaction: Certain reaction mechanisms, particularly those involving the formation of a planar intermediate (like an enolate or an iminium ion), can result in the loss of stereochemical information.
-
Workup and Purification: Prolonged exposure to acidic or basic conditions during the workup or purification steps (e.g., chromatography on silica gel) can also contribute to racemization.
-
Protecting Group Chemistry: The choice of protecting groups and the conditions used for their removal can impact stereochemical integrity. For example, the use of piperidine for Fmoc deprotection in peptide synthesis has been associated with side reactions that can affect chirality.[9]
How do I select the appropriate chiral catalyst for my asymmetric synthesis?
The selection of a chiral catalyst is a critical step in developing a successful asymmetric synthesis. Here are some key considerations:
-
Substrate Compatibility: The catalyst must be effective for the specific substrate being used. For the synthesis of 2-arylpiperidines, catalysts that have shown high efficiency for the asymmetric hydrogenation of pyridinium salts or the arylation of imines are good starting points.[2][10]
-
Enantioselectivity and Activity: The catalyst should provide high enantiomeric excess (ee) and good catalytic activity (turnover number and turnover frequency).
-
Ligand Design: The chiral ligand is the component of the catalyst that controls the stereochemical outcome. A wide variety of chiral ligands have been developed, and screening a small library of ligands is often necessary to find the optimal one for a particular transformation.
-
Commercial Availability and Cost: The availability and cost of the catalyst and ligand are important practical considerations, especially for large-scale synthesis.
What are the most suitable analytical techniques for determining the enantiomeric excess (ee) of my product?
Accurate determination of the enantiomeric excess is essential for evaluating the success of an asymmetric synthesis. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers. It involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be added to a sample to induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule and can be used to determine the enantiomeric purity.
Troubleshooting Guide
Problem: Low enantiomeric excess (ee) in the final product.
Potential Cause 1: Sub-optimal Catalyst Performance
-
Explanation: The chosen chiral catalyst or ligand may not be optimal for the specific substrate or reaction conditions.
-
Solutions:
-
Ligand Screening: The stereochemical outcome of an asymmetric reaction is highly dependent on the structure of the chiral ligand. It is advisable to screen a variety of ligands to identify the one that provides the highest enantioselectivity for your specific substrate.
-
Optimization of Reaction Conditions: Factors such as temperature, pressure, solvent, and catalyst loading can significantly influence the enantioselectivity of a reaction. A systematic optimization of these parameters should be performed.
-
Purity of Reagents: Ensure that the catalyst, reagents, and solvents are of high purity, as impurities can sometimes interfere with the catalytic cycle and reduce enantioselectivity.
-
Potential Cause 2: Racemization During Reaction or Workup
-
Explanation: The desired enantiomer may be forming initially, but then racemizing under the reaction or workup conditions.
-
Solutions:
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and the use of less harsh reagents (e.g., weaker bases or acids), can help to minimize racemization.[11]
-
Careful Workup: Minimize the exposure of the product to acidic or basic conditions during the workup. Neutralize the reaction mixture carefully and promptly.
-
Alternative Purification Methods: If racemization is suspected during chromatographic purification on silica or alumina, consider alternative methods such as crystallization or distillation.
-
Potential Cause 3: Inaccurate ee Determination
-
Explanation: The analytical method used to determine the enantiomeric excess may not be providing an accurate measurement.
-
Solutions:
-
Method Validation: Ensure that the chiral HPLC or GC method is properly validated. This includes confirming that the two enantiomers are well-resolved and that the detector response is linear for both.
-
Racemic Standard: Prepare and analyze a racemic sample of the product to confirm the retention times of both enantiomers and to ensure that the peak integration is accurate.
-
Problem: Poor yield in the asymmetric reaction.
Potential Cause 1: Catalyst Deactivation
-
Explanation: The catalyst may be deactivating over the course of the reaction, leading to incomplete conversion and low yield.
-
Solutions:
-
Inert Atmosphere: Many catalysts, particularly those based on transition metals, are sensitive to air and moisture. Ensure that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Purity of Substrate: Impurities in the starting material can sometimes act as catalyst poisons. Purify the substrate before use if necessary.
-
Catalyst Loading: Increasing the catalyst loading may improve the yield, although this should be balanced against cost considerations.
-
Potential Cause 2: Unfavorable Reaction Kinetics
-
Explanation: The reaction may be inherently slow under the chosen conditions.
-
Solutions:
-
Increase Temperature: While higher temperatures can sometimes lead to lower enantioselectivity, a modest increase in temperature may be necessary to achieve a reasonable reaction rate.
-
Increase Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction.
-
Choice of Solvent: The solvent can have a significant impact on the reaction rate. Experiment with different solvents to find one that provides a good balance of solubility and reactivity.
-
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Prochiral Precursor
This protocol provides a general procedure for the asymmetric hydrogenation of a 2-(2-naphthyl)pyridinium salt, a common precursor for the synthesis of this compound.
Materials:
-
2-(2-Naphthyl)pyridinium salt (prochiral precursor)
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., a chiral phosphine or diene ligand)
-
Hydrogen gas (high purity)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the iridium catalyst precursor and the chiral ligand in the anhydrous, degassed solvent in a reaction vessel equipped with a magnetic stir bar. Stir the solution for a few minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add the 2-(2-Naphthyl)pyridinium salt to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel and connect it to a hydrogen gas line.
-
Hydrogenation: Purge the vessel with hydrogen gas several times, and then pressurize it to the desired hydrogen pressure. Stir the reaction mixture at the desired temperature until the reaction is complete (monitor by TLC, GC, or LC-MS).
-
Workup: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
-
Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC or GC method.
Protocol 2: Chiral Resolution of Racemic this compound
This protocol describes a general method for the resolution of a racemic mixture of this compound using a chiral resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., a chiral carboxylic acid such as tartaric acid or mandelic acid)
-
Suitable solvent (e.g., ethanol, isopropanol)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound in the chosen solvent. In a separate flask, dissolve the chiral resolving agent in the same solvent. Slowly add the solution of the resolving agent to the solution of the racemic amine.
-
Crystallization: Allow the resulting diastereomeric salts to crystallize. This may require cooling the solution or allowing it to stand for an extended period.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Purification and Analysis: Dry the organic extracts, remove the solvent, and purify the product if necessary. Determine the enantiomeric excess of the resolved amine by a suitable analytical method. The other enantiomer can often be recovered from the mother liquor.
Diagrams
References
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]
-
Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. [Link]
-
Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
-
Asymmetric synthesis of 2-arylpiperazines. PubMed. [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
-
Stereoselective synthesis of 2,5,6-trisubstituted piperidines. PubMed. [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Acme Bioscience. [Link]
-
Asymmetric Synthesis of Chiral Piperazines. Researcher.Life. [Link]
-
Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. ScienceDirect. [Link]
-
Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. RSC Publishing. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. RSC Advances. [Link]
-
C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. J. Am. Chem. Soc. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. people.bu.edu [people.bu.edu]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Long-term storage conditions for 2-(2-Naphthyl)piperidine
An Application Scientist's Guide to the Long-Term Storage of 2-(2-Naphthyl)piperidine
Welcome to the technical support center for the handling and storage of this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the long-term integrity of your research compounds. The stability of a molecule like this compound is paramount for reproducible experimental results, and improper storage is a frequent source of error. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under a specific set of conditions. These recommendations are derived from best practices for related nitrogen-containing heterocyclic compounds, particularly piperidine derivatives.[1]
| Parameter | Recommended Condition |
| Temperature | 2–8°C (Refrigerated) |
| Atmosphere | Inert Gas (Argon or Nitrogen) |
| Container | Tightly sealed, amber glass vial |
| Environment | Dry, protected from light |
Q2: What is the scientific rationale behind these specific storage recommendations?
Understanding the "why" behind each condition is crucial for appreciating the importance of proper storage. The structure of this compound, featuring a secondary amine (the piperidine ring) and an electron-rich aromatic system (the naphthalene ring), has specific vulnerabilities.
-
Temperature (2–8°C): Chemical degradation pathways, such as oxidation, are kinetic processes.[1] Lowering the temperature significantly slows the rate of these reactions, preserving the compound's integrity. While freezing might seem like a better option, it can sometimes lead to crystallization or precipitation issues, making handling difficult.[1] Therefore, refrigeration is the recommended balance.
-
Inert Atmosphere: The secondary amine in the piperidine ring is susceptible to oxidation. Atmospheric oxygen can react with the compound, especially over long periods, leading to the formation of N-oxides or other degradation products. The naphthalene ring can also undergo oxidative degradation. Storing under an inert gas like argon or nitrogen displaces oxygen, effectively preventing these oxidative pathways.
-
Light Protection (Amber Vial): Aromatic systems like naphthalene can be photosensitive.[1] Exposure to light, particularly UV wavelengths, can provide the energy to initiate photochemical reactions, leading to complex degradation products. An amber vial filters out these harmful wavelengths.
-
Moisture Prevention (Tightly Sealed, Dry): The piperidine moiety can be hygroscopic. Moisture from the air can be absorbed, potentially leading to hydrolysis or acting as a catalyst for other degradation reactions.[1] A tightly sealed container is essential to prevent moisture ingress.
Q3: What are the likely degradation pathways for this compound during storage?
Several potential degradation pathways exist, primarily centered around the reactive sites of the molecule.
-
Oxidation: This is a primary concern. The nitrogen atom of the piperidine ring can be oxidized. Furthermore, the naphthalene ring system can be susceptible to oxidative cleavage or the formation of quinone-like structures, often resulting in colored impurities.
-
Photo-oxidation: In the presence of both light and oxygen, the degradation process can be accelerated. Studies on piperidine itself show that it undergoes OH-initiated photo-oxidation in the atmosphere, forming various products.[2] While storage conditions are not atmospheric, this highlights the molecule's inherent reactivity.
-
Reaction with Atmospheric CO₂: Secondary amines can react with carbon dioxide in the air to form carbamates. While this is often a reversible process, it can lead to impurities over time.
The following diagram illustrates the key vulnerabilities of the this compound structure.
Sources
Technical Support Center: Optimizing HPLC-UV Analysis of Piperidine Derivatives
Welcome to the technical support center for the analysis of piperidine derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperidine and its analogues are common structural motifs in pharmaceuticals and bioactive molecules. Their inherent basicity presents unique chromatographic challenges, primarily related to poor peak shape and method robustness. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods effectively.
Section 1: Troubleshooting Guide
This section addresses the most frequent and challenging issues encountered during the analysis of piperidine derivatives.
Q1: Why am I observing severe peak tailing for my piperidine analyte?
Answer:
Peak tailing is the most common problem when analyzing basic compounds like piperidine derivatives. An ideal chromatographic peak is Gaussian (symmetrical), but tailing occurs when a portion of the analyte is retained longer than the bulk, creating an asymmetrical peak.[1][2] The primary cause is secondary interactions between the basic analyte and the stationary phase.
Causality & Solution Pathway:
-
Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unbonded silanol groups (Si-OH) on their surface.[1] At mobile phase pH levels above ~3, these silanols become ionized (Si-O⁻) and can interact strongly with protonated basic analytes (e.g., a piperidine ring, which is positively charged at low to neutral pH).[3][4] This ion-exchange interaction is a secondary retention mechanism that leads to significant tailing.[5][6]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH (typically to between 2.5 and 3.5) with an acid like formic acid or phosphoric acid serves two purposes.[5][7] First, it protonates the basic analyte, ensuring it is in a single ionic state. Second, it suppresses the ionization of the surface silanols, minimizing the unwanted ionic interactions.[4][6]
-
Solution 2: Use of "Base-Deactivated" Columns. Modern columns are often "end-capped" to block many residual silanols.[8] For basic compounds, it is highly recommended to use columns specifically marketed as base-deactivated, polar-embedded, or hybrid-surface (organo-silica) chemistries.[1][9][10] These columns are designed to shield the silanols, providing much better peak shape for basic analytes even at mid-range pH.[1]
-
Solution 3: Competing Base Additive. An older but still effective technique is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA is a stronger base that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your analyte.[2] However, TEA can shorten column lifetime and has a high UV cutoff, which may interfere with detection.[11]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[12]
-
Solution: Reduce the sample concentration or injection volume and reinject. If the peak shape improves, overload was a contributing factor.
-
-
Column Contamination or Degradation: Accumulation of strongly retained matrix components on the column inlet frit or at the head of the column can create active sites that cause tailing.[13][14] Similarly, operating a silica-based column at high pH (typically > 8) can dissolve the silica, leading to column voids and performance degradation.[15][16]
-
Solution: Use a guard column to protect the analytical column from matrix components.[13] If contamination is suspected, flush the column with a strong solvent (refer to manufacturer's guidelines).[5] If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing may help.[5]
-
Q2: My analyte's retention time is drifting or shifting between injections. What is the cause?
Answer:
Stable retention times are critical for reliable peak identification and quantification. Drifting retention times, where peaks consistently shift earlier or later, or random fluctuations, can stem from several physical or chemical issues within the HPLC system.[14][17]
Troubleshooting Protocol:
-
Identify the Nature of the Shift: First, determine if the retention time of the void marker (t₀, often seen as a solvent front disturbance) is also shifting.
-
If t₀ and analyte peaks shift proportionally: The issue is likely physical or hardware-related, most commonly an inconsistent flow rate.[17][18] Check for leaks in the pump, fittings, or injector.[17] Ensure the pump is delivering the correct flow rate by measuring its output over time.[17] Also, verify that the mobile phase reservoirs are not running empty.[18]
-
If only analyte peaks shift while t₀ is stable: The issue is likely chemical or chromatographic.[17][18] This points to changes in the mobile phase, column, or temperature.[18]
-
-
Common Chemical Causes and Solutions:
-
Insufficient Column Equilibration: This is especially common when changing mobile phases or after the system has been idle. A column needs sufficient time for the stationary phase to fully equilibrate with the new mobile phase. For reversed-phase, 10-20 column volumes is a good starting point, but methods with ion-pairing reagents or sensitive buffers may require longer.[19]
-
Mobile Phase Composition Change:
-
Evaporation: If using a pre-mixed mobile phase, the more volatile component (usually the organic solvent) can evaporate over time, increasing the aqueous content and thus increasing retention times.[17] Similarly, volatile acid modifiers like trifluoroacetic acid (TFA) or formic acid can evaporate, causing a pH shift and retention drift.[17] Solution: Prepare fresh mobile phase daily and keep reservoir bottles loosely capped. Using an online mixer (gradient pump) can also mitigate this.[17]
-
Inadequate Buffering: For ionizable compounds like piperidine derivatives, mobile phase pH is critical. If the pH is not adequately controlled with a buffer, small changes can significantly alter the analyte's ionization state and retention time.[19][20] A change of just 0.1 pH units can shift retention by 10% or more.[19] Solution: Use a buffer at a concentration of 10-25 mM and ensure the mobile phase pH is at least 1-2 pH units away from the analyte's pKa for robustness.[7][21][22]
-
-
Temperature Fluctuation: Column temperature affects solvent viscosity and chromatographic interactions. A 1°C change can alter retention times by 1-2%.[19] Solution: Use a thermostatted column compartment to maintain a stable temperature.[19]
-
Column Degradation: Over many injections, the bonded phase of the column can degrade, or it can become contaminated, leading to a gradual shift in retention.[14][20] Solution: Monitor column performance with a system suitability standard. If performance degrades beyond acceptable limits, replace the column.
-
Q3: I have poor sensitivity and cannot detect my piperidine derivative at low concentrations. How can I improve it?
Answer:
Low sensitivity in HPLC-UV analysis means the signal-to-noise ratio (S/N) for your analyte is insufficient. Improving sensitivity involves either increasing the signal (the peak height) or decreasing the noise (the baseline fluctuations).[11][23]
Strategies for Sensitivity Enhancement:
-
Optimize UV Detection Wavelength: The most straightforward way to increase the signal is to set the detector to the wavelength of maximum absorbance (λ-max) for your piperidine derivative. If the λ-max is unknown, use a photodiode array (PDA) detector to acquire the UV spectrum during a run or measure it with a UV-Vis spectrophotometer.
-
Increase Analyte Signal:
-
Increase Injection Volume/Concentration: Injecting more analyte will produce a larger peak.[24] However, be mindful of potential column overload (see Q1) and solubility issues. The injection solvent should ideally be weaker than the mobile phase to prevent peak distortion.[12]
-
Improve Peak Efficiency: Sharper, narrower peaks are taller for the same peak area, leading to better S/N. Use high-efficiency columns with smaller particles (e.g., <3 µm or core-shell particles) to reduce peak broadening.[11] Also, minimize extra-column volume by using tubing with a smaller internal diameter.[8][25]
-
-
Reduce Baseline Noise:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade solvents and additives.[23][25] Impurities in the mobile phase can increase baseline noise, especially during gradient elution.[12]
-
Check Mobile Phase Additives: Some buffers or additives have high UV absorbance at lower wavelengths (<220 nm).[11] For example, TFA can increase baseline noise. If possible, choose a buffer with a low UV cutoff, like phosphate, for low-wavelength detection.[24]
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector flow cell, which causes spikes and noise.
-
-
Pre-Column Derivatization: If the piperidine derivative lacks a strong chromophore (i.e., it has poor UV absorbance), a powerful strategy is pre-column derivatization. This involves reacting the analyte with a reagent to attach a molecule with high UV activity. For piperidine, a common reagent is 4-toluenesulfonyl chloride (tosyl chloride), which creates a highly UV-active derivative.[26][27][28]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for piperidine derivative analysis?
Answer:
The choice of column is critical for achieving good peak shape and resolution. Given the basic nature of piperidine derivatives, the primary consideration is minimizing unwanted silanol interactions.
-
Recommended: Modern, high-purity, base-deactivated silica columns are the preferred choice. Look for columns with chemistries like:
-
End-capped C18 or C8: These are standard reversed-phase columns where the manufacturer has chemically treated the surface to reduce silanol activity.[8]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[9] This feature helps to shield the underlying silica surface from basic analytes and also allows for compatibility with highly aqueous mobile phases.
-
Hybrid Particle Technology: These columns use a stationary phase made from a hybrid of silica and organosiloxane materials. This reduces the number of surface silanols and improves pH stability, making them highly robust for analyzing basic compounds.[10]
-
-
To Avoid: Traditional, older-generation Type A silica columns that are not base-deactivated will likely produce very poor peak shapes for basic compounds.[2]
| Column Feature | Benefit for Piperidine Derivative Analysis | Example Chemistries |
| High Purity Silica | Reduces metal ion content, which can activate silanols and cause tailing.[10] | Most modern columns |
| End-Capping | Blocks residual silanol groups, preventing secondary interactions.[6][8] | Standard C18, C8 |
| Polar-Embedded Groups | Shields silanols, improves peak shape for bases, offers alternative selectivity.[9] | C18 with amide or carbamate |
| Hybrid Particles | Inherently lower silanol activity and wider pH stability (pH 1-12).[10][15] | Ethylene Bridged Hybrid (BEH) |
| Positively Charged Surface | Repels protonated basic analytes via ion-exclusion, improving peak shape.[29] | Positively Charged C18 (PCS-C18) |
Q2: How do I select and prepare the optimal mobile phase? What is the role of pH and buffer?
Answer:
Mobile phase selection is arguably the most powerful tool for optimizing the separation of ionizable compounds like piperidine derivatives.[22]
Step-by-Step Mobile Phase Optimization:
-
Choose Organic Modifier: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC. Acetonitrile generally provides lower viscosity (leading to lower backpressure) and has a lower UV cutoff, making it preferable for detection below 210 nm.[25] Start with acetonitrile unless your compound shows better selectivity with methanol.
-
Control the pH: The pH of the mobile phase controls the ionization state of both your basic analyte and the acidic residual silanols on the column.
-
Mechanism: A basic piperidine derivative will be protonated (positively charged) at a pH below its pKa and neutral at a pH above its pKa.[22] To achieve good retention and peak shape in reversed-phase, you typically want to either fully protonate the analyte (low pH) to interact consistently with the stationary phase or fully neutralize it (high pH).
-
Low pH (Recommended Start): Set the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid like 0.1% formic acid or 0.1% phosphoric acid.[7] At this pH, the piperidine derivative is consistently protonated, and silanol ionization is suppressed, leading to good peak shapes on appropriate columns.[5]
-
High pH (Alternative): If low pH does not provide adequate separation, using a high pH (e.g., pH 10 with ammonium bicarbonate) can be effective. At high pH, the piperidine derivative is neutral and retained well by hydrophobic interactions, while the silanols are ionized. This requires a pH-stable column (e.g., a hybrid particle column).[15]
-
-
Use a Buffer: A buffer is essential to maintain a constant pH and ensure reproducible retention times.[21] Unbuffered mobile phases are susceptible to small changes that can cause significant drift.[19]
-
Selection: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH. For a target pH of 3.0, formic acid/formate (pKa ~3.8) is a good choice. For a target pH of 7, phosphate is effective.
-
Preparation: Always prepare the buffer in the aqueous portion of the mobile phase before adding the organic solvent.[7] Ensure the buffer concentration is sufficient (typically 10-25 mM) for capacity without risking precipitation when the organic solvent is added.
-
Q3: How do I perform a system suitability test (SST) for this method?
Answer:
A System Suitability Test (SST) is a mandatory part of any validated analytical method. It is performed before sample analysis to verify that the entire chromatography system (instrument, column, mobile phase) is performing correctly and is fit for its intended purpose.[30]
SST Protocol:
-
Prepare an SST Solution: This solution should contain your piperidine derivative analyte at a known concentration. For impurity methods, it often includes the main compound and known related substances.
-
Perform Replicate Injections: Inject the SST solution five or six times at the beginning of the analytical run.
-
Evaluate Key Parameters: Calculate the following parameters and compare them against the pre-defined acceptance criteria set during method validation.[31] These criteria are often based on guidelines from the United States Pharmacopeia (USP) or the International Conference on Harmonisation (ICH).[31][32]
| SST Parameter | Description | Typical Acceptance Criteria (USP) | Why It's Important for Piperidine Analysis |
| Tailing Factor (Tf) | Measures peak symmetry. | Tailing factor ≤ 2.0[32] | Directly monitors the secondary silanol interactions that plague basic compounds. A high tailing factor indicates poor peak shape. |
| Precision / Repeatability | The consistency of peak area or height over replicate injections. | Relative Standard Deviation (RSD) ≤ 2.0%[32] | Ensures the quantitative results will be reliable and reproducible. |
| Resolution (Rs) | The degree of separation between the main peak and the closest eluting peak (e.g., an impurity). | Resolution ≥ 2.0 | Confirms that critical compound pairs are adequately separated for accurate quantification. |
| Column Efficiency (N) | A measure of the column's performance, often expressed as the theoretical plate count. | Report value (must be consistent with validated method) | A significant drop in plate count can indicate column degradation or other system problems. |
If all SST parameters meet the acceptance criteria, the system is deemed suitable for analysis. If any parameter fails, the system must be investigated and the issue resolved before proceeding with sample analysis.[32]
Section 3: Visualized Workflows
Troubleshooting Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with piperidine derivatives.
Caption: A step-by-step decision tree for diagnosing peak tailing.
Effect of Mobile Phase pH on Piperidine
This diagram illustrates how pH affects the ionization state of a piperidine derivative and its interaction with a C18 stationary phase.
Caption: pH dictates analyte charge and interaction with the column.
References
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Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
ResearchGate. How to fix a shifting retention time of peaks in hplc?. [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]
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SepScie. HPLC Troubleshooting Guide. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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Waters Corporation. What is "silanol activity" when a column is described as having low or high silanol activity?. [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
YouTube. Why Does Retention Time Shift? | HPLC Tip. [Link]
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Agilent. Control pH During Method Development for Better Chromatography. [Link]
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Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part I). [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
ChromAcademy. The Theory of HPLC Column Chemistry. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
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Pharmaguideline. System Suitability in HPLC Analysis. [Link]
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LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Pharma Validation. USP and EP Criteria for System Suitability Parameters. [Link]
-
MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
GL Sciences. 5. How to Improve Sensitivity - How to use analytical columns. [Link]
-
ECA Academy. System Suitability for USP Chromatographic Methods. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC-MS. [Link]
-
Advanced Chromatography Solutions. HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. [Link]
-
US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
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ACE News. HPLC. [Link]
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Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]
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GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
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SCION Instruments. HPLC Column Selection Guide. [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.. [Link]
-
LCGC International. Simple Tips to Increase Sensitivity in U/HPLC Analysis. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
MicroSolv. Factors that affect sensitivity in HPLC - Tech Information. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of Piperidine-Based Antagonists
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with piperidine-based antagonists. The piperidine moiety is a privileged scaffold in modern drug discovery, but its inherent lipophilicity often leads to poor aqueous solubility, creating significant hurdles for in vitro screening, in vivo studies, and formulation development.[1]
This document provides a structured approach to diagnosing and overcoming these solubility issues, moving from fundamental principles to advanced strategies. Our goal is to empower you with the causal understanding needed to make informed experimental decisions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of piperidine-containing compounds.
Q1: Why are many of my piperidine-based antagonists poorly soluble in aqueous media? A1: The solubility challenge stems from a combination of factors. The piperidine ring itself is a saturated, non-aromatic heterocycle which, depending on its substituents, can contribute significantly to the molecule's overall lipophilicity (fat-solubility).[1][2] High lipophilicity often correlates with poor aqueous solubility because the molecule is energetically more stable interacting with itself in a crystal lattice than with water molecules.[3][4] This is a classic challenge for many Biopharmaceutics Classification System (BCS) Class II and IV compounds.[5][6]
Q2: How does pH dramatically influence the solubility of these compounds? A2: The key is the basic nitrogen atom within the piperidine ring. This nitrogen typically has a pKa (acid dissociation constant for the conjugate acid) in the range of 8-11.[2] In an acidic environment (where the pH is below the pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This ionization drastically increases the molecule's polarity, making it much more soluble in polar solvents like water.[2][7] Conversely, at a neutral or basic pH (above the pKa), the compound exists predominantly as the neutral, less soluble "free base".
Q3: My compound is for an in vitro assay at physiological pH (~7.4). What are my immediate first steps if it won't dissolve? A3: The most direct initial approach is to leverage co-solvents. Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[2] However, be mindful of two common pitfalls:
-
Precipitation upon dilution: The compound may crash out of solution when the percentage of the organic co-solvent becomes too low.
-
Assay interference: The final concentration of the co-solvent (e.g., DMSO) must be low enough (typically <0.5%) to not interfere with your biological assay.[2] If precipitation occurs, a stepwise dilution or the inclusion of solubilizing agents in the assay buffer may be necessary.[2]
Q4: When should I move beyond simple pH adjustment and co-solvents? A4: You should consider more advanced strategies when:
-
You cannot achieve the required concentration for your biological assays without using a toxic or interfering level of co-solvent.
-
The compound needs to be developed for in vivo studies, where a robust solid form with improved dissolution and bioavailability is required.[2]
-
The intrinsic solubility of the free base is so low that even significant pH changes are insufficient. In these cases, techniques like salt formation, co-crystallization, or the creation of amorphous solid dispersions become necessary.[8]
Troubleshooting Guide: Common Experimental Issues
This section provides systematic workflows for addressing specific problems encountered in the lab.
Issue 1: My compound precipitates immediately upon diluting the DMSO stock into my aqueous assay buffer.
This is a classic sign that the aqueous solubility limit has been exceeded as the percentage of the solubilizing organic co-solvent drops.
Workflow for addressing compound precipitation.
Causality: The kinetic solubility, which is what you observe in this scenario, is often higher than the true thermodynamic equilibrium solubility.[9][10] The compound can exist temporarily in a supersaturated state, but nucleation and precipitation are often rapid. The goal of these troubleshooting steps is to keep the compound in that supersaturated state long enough for the assay or to increase the thermodynamic solubility threshold of the final medium.
Issue 2: My compound solubility is inconsistent between experiments.
Inconsistent results often point to issues with solution equilibrium, stock solution integrity, or the solid form of the material.
-
Ensure Equilibrium: For thermodynamic solubility measurements, ensure you are allowing sufficient time for the solution to become saturated (typically 24-72 hours) with continuous agitation.[9]
-
Check Stock Solution: Compounds can precipitate from DMSO stocks, especially if stored at low temperatures.[2] Always visually inspect your stock for particulates before use. If stability allows, store stocks at room temperature.[2] It is best practice to prepare fresh solutions for critical experiments.[2]
-
Consider Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. If your compound was re-synthesized or re-purified, it may have crystallized in a different, less soluble form. Characterizing the solid form with techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) can identify this issue.
Core Solubility Enhancement Strategies
When simple methods are insufficient, a systematic approach to modifying the compound's physicochemical properties is required.
Strategy 1: Salt Formation
Mechanism: For a basic piperidine antagonist (API-B), reacting it with a pharmaceutically acceptable acid (H-X) creates a salt ([API-BH]⁺[X]⁻). This salt form, being ionic, typically has a much higher aqueous solubility and faster dissolution rate than the neutral free base.[11][12] This is the most common and effective method for ionizable drugs.[11]
When to Use: This is the primary strategy for any piperidine-containing compound with a suitable basic nitrogen. A general rule of thumb, the "pKa rule," suggests that a pKa difference of at least 2-3 units between the base (your API) and the acid (the counter-ion) is needed for stable salt formation.[8]
Experimental Choices & Causality:
-
Counter-ion Selection: The choice of the acid (counter-ion) is critical. Simple inorganic acids (e.g., HCl, H₂SO₄) often produce highly soluble salts, but these can sometimes be hygroscopic (absorb water from the air) or less stable.[5] Organic acids (e.g., mesylate, tosylate, citrate) offer a wider range of properties and can sometimes result in more stable, crystalline, and less hygroscopic salt forms.[5]
-
Screening is Essential: It is not currently possible to predict the exact properties of a salt form. Therefore, an experimental screen with a variety of counter-ions is necessary to find the optimal form that balances solubility, stability, hygroscopicity, and manufacturability.
Strategy 2: Co-crystallization
Mechanism: A co-crystal is a multi-component crystalline solid where the API and a pharmaceutically acceptable "co-former" are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonds.[13][14] This is not a salt; no proton transfer occurs. Co-crystallization alters the crystal lattice energy, which can lead to significant improvements in solubility and dissolution rate.[13][15]
When to Use: Co-crystallization is an excellent alternative to salt formation and is particularly useful for:
-
Compounds that are neutral or only weakly basic, where stable salt formation is not feasible.[8][13]
-
Cases where salt forms have undesirable properties (e.g., high hygroscopicity, poor stability).[8][14]
Experimental Choices & Causality:
-
Co-former Selection: Co-formers are typically selected from the GRAS (Generally Regarded As Safe) list.[13] The goal is to find a co-former that can form strong hydrogen bonds or other non-covalent interactions with the API. This directed interaction disrupts the API's self-packing in its own crystal lattice, leading to a new solid form with different physical properties.
-
Screening Methods: Co-crystals can be prepared by various methods, including solvent evaporation, grinding, or slurrying.[13][14] A slurry-based screen, where the API and co-former are stirred in a solvent where they are both sparingly soluble, is a common and effective method.[2]
Strategy 3: Prodrug Approach
Mechanism: A prodrug is a biologically inactive derivative of a parent drug that undergoes an in vivo transformation to release the active compound. To enhance solubility, a polar or ionizable "promoieity" is temporarily attached to the piperidine antagonist.[16] For amine-containing compounds, this could involve creating N-phosphonooxymethyl derivatives or attaching amino acids.[17][18][19]
When to Use: This is a powerful but more complex chemical modification strategy. It is typically considered when:
-
Salt formation and co-crystallization fail to provide the desired properties.
-
Targeted delivery or modified release kinetics are also desired.
-
The parent molecule has a suitable functional group "handle" for attaching a promoiety without disrupting its pharmacological activity upon cleavage.
Strategy 4: Formulation-Based Approaches
These methods focus on creating advanced drug delivery systems rather than modifying the API's solid form directly.
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state.[20][21] The amorphous form lacks a stable crystal lattice and is therefore significantly more soluble than its crystalline counterpart.[22] The polymer carrier helps to stabilize the amorphous drug and prevent it from recrystallizing.[21] ASDs are typically prepared using techniques like spray drying or hot-melt extrusion.[21][23]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like a piperidine antagonist, forming an "inclusion complex."[2][24] This complex has greatly enhanced apparent aqueous solubility and is a common strategy for both oral and parenteral formulations.[6][24][25]
Decision & Workflow Visualization
The following diagram provides a logical pathway for selecting an appropriate solubility enhancement strategy.
Strategy selection for enhancing solubility.
Data Summary: Comparison of Strategies
The table below summarizes the key characteristics of each enhancement strategy.
| Strategy | Mechanism | Best For | Key Advantages | Potential Disadvantages |
| pH Adjustment | Protonation of the basic piperidine nitrogen to form a soluble cation. | Initial in vitro screening; compounds with high pKa. | Simple, fast, and inexpensive. | Limited to pH ranges; not a solution for solid dosage forms. |
| Salt Formation | Creation of an ionic salt with a counter-ion.[11] | Most ionizable basic compounds. | Significant solubility increase; well-established regulatory path.[5] | Can be hygroscopic; risk of disproportionation; not for neutral compounds.[8][14] |
| Co-crystallization | Formation of a multi-component crystal with a co-former via non-covalent bonds.[13] | Neutral or weakly basic compounds; when salts fail. | Applicable to a wide range of APIs; can improve stability.[13][14] | Co-former selection can be challenging; newer regulatory landscape.[15] |
| Prodrugs | Covalent modification to attach a solubilizing promoiety.[16] | When other methods fail; need for significant solubility modulation. | Very large increases in solubility are possible; can modify ADME properties.[17] | Requires chemical synthesis; complex metabolic activation pathway.[26] |
| Amorphous Solid Dispersions | Molecular dispersion of API in a polymer matrix in a high-energy amorphous state.[21] | Very poorly soluble (BCS Class II/IV) compounds. | Dramatic increase in apparent solubility and dissolution.[20][27] | Thermodynamically unstable (risk of recrystallization); can have drug load limitations.[22] |
| Cyclodextrin Complexation | Encapsulation of the API within the hydrophobic core of a cyclodextrin molecule.[24] | Increasing the apparent solubility of a compound in a liquid formulation. | High solubility enhancement; well-known excipients.[25] | Can be limited by the size of the API; primarily for liquid/semi-solid formulations. |
Experimental Protocols
Here we provide standardized, step-by-step protocols for fundamental solubility assessments.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[9]
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
Compound of interest (solid)
-
Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). Ensure there is enough solid to maintain a saturated solution with undissolved particles clearly visible.
-
Solvent Addition: Add a precise volume of the solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on the orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the vials (e.g., 10 min at 14,000 rpm) to pellet the remaining undissolved solid.
-
Filtration: Carefully withdraw the clear supernatant and filter it through a chemically inert 0.22 µm syringe filter to remove any final solid microparticulates. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Reporting: Express the solubility in µg/mL or µM at the specified temperature and pH.
Protocol 2: Kinetic Solubility (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound, diluted from a DMSO stock, begins to precipitate in an aqueous buffer.[28][29]
Objective: To rapidly assess the solubility of compounds for early-stage discovery screening.
Materials:
-
Compound of interest (10 mM stock in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Automated liquid handler or multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600-650 nm
Procedure:
-
Plate Preparation: Using a liquid handler, create a serial dilution of the compound stock solution directly in the microplate using DMSO.
-
Buffer Addition: Rapidly add the aqueous buffer to all wells to bring the final volume to a set amount (e.g., 200 µL) and the final DMSO concentration to a consistent level (e.g., 1%).
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measurement: Measure the turbidity or absorbance of each well using the plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading significantly rises above the background, indicating the onset of precipitation. This can be determined by setting a threshold value.
References
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma. [Link]
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Pharmaceutical Online. (n.d.). How To Improve API Solubility By Salt And Cocrystal Formation. Pharmaceutical Online. [Link]
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ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. ResearchGate. [Link]
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ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. [Link]
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PharmaTutor. (n.d.). Role of Prodrugs in Solubility Enhancement of Drugs. PharmaTutor. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
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PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. PubMed. [Link]
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Tableting & Granulation. (2025). Formulating OSDs for poorly soluble drugs. Tableting & Granulation. [Link]
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ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
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ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
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ResearchGate. (2025). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
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MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
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ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]
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National Institutes of Health. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]
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Technical Support Center: Understanding and Mitigating Thermal Degradation and Oxidation of Piperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. The piperidine moiety is a cornerstone in medicinal chemistry, valued for its conformational influence and its role in defining the pharmacokinetic and pharmacodynamic properties of numerous therapeutics.[1][2] However, the stability of this privileged scaffold under various stress conditions is a critical parameter that dictates its handling, formulation, and ultimate success in a drug development pipeline.[3][4]
This guide provides in-depth technical insights into the thermal degradation and oxidation pathways of piperidines. It is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Piperidine Stability
This section addresses the foundational knowledge required to understand the inherent stability characteristics of the piperidine ring.
Q1: What are the primary factors that influence the stability of piperidine and its derivatives?
A1: The stability of piperidine is not absolute and is influenced by a combination of intrinsic structural features and extrinsic environmental factors. Key contributors to degradation include:
-
Temperature: Elevated temperatures can provide the activation energy needed to initiate degradation pathways.[5][6] While generally stable at room temperature, prolonged exposure to high heat can lead to decomposition.[5]
-
pH: The piperidine nitrogen is basic, and its protonation state is pH-dependent. Both highly acidic and basic conditions can catalyze hydrolytic degradation pathways, especially for substituted piperidines.[7]
-
Oxidizing Agents: The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidation.[8] Common laboratory reagents and even atmospheric oxygen can promote oxidative degradation.[8]
-
Light Exposure: Photodegradation can occur, particularly with exposure to UV light, which can initiate radical-mediated degradation reactions.[7][8]
-
Presence of Impurities: Metal ions and peroxides in solvents can act as catalysts for degradation reactions.[5][7]
Q2: At what temperature does piperidine begin to thermally degrade?
A2: Unsubstituted piperidine has a boiling point of approximately 106-108°C.[5] Significant thermal decomposition typically occurs at temperatures exceeding this. Studies on related compounds like piperazine suggest that piperidine derivatives can be stable at temperatures up to 160°C.[9] However, the exact temperature of degradation is highly dependent on the specific substituents on the piperidine ring and the presence of other functional groups.[10] For instance, a piperidine with a carboxylic acid substituent may undergo decarboxylation at elevated temperatures.[8]
Q3: What are the most common products of piperidine oxidation?
A3: The primary site of oxidation on the piperidine ring is the tertiary amine. The most common initial oxidation product is the corresponding N-oxide .[8] Further oxidation or different reaction conditions can lead to ring-opening products .[8] In the presence of atmospheric hydroxyl radicals, degradation can lead to the formation of imines (like 2,3,4,5-tetrahydropyridine), as well as minor products such as 1-nitrosopiperidine and 1-nitropiperidine.[11][12] The substitution pattern on the ring will dictate the specific degradation products.[13]
Section 2: Troubleshooting Guide - Addressing Common Experimental Challenges
This section provides a structured approach to diagnosing and resolving common issues related to piperidine degradation during research and development.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent analytical results (e.g., decreasing peak area in HPLC over time). | Degradation of the piperidine compound under experimental or storage conditions.[8] | 1. Analyze a freshly prepared sample immediately: This establishes a baseline for comparison. 2. Conduct a forced degradation study (see Protocol 1): This will help to identify the primary degradation pathway (hydrolysis, oxidation, thermal, or photolytic).[3][8] 3. Re-evaluate storage conditions: Ensure the compound is stored at the recommended temperature (often 2-8°C), protected from light, and in a tightly sealed container to prevent moisture ingress.[6][7] |
| Appearance of unexpected peaks in chromatograms (HPLC/LC-MS). | Formation of degradation products.[7] | 1. Perform peak purity analysis: Use a photodiode array (PDA) detector to check for co-eluting peaks.[14] 2. Utilize LC-MS: Determine the mass of the unknown peaks to help elucidate their structures.[7] 3. Compare with forced degradation samples: See if the unknown peaks match any of the degradation products generated under specific stress conditions.[8] |
| Rapid loss of compound potency or concentration in solution. | Hydrolysis or oxidation in the chosen solvent or buffer.[7] | 1. Prepare solutions fresh: Avoid storing solutions for extended periods.[7] 2. Control the pH: Use a buffered solution close to neutral pH (6-7.5) if the compound's stability is pH-sensitive.[7] 3. Degas solvents: Remove dissolved oxygen to minimize oxidation. 4. Consider antioxidants: The addition of a compatible antioxidant may be beneficial, but its compatibility and non-interference with the assay must be verified.[7][8] |
| Precipitate formation in solution over time. | Formation of insoluble degradation products or polymerization.[8][15] | 1. Isolate and characterize the precipitate: Techniques like NMR or Mass Spectrometry can help identify the insoluble material. 2. Re-evaluate solvent and concentration: Degradation products may have different solubility profiles than the parent compound.[8] |
Section 3: Key Experimental Protocols
To ensure the integrity of your research, it is crucial to employ robust experimental designs that account for the potential instability of piperidine compounds.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a piperidine-containing drug substance and for developing a stability-indicating analytical method.[3][16]
Objective: To intentionally degrade the piperidine compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your piperidine compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[8][14]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[8][14]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 8 hours).[8]
-
Thermal Degradation: Place both solid and solution samples in an oven at an elevated temperature (e.g., 80°C) for 48 hours.[8]
-
Photolytic Degradation: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.[8]
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.[7]
-
Dilute all samples to a suitable concentration.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent piperidine compound from all its potential degradation products.
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M potassium phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).[17]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: Determined by the UV absorbance maximum of the parent compound (e.g., 210 nm).[7]
-
Injection Volume: 10 µL.[7]
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][18]
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of the piperidine ring.
Caption: General Thermal Degradation Pathways of Piperidines.
Caption: Primary Oxidative Degradation Pathway for Piperidines.
Section 5: The Role of Piperidines as Antioxidants
Interestingly, while susceptible to oxidation, certain piperidine derivatives, particularly piperidine nitroxides like TEMPO and TEMPOL, are potent antioxidants.[19][20] They function by scavenging reactive oxygen species (ROS), thereby protecting other molecules from oxidative damage.[19] Some hydroxylamine derivatives of piperidine nitroxides have also been shown to be effective antioxidants.[21] This dual nature highlights the importance of understanding the specific structure and experimental conditions when working with piperidine-containing compounds.
References
- Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed.
- Troubleshooting N-hydroxy-1-piperidinecarboximidamide stability and degradation. Benchchem.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
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Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available from: [Link]
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What is the stability of piperidine? Blog - BIOSYNCE. Available from: [Link]
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The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. PMC - NIH. Available from: [Link]
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Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available from: [Link]
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What are the storage stability of Piperidine Series compounds over time? Blog - BTC. Available from: [Link]
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Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available from: [Link]
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Oxidation of 2-substituted pyrrolidines and piperidines as nicotine analogues. ResearchGate. Available from: [Link]
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Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]
-
Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. Available from: [Link]
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Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available from: [Link]
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Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Springer. Available from: [Link]
-
(PDF) Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. Available from: [Link]
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Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin. Available from: [Link]
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Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available from: [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available from: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available from: [Link]
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Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. international journal of pharmaceutical research. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available from: [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available from: [Link]
-
Stability Testing and its Role in Drug Development Process. Research and Reviews. Available from: [Link]
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Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available from: [Link]
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(PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Available from: [Link]
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a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 2-(2-Naphthyl)piperidine Analogues and GBR 12909 at the Dopamine Transporter: A Guide for Researchers
In the landscape of neuropharmacology, the dopamine transporter (DAT) remains a pivotal target for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, ADHD, and substance use disorders. The intricate process of dopamine reuptake, mediated by DAT, is a key regulatory mechanism in dopaminergic neurotransmission. Consequently, the characterization of novel compounds that modulate DAT function is of paramount importance. This guide provides an in-depth, objective comparison of two distinct chemical entities, a representative 2-(2-naphthyl)piperidine analogue and the well-characterized GBR 12909, at the dopamine transporter.
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data to inform compound selection and experimental design. It is important to note that while the focus is on this compound, publicly available, direct quantitative data for this specific unsubstituted compound is scarce. Therefore, for the purpose of a meaningful quantitative comparison, this guide will utilize data for a closely related and well-characterized analogue: (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate . This substitution allows for a data-driven discussion while acknowledging the specific molecular structure being analyzed.
The Dopamine Transporter: A Critical Modulator of Synaptic Signaling
The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action terminates dopaminergic signaling and recycles the neurotransmitter for subsequent release. The intricate functioning of DAT is a critical area of study, and compounds that inhibit this reuptake process can significantly elevate extracellular dopamine levels, thereby modulating a variety of physiological and behavioral processes.
Figure 1: Dopaminergic Synapse and DAT Function. This diagram illustrates the release of dopamine, its interaction with postsynaptic receptors, and its subsequent reuptake by the dopamine transporter (DAT) on the presynaptic neuron.
Quantitative Comparison of Binding Affinities and Selectivity
A primary determinant of a compound's pharmacological profile is its binding affinity for its target, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available in vitro binding data for the selected this compound analogue and GBR 12909 at the human dopamine transporter (hDAT) and other monoamine transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | 21[1] | 7.6[1] | 34[1] | ~0.36 | ~1.62 |
| GBR 12909 | 1[2][3] | >100[2][3] | >100[2][3] | >100 | >100 |
Data presented is derived from studies on rat brain tissue or cells expressing the respective transporters. Selectivity is calculated as the ratio of Ki values (SERT/DAT or NET/DAT).
Analysis of Pharmacological Profiles
GBR 12909 , a diarylpiperazine derivative, stands out as a highly potent and selective DAT inhibitor.[2][3] Its nanomolar affinity for DAT, coupled with a greater than 100-fold selectivity over both the serotonin transporter (SERT) and the norepinephrine transporter (NET), makes it a valuable pharmacological tool for isolating the effects of dopamine reuptake inhibition.[2][3] Mechanistically, GBR 12909 acts as a competitive inhibitor, binding to the dopamine binding site on the transporter protein and thereby blocking the reuptake process.[2][4] Furthermore, studies have indicated that GBR 12909 exhibits slow dissociation kinetics from the dopamine transporter, which may contribute to its long duration of action.[5]
In contrast, the examined This compound analogue , (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, displays a more mixed pharmacological profile.[1] While it possesses a respectable affinity for DAT with a Ki of 21 nM, it exhibits even higher affinity for SERT (Ki = 7.6 nM) and comparable affinity for NET (Ki = 34 nM).[1] This lack of selectivity suggests that the in vivo effects of this compound would be a composite of its actions at all three major monoamine transporters. Such a profile might be therapeutically advantageous in certain contexts, such as in the development of antidepressants with a broader spectrum of action, but it complicates its use as a selective tool for studying dopaminergic systems.
Experimental Protocol: Competitive Radioligand Binding Assay for DAT
To empirically determine the binding affinity of a novel compound for the dopamine transporter, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed, step-by-step methodology.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Test compound (e.g., this compound or GBR 12909).
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells expressing DAT in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations (typically a serial dilution), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters three times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a test compound for the dopamine transporter.
Concluding Remarks for the Research Professional
The comparative analysis of the this compound analogue and GBR 12909 underscores the critical importance of selectivity in pharmacological research. GBR 12909, with its high potency and exceptional selectivity for the dopamine transporter, serves as an invaluable tool for elucidating the specific roles of dopamine reuptake in complex biological systems. Its well-defined mechanism of action and kinetic profile provide a solid foundation for interpreting experimental results.
Conversely, the this compound analogue, while demonstrating significant affinity for DAT, exhibits a broader spectrum of activity across monoamine transporters. This characteristic, while potentially limiting its utility as a selective probe for DAT, opens avenues for the exploration of multi-target ligands. The decision to utilize a compound with such a profile should be guided by the specific research question. For studies aiming to understand the integrated effects of modulating multiple monoamine systems, this class of compounds may hold considerable promise.
Ultimately, the choice between a highly selective ligand like GBR 12909 and a less selective compound is contingent upon the experimental goals. A thorough understanding of the pharmacological profile of each compound, as detailed in this guide, is essential for the design of rigorous and interpretable experiments in the field of dopamine transporter research.
References
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Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current pharmaceutical design, 13(34), 3575–3589. [Link]
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Meltzer, P. C., Liu, S., Blanchette, H. S., Blundell, P., & Madras, B. K. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of medicinal chemistry, 43(6), 1195–1207. [Link]
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Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]
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Rothman, R. B., Mele, A., Reid, A. A., Akunne, H. C., Greig, N., Thurkauf, A., De Costa, B. R., Rice, K. C., & Pert, A. (1990). Comparison of the effects of cocaine and other inhibitors of dopamine uptake in rat striatum, nucleus accumbens, olfactory tubercle, and medial prefrontal cortex. Brain research, 520(1-2), 303–309. [Link]
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Zenon, G. J., O'Callaghan, J. P., & Miller, D. B. (2007). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicology, 28(1), 137–146. [Link]
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In vivo validation of 2-(2-Naphthyl)piperidine's effect on locomotor activity
An In Vivo Comparative Guide to Validating the Locomotor Effects of 2-(2-Naphthyl)piperidine
As Senior Application Scientists, our goal extends beyond mere data generation; we aim to build a robust, logical framework for inquiry. This guide provides a comprehensive, in-vivo validation workflow for a novel psychoactive compound, this compound. We move beyond a simple protocol, delving into the causal reasoning behind our experimental design, the selection of appropriate comparators, and the interpretation of potential outcomes. This document is designed for researchers and drug development professionals seeking to rigorously characterize new chemical entities targeting the central nervous system.
Introduction and Mechanistic Hypothesis
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities.[1][2][3] The compound this compound is a novel derivative whose psychoactive effects are largely uncharacterized. Structurally, it shares features with compounds known to interact with monoamine transporters. Specifically, the combination of a piperidine ring and a lipophilic naphthyl group suggests a potential affinity for the dopamine transporter (DAT), a key regulator of synaptic dopamine levels.[4]
Many psychostimulants, including cocaine, exert their effects by blocking DAT, leading to increased extracellular dopamine in brain regions associated with motor control and reward, such as the nucleus accumbens and striatum.[5] This surge in dopaminergic signaling typically manifests as hyperlocomotion in rodent models.[6][7] Therefore, our primary hypothesis is that This compound acts as a dopamine transporter inhibitor, resulting in a dose-dependent increase in locomotor activity.
To test this hypothesis, we propose a comparative study against two well-characterized psychostimulants:
-
Cocaine: A non-selective monoamine reuptake inhibitor that blocks DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8][9] It serves as a classic, albeit "dirty," psychostimulant benchmark.
-
GBR 12909 (Vanoxerine): A diarylpiperazine derivative that is a potent and selective dopamine uptake inhibitor.[10][11][12] It provides a more specific comparison for DAT-mediated locomotor activation, helping to dissect whether the effects of our test compound are primarily dopaminergic.
Hypothesized Signaling Pathway: DAT Inhibition
The diagram below illustrates the proposed mechanism of action. Under normal conditions, dopamine is released into the synaptic cleft, binds to postsynaptic receptors (e.g., D1, D2), and is then cleared from the synapse by reuptake through DAT on the presynaptic terminal. We hypothesize that this compound, along with the comparators, physically blocks this transporter, prolonging the presence of dopamine in the synapse and enhancing postsynaptic receptor stimulation.
Caption: Hypothesized mechanism of DAT inhibition by this compound.
Experimental Design: The Open Field Test
The Open Field Test (OFT) is a robust and widely accepted assay for assessing general locomotor activity and exploratory behavior in rodents.[13][14][15] An increase in distance traveled and movement speed is a reliable indicator of a psychostimulant effect.[16][17]
Experimental Workflow
The entire experimental process must be standardized to ensure reproducibility and minimize confounding variables.[18][19] The workflow is designed to move from animal acclimation through data analysis in a systematic manner.
Caption: Standardized workflow for in vivo validation of locomotor activity.
Rationale for Key Choices
-
Animal Model: C57BL/6J mice are selected. This inbred strain is widely used in behavioral neuroscience, shows robust and reliable responses to psychostimulants like cocaine, and has a well-characterized genome, which aids in result interpretation.[8][20][21]
-
Housing and Environment: Animals must be group-housed with a standard 12-hour light/dark cycle. All testing should occur during the same time window within the animals' active (dark) phase to minimize circadian variability.[22]
-
Experimental Groups: A between-subjects design is optimal.
-
Group 1: Vehicle (e.g., Saline or 5% DMSO in Saline, depending on compound solubility)
-
Groups 2-4: this compound (e.g., 1, 3, 10 mg/kg, i.p.) to establish a dose-response curve.
-
Group 5: Cocaine (e.g., 15 mg/kg, i.p.) as a positive control.[20]
-
Group 6: GBR 12909 (e.g., 10 mg/kg, i.p.) as a selective DAT inhibitor control.[10][11]
-
-
Habituation: A critical step. Acclimating the mice to the testing room for at least 30-60 minutes before the trial reduces stress-induced artifacts in locomotor behavior.[15][23] The open field itself, however, should remain novel to encourage exploration.
Detailed Experimental Protocol: Open Field Locomotion
This protocol is designed to be a self-validating system, where adherence to standardized steps ensures data integrity.
Materials:
-
Open field arenas (e.g., 40x40x30 cm, opaque walls)
-
Video camera mounted above the arenas
-
Automated video tracking software (e.g., Any-maze, EthoVision XT)
-
Test compounds and vehicle, prepared fresh
-
Syringes and needles for intraperitoneal (i.p.) injection
-
70% ethanol solution for cleaning
-
Calibrated scale for animal weighing
Procedure:
-
Pre-Test Preparation:
-
Transport mice in their home cages to the testing room and allow them to acclimate for a minimum of 60 minutes.[19]
-
Ensure the room has dim, diffuse lighting (e.g., 30-100 lux) to encourage exploration while allowing for clear video recording.[19]
-
Prepare all drug and vehicle solutions. Calculate injection volumes based on individual animal weights recorded just prior to dosing.
-
-
Drug Administration:
-
Gently handle and weigh one mouse.
-
Administer the assigned treatment (vehicle, test compound, or comparator) via i.p. injection.
-
Place the mouse in a clean holding cage for a 5-minute pre-treatment period to allow for initial drug absorption.
-
-
Open Field Trial:
-
Gently place the mouse in the center of the open field arena.[13]
-
Immediately start the video recording and tracking software.
-
The experimenter should leave the immediate vicinity of the apparatus to avoid influencing animal behavior.[19]
-
Record activity for a 60-minute session. This duration is sufficient to capture the onset, peak, and potential decline of the drug's effect.[6]
-
-
Post-Trial Procedure:
-
At the end of the session, carefully remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely between subjects to eliminate olfactory cues.[15]
-
-
Repeat:
-
Repeat steps 2-4 for all animals, ensuring the order of group testing is counterbalanced to avoid time-of-day confounds.
-
Data Acquisition and Comparative Analysis
The video tracking system will provide a rich dataset. For this comparative guide, we focus on the primary indices of locomotor activity.
Key Parameters to Measure
-
Total Distance Traveled (cm): The primary measure of overall locomotor activity.
-
Average Velocity (cm/s): Complements total distance and reflects the speed of movement.
-
Time Spent Mobile (s): The total duration the animal is in motion.
-
Rearing Frequency: The number of times the animal stands on its hind legs, an index of exploratory behavior.
-
Time in Center Zone (s): The amount of time spent in the central, more exposed area of the arena. While often used as a measure of anxiety, a significant increase can also reflect psychostimulant-induced hyperactivity and reduced thigmotaxis (wall-hugging).[23]
Data Presentation for Comparison
Data should be summarized in a clear, tabular format to facilitate direct comparison between this compound and the established alternatives. Data are typically presented as Mean ± SEM (Standard Error of the Mean).
| Treatment Group (Dose, mg/kg) | n | Total Distance (cm) | Avg. Velocity (cm/s) | Rearing Frequency | Time in Center (s) |
| Vehicle | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 2-NP (1.0) | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 2-NP (3.0) | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 2-NP (10.0) | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Cocaine (15.0) | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| GBR 12909 (10.0) | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
2-NP: this compound
Statistical Analysis
-
A one-way analysis of variance (ANOVA) should be used to compare the means of all experimental groups for each parameter.[24]
-
If the ANOVA yields a significant overall effect (e.g., p < 0.05), post-hoc tests (e.g., Dunnett's test) should be performed to compare each drug treatment group specifically against the vehicle control group.
-
To directly compare the efficacy of this compound to cocaine and GBR 12909, a separate post-hoc test (e.g., Tukey's HSD) can be used for pairwise comparisons between all groups.
Conclusion and Forward Outlook
This guide outlines a comprehensive and rigorous framework for the in-vivo validation of this compound's effects on locomotor activity. By employing the standardized Open Field Test and making direct comparisons to both a broad-spectrum psychostimulant (cocaine) and a selective DAT inhibitor (GBR 12909), researchers can generate high-quality, interpretable data.
A finding that this compound produces a dose-dependent increase in locomotor activity, with a profile more similar to GBR 12909 than cocaine, would provide strong evidence for a primarily DAT-mediated mechanism of action. Such results are a critical first step in the preclinical characterization of a novel compound, informing subsequent studies on its potential therapeutic applications or abuse liability.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Piperidine Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of piperidine, a crucial synthetic building block and potential genotoxic impurity, is a non-negotiable aspect of pharmaceutical quality control. The selection of an appropriate analytical technique is a critical decision that impacts data reliability, developmental timelines, and regulatory compliance. This guide provides an in-depth, objective comparison of the most common analytical techniques for piperidine analysis, supported by experimental data and grounded in established scientific principles.
The Analytical Challenge: Understanding Piperidine's Physicochemical Properties
Piperidine's chemical nature dictates the analytical strategies for its quantification. As a volatile, cyclic secondary amine with a boiling point of 106°C, it is amenable to Gas Chromatography (GC).[1] However, its high polarity can lead to poor peak shapes (tailing) on standard non-polar GC columns, often necessitating a derivatization step to improve its chromatographic behavior.[2]
For High-Performance Liquid Chromatography (HPLC), piperidine presents a different challenge: it lacks a significant UV-absorbing chromophore, making direct detection by UV-Vis spectrophotometry difficult and insensitive.[1][2][3] Consequently, pre-column derivatization with a UV-active agent is a common strategy to enable sensitive detection.[2][3][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, capable of detecting piperidine directly with high sensitivity and specificity, circumventing the need for derivatization.[6][7]
The choice of analytical technique is therefore a balance of factors including the required sensitivity, sample matrix, available instrumentation, and the intended application of the method.
Logical Approach to Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for piperidine analysis.
Caption: Decision diagram for selecting an analytical method.
Cross-Validation Experimental Design
To provide a robust comparison, three distinct analytical methods were developed and validated for the quantification of piperidine in a model active pharmaceutical ingredient (API). The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10]
The three techniques evaluated are:
-
Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization with trifluoroacetic anhydride (TFAA).
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct, underivatized analysis.
Detailed Experimental Protocols
GC-FID with Derivatization
Causality: Direct GC analysis of piperidine can suffer from peak tailing due to its polar nature.[2] Derivatization with TFAA converts the polar secondary amine into a less polar, more volatile trifluoroacetyl derivative, resulting in improved peak symmetry and chromatographic performance.[11]
Caption: GC-FID with derivatization workflow.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
-
Add 5 mL of dichloromethane to dissolve the sample.
-
Add 100 µL of pyridine as a base.
-
Add 200 µL of trifluoroacetic anhydride (TFAA) as the derivatizing agent.
-
Vortex the mixture and heat at 50°C for 15 minutes.
-
Cool to room temperature and add 2 mL of deionized water to quench the reaction.
-
Vortex and allow the layers to separate.
-
Transfer the lower organic layer to a GC vial for analysis.
-
-
Instrumentation:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 60°C for 2 min, ramp at 20°C/min to 240°C, hold for 5 min.
-
Injection Volume: 1 µL.
-
RP-HPLC-UV with Pre-Column Derivatization
Causality: Piperidine lacks a UV chromophore, making it invisible to a standard HPLC-UV detector.[2][3] Derivatization with 4-toluenesulfonyl chloride (tosyl chloride) introduces a strongly UV-absorbing tosyl group, enabling highly sensitive detection.[2][4]
Caption: RP-HPLC-UV with derivatization workflow.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API sample into a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile to dissolve the sample.
-
Add 1 mL of 0.1 M sodium bicarbonate buffer (pH 9).
-
Add 1 mL of 10 mg/mL 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature and add a small amount of dilute phosphoric acid to neutralize the solution.
-
Dilute to volume with the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
LC-MS/MS Direct Analysis
Causality: This technique leverages the high selectivity and sensitivity of tandem mass spectrometry to directly detect and quantify piperidine without derivatization.[6] The basic nitrogen in piperidine is readily protonated in the electrospray ionization (ESI) source, making it ideal for positive ion mode detection.[12]
Caption: Direct LC-MS/MS analysis workflow.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Instrumentation:
-
Instrument: LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.
-
Column: C18 (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Precursor ion [M+H]⁺ m/z 86.1 → Product ion m/z 56.1.
-
Injection Volume: 5 µL.
-
Comparative Performance Data
The following table summarizes the validation results for the three analytical techniques. The data presented is representative of typical performance for these methods.
| Validation Parameter | GC-FID with Derivatization | RP-HPLC-UV with Derivatization | LC-MS/MS (Direct) | ICH Q2(R2) Guideline |
| Specificity | No interference from blank/placebo | No interference from blank/placebo | No interference from blank/placebo | Method should be specific for the analyte |
| Linearity (r²) | 0.9992 | 0.9996[2][4] | >0.999 | ≥ 0.99 |
| Range (µg/mL) | 1.0 - 100 | 0.44 - 53.33[2][4] | 0.01 - 10 | Appropriate for intended use |
| Accuracy (% Recovery) | 98.5% - 101.2% | 101.82%[4][5] | 99.1% - 100.8% | Typically 80-120% |
| Precision (Repeatability, %RSD) | ≤ 1.5% | 0.6%[3][4] | ≤ 2.0% | Typically ≤ 2% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 2.5% | Typically ≤ 3% |
| LOD (µg/mL) | 0.3 | 0.15[2][4] | 0.003 | Established by S/N ratio or calculation |
| LOQ (µg/mL) | 1.0 | 0.44[2][4] | 0.01 | Established by S/N ratio or calculation |
In-Depth Analysis and Discussion
GC-FID: This method provides good accuracy and precision for quantifying piperidine, particularly at moderate concentration levels. The primary advantage is the use of robust and widely available GC-FID instrumentation. However, the derivatization step, while necessary for good chromatography, adds complexity and a potential source of variability to the analytical procedure. The sensitivity is adequate for many applications but may not be sufficient for trace-level genotoxic impurity analysis.
RP-HPLC-UV: Similar to the GC method, the HPLC-UV approach is reliable and utilizes common laboratory equipment. The validation data shows excellent linearity, accuracy, and precision.[2][3][4][5] The sensitivity is slightly better than the GC-FID method, making it suitable for a broader range of applications. The main drawback is again the mandatory derivatization step, which requires careful optimization and control to ensure complete and reproducible reaction.[2]
LC-MS/MS: The direct analysis by LC-MS/MS is unequivocally the most powerful technique. Its key advantages are the elimination of the derivatization step, which simplifies sample preparation and reduces potential errors, and its exceptional sensitivity. The ability to achieve a Limit of Quantitation in the low parts-per-billion (ppb) range makes it the gold standard for analyzing piperidine as a potential genotoxic impurity, where stringent control limits are required.[6] The specificity is also unparalleled due to the use of Multiple Reaction Monitoring (MRM). The primary limitation is the higher cost and complexity of the instrumentation and maintenance.
Conclusion and Recommendations
The cross-validation of these three common analytical techniques demonstrates that a suitable method can be chosen based on the specific requirements of the analysis.
-
For routine quality control where piperidine levels are expected to be relatively high, both GC-FID and RP-HPLC-UV with derivatization are robust and reliable options. The choice between them may depend on existing laboratory expertise and instrumentation.
-
For the analysis of piperidine as a trace-level or genotoxic impurity, LC-MS/MS is the superior method. Its high sensitivity, specificity, and simplified sample preparation provide the most trustworthy and defensible data for regulatory submissions.
Ultimately, the objective of any analytical procedure is to be fit for its intended purpose.[10] By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can confidently select and validate the most appropriate method for piperidine analysis, ensuring the quality and safety of their pharmaceutical products.
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A Comparative Guide to the Stereoisomers of 2-(2-Naphthyl)piperidine: Unraveling Stereoselectivity at the Dopamine Transporter
For researchers, medicinal chemists, and drug development professionals, the nuanced interplay between a molecule's three-dimensional structure and its biological activity is a cornerstone of modern pharmacology. The piperidine scaffold, a privileged structure in numerous centrally active agents, offers a compelling platform to explore these structure-activity relationships (SAR). Within this class, 2-(2-Naphthyl)piperidine presents a fascinating case study in stereochemical potency. This guide provides an in-depth comparison of the potential pharmacological profiles of the (R) and (S) stereoisomers of this compound, with a primary focus on their interaction with the dopamine transporter (DAT). While direct comparative binding data for the enantiomers of this compound is not prominently available in the published literature, this guide will synthesize established principles of stereoselectivity at monoamine transporters, supported by experimental data from closely related analogs, to construct a robust scientific inference of their expected differential potency.
The Principle of Stereoselectivity at Monoamine Transporters
The monoamine transporters (MATs), including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are chiral environments. These complex proteins possess intricate three-dimensional binding pockets that stereoselectively interact with their endogenous ligands and exogenous inhibitors.[1] This stereoselectivity dictates that enantiomers of a chiral ligand can exhibit profoundly different binding affinities, efficacies, and selectivities.[2]
The causality behind this phenomenon lies in the requirement for a precise three-point interaction between the ligand and the receptor for optimal binding. A change in the spatial arrangement of a substituent, as occurs between enantiomers, can enhance or disrupt these critical interactions. For instance, studies on substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have shown that affinity for the dopamine D2 receptor is confined almost exclusively to the (R)-enantiomer.[3] Similarly, research on chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines revealed that analogues with a hydroxyl group in the (S)-configuration were more selective for the DAT over the SERT than their corresponding (R)-enantiomers.[4] These examples underscore the critical importance of absolute stereochemistry in the design of potent and selective monoamine transporter ligands.
Comparative Potency of this compound Stereoisomers: An Evidence-Based Inference
Based on the established principles of stereoselectivity at the dopamine transporter, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential binding affinities for the DAT. The 2-position of the piperidine ring is a chiral center, and the spatial orientation of the bulky naphthyl group will significantly influence how the molecule docks within the DAT binding site.
While direct experimental data is pending, we can draw parallels from related structures. For instance, in a series of meperidine analogues, the introduction of a 2-naphthyl substituent on the piperidine ring resulted in a potent ligand for the serotonin transporter.[5] Although this is not a direct comparison of enantiomers, it highlights that the naphthyl moiety is a key pharmacophoric element that can drive high-affinity binding. It is therefore reasonable to hypothesize that one enantiomer of this compound will present the naphthyl group in a more favorable orientation for interaction with the hydrophobic subpockets of the DAT, leading to a higher binding affinity compared to its mirror image.
Table 1: Postulated Comparative Binding Profile of this compound Enantiomers at the Human Dopamine Transporter
| Stereoisomer | Postulated DAT Binding Affinity (Ki) | Rationale |
| (R)-2-(2-Naphthyl)piperidine | Potentially Higher Affinity | Based on the principle of stereoselectivity, one enantiomer is expected to have a more optimal fit within the chiral binding pocket of the DAT. The specific assignment of higher potency to the (R) or (S) enantiomer is hypothetical without direct experimental data. |
| (S)-2-(2-Naphthyl)piperidine | Potentially Lower Affinity | The spatial arrangement of the naphthyl group in this enantiomer may result in steric hindrance or suboptimal interactions with key residues in the DAT binding site, leading to reduced affinity. |
It is crucial to emphasize that the determination of which enantiomer possesses higher affinity requires empirical validation through experimental testing.
Experimental Protocol: Determination of DAT Binding Affinity via Competitive Radioligand Assay
To empirically determine the binding affinities of the (R)- and (S)-enantiomers of this compound for the dopamine transporter, a competitive radioligand binding assay is the gold-standard methodology. This protocol outlines the key steps for such an experiment.
Objective:
To determine the inhibitory constant (Ki) of (R)- and (S)-2-(2-Naphthyl)piperidine for the human dopamine transporter (hDAT) using a competitive binding assay with a known high-affinity radioligand.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]WIN 35,428 (a high-affinity DAT radioligand).
-
(R)-2-(2-Naphthyl)piperidine and (S)-2-(2-Naphthyl)piperidine.
-
Cocaine or GBR 12909 (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation fluid and vials.
-
Microplate harvester and filter mats (e.g., GF/B).
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for DAT competitive radioligand binding assay.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells stably expressing hDAT to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
100 µL of cell membrane suspension (final protein concentration of 10-20 µ g/well ).
-
50 µL of assay buffer or competing ligand (serial dilutions of (R)- or (S)-2-(2-Naphthyl)piperidine).
-
For non-specific binding, add a high concentration of cocaine or GBR 12909 (e.g., 10 µM).
-
For total binding, add 50 µL of assay buffer.
-
-
Initiate the binding reaction by adding 50 µL of [³H]WIN 35,428 (final concentration approximately equal to its Kd).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration of the well contents through a glass fiber filter mat using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compounds.
-
Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The fundamental principles of molecular recognition strongly support the hypothesis that the (R)- and (S)-enantiomers of this compound will exhibit differential potency at the dopamine transporter. While this guide provides a scientifically grounded framework for this expectation, direct experimental validation is paramount. The provided experimental protocol for a competitive radioligand binding assay offers a clear path to obtaining the necessary quantitative data.
For researchers in the field of CNS drug discovery, the synthesis and subsequent pharmacological evaluation of the individual enantiomers of this compound would be a valuable contribution. Such a study would not only elucidate the specific stereochemical requirements for high-affinity DAT binding in this chemical series but also provide a clearer understanding of the potential therapeutic applications and off-target liabilities of each stereoisomer. This knowledge is essential for the rational design of more potent and selective DAT inhibitors for the treatment of various neurological and psychiatric disorders.
References
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Chen, P., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-6. Available at: [Link]
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Lomenzo, S. A., et al. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(5), 1336-43. Available at: [Link]
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Beuming, T., et al. (2009). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling, 49(11), 2545-2555. Available at: [Link]
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Höfner, G., & Wanner, K. T. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948-55. Available at: [Link]
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2-(2-Naphthyl)piperidine efficacy compared to cocaine analogs
An In-Depth Comparative Efficacy Analysis: 2-(2-Naphthyl)piperidine and Cocaine Analogs as Monoamine Transporter Ligands
Introduction
In the landscape of neuropharmacology, the study of monoamine reuptake inhibitors remains a cornerstone for understanding synaptic transmission and developing therapeutics for a range of neuropsychiatric disorders, including depression, ADHD, and substance use disorders.[1][2][3] The primary molecular targets for these compounds are the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[4] Cocaine, a non-selective inhibitor of all three transporters, serves as a foundational, albeit problematic, reference compound due to its high abuse liability, which is primarily attributed to its potent blockade of DAT.[5][6][7]
This has driven extensive research into cocaine analogs, such as the phenyltropane series (e.g., RTI-113, WIN 35,428), to dissect the structural requirements for transporter affinity and selectivity and to develop potential agonist therapies for cocaine addiction.[8][9] Concurrently, novel chemical scaffolds are continuously explored to identify compounds with more desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the piperidine-based compound, this compound, and its chemical relatives against well-characterized tropane-based cocaine analogs. We will examine their differential efficacy through the lens of monoamine transporter binding affinities and in vivo behavioral pharmacology, grounded in the experimental methodologies that underpin these assessments.
Mechanism of Action: Synaptic Blockade of Monoamine Reuptake
The fundamental mechanism of action for both this compound and cocaine analogs is the inhibition of monoamine transporters.[1][4] In a typical dopaminergic synapse, dopamine is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic receptors to propagate a signal. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter (DAT).[5] By binding to DAT, these inhibitor compounds physically obstruct the reuptake channel, leading to an increased concentration and prolonged residence time of dopamine in the synaptic cleft.[1] This enhanced dopaminergic neurotransmission is strongly associated with the psychostimulant and reinforcing effects of these drugs.[1][5] The same principle applies to their interactions with SERT and NET for serotonin and norepinephrine, respectively.
Caption: Mechanism of dopamine reuptake inhibition at a synapse.
Comparative Analysis of Transporter Binding Affinities
The initial and most fundamental characterization of a potential reuptake inhibitor is its binding affinity for the monoamine transporters. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Kᵢ value signifies a higher binding affinity. The relative affinities for DAT, SERT, and NET are critical determinants of a compound's overall pharmacological profile.
While cocaine binds to all three transporters with similar, sub-micromolar affinities, many of its analogs have been engineered for greater selectivity.[7][10] For instance, RTI-113 is a potent and highly selective DAT inhibitor.[8][11] In contrast, piperidine-based structures can exhibit varied selectivity. A study on meperidine analogs, which share the core piperidine structure, found that a 2-naphthyl derivative was highly potent and selective for SERT over DAT.[12] This suggests that the this compound scaffold may favor interaction with the serotonin transporter, a stark contrast to the DAT-focused profile of many reinforcing cocaine analogs.
Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound | DAT Affinity (Kᵢ) | NET Affinity (Kᵢ) | SERT Affinity (Kᵢ) | DAT/SERT Selectivity Ratio | Source(s) |
|---|---|---|---|---|---|
| Cocaine | ~230 | ~480 | ~740 | ~0.31 | [10] |
| WIN 35,428 | 4.2 - 11 | Low Affinity | Low Affinity | High | [13][14][15] |
| RTI-113 | Potent & Selective | - | - | High | [8][11] |
| 2-Naphthyl Meperidine Analog (9g) | >10,000 | >10,000 | 1.87 | <0.0002 |[12] |
Note: Data are compiled from various sources and experimental conditions may differ. The 2-Naphthyl Meperidine Analog is presented as a structural proxy for this compound to illustrate potential scaffold properties.
The DAT/SERT selectivity ratio is often a better predictor of a compound's reinforcing effects than DAT affinity alone.[16] Compounds with high DAT/SERT ratios (i.e., much stronger affinity for DAT than SERT) are more likely to be self-administered by laboratory animals, a key indicator of abuse potential. The extremely low DAT/SERT ratio suggested by the data for the 2-naphthyl piperidine analog implies a pharmacological profile divergent from that of a typical psychostimulant and may indicate a lower abuse liability.
In Vivo Efficacy: Behavioral Pharmacology
Locomotor Activity
Spontaneous locomotor activity in rodents is a widely used behavioral assay to assess the stimulant or sedative effects of a compound.[17][18] Drugs that enhance dopamine signaling, like cocaine and its analogs, typically produce a dose-dependent increase in locomotor activity (hyperlocomotion).[18] In contrast, compounds with primary actions on the serotonin system can have more complex or even inhibitory effects on locomotion.[19] Given its likely SERT selectivity, this compound would not be expected to produce the robust hyperlocomotion characteristic of DAT-selective cocaine analogs. Studies on piperidine itself have indicated a sedative action and effects on noradrenaline turnover, with no impact on dopamine.[19]
Intravenous Self-Administration
The gold standard for evaluating the reinforcing properties and abuse liability of a drug is the intravenous self-administration (IVSA) paradigm.[20] In this model, animals learn to perform an operant response, such as pressing a lever, to receive an intravenous infusion of a drug.[20] Drugs that are readily self-administered, like cocaine, are considered to have high abuse potential.[21][22]
Numerous studies have demonstrated that cocaine analogs with high affinity and selectivity for DAT, such as RTI-113, reliably maintain self-administration behavior, often with greater potency and a longer duration of action than cocaine itself.[11][23] For a compound to serve as a reinforcer, it is generally understood that it must achieve a high level of DAT occupancy (>60%) in the brain.[8][23] Given the predicted low DAT affinity of the this compound scaffold, it is unlikely to maintain high rates of self-administration, further distinguishing its efficacy profile from that of cocaine and its abuse-liable analogs.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is essential for determining the binding affinity (Kᵢ) of a test compound for monoamine transporters. The principle is competitive displacement, where the test compound competes with a known radiolabeled ligand for binding to the transporter.
Objective: To determine the 50% inhibitory concentration (IC₅₀) and calculate the inhibition constant (Kᵢ) of test compounds at DAT, SERT, and NET.
Materials:
-
Cell line stably expressing the human transporter (e.g., HEK293-hDAT).[24]
-
Radioligand (e.g., [³H]WIN 35,428 for DAT).[16]
-
Test compounds (this compound, cocaine analogs).
-
Assay buffer, filtration apparatus, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Lyse the cells and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.[24]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Kᵢ Calculation: Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Intravenous Self-Administration in Rats (Overview)
This protocol assesses the reinforcing efficacy of a drug.
Objective: To determine if rats will learn to perform an operant response to receive intravenous infusions of a test compound.
Methodology:
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter.[25]
-
Training: Animals are placed in operant chambers and trained to press a lever for infusions of a known reinforcing drug, typically cocaine (e.g., 1.5 mg/kg/infusion).[25]
-
Substitution: Once a stable baseline of responding is established, the training drug is replaced with saline (to ensure behavior extinguishes) and then with various doses of the test compound (e.g., this compound or a cocaine analog).[23]
-
Data Collection: The number of infusions earned per session is recorded. A U-shaped dose-response curve is typical for reinforcing drugs.
-
Advanced Schedules: To assess motivation, a progressive-ratio (PR) schedule can be used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of how hard the animal will work for the drug.[25]
Conclusion and Future Directions
The comparative analysis reveals a significant divergence in the predicted efficacy and pharmacological profile of this compound relative to classic cocaine analogs. While tropane-based analogs like RTI-113 and WIN 35,428 are potent, DAT-selective inhibitors with demonstrated reinforcing effects, the piperidine scaffold, particularly with a 2-naphthyl substitution, appears to strongly favor SERT binding. This fundamental difference in transporter selectivity suggests that this compound is unlikely to share the potent psychostimulant and high abuse liability profile of cocaine.
This distinct profile does not diminish its value but rather directs its potential applications towards different therapeutic areas, such as mood disorders, where SERT modulation is a key mechanism of action. The high SERT affinity and selectivity indicated by related analogs warrant direct experimental validation for this compound itself. Future research should focus on:
-
Direct Binding Assays: Quantifying the Kᵢ values of this compound at all three human monoamine transporters to confirm its affinity and selectivity profile.
-
Functional Uptake Assays: Moving beyond simple binding to measure the compound's potency (IC₅₀) in actually inhibiting dopamine and serotonin uptake into synaptosomes or transfected cells.
-
Behavioral Characterization: Conducting locomotor and self-administration studies to empirically determine its in vivo stimulant and reinforcing properties, which are predicted to be minimal.
By pursuing these investigations, the scientific community can accurately place this compound within the broader landscape of monoamine reuptake inhibitors and explore its potential as a research tool or therapeutic lead, distinct from the lineage of cocaine.
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Wilcox, K. M., et al. (2001). Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys. Synapse, 42(4), 253–261. [Link]
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Zhang, M., et al. (1996). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters, 6(2), 141–146. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]
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Cook, C. D., et al. (2002). RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys. European Journal of Pharmacology, 442(1-2), 93–98. [Link]
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Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(8), 6194–6213. [Link]
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The Selectivity Profile of 2-(2-Naphthyl)piperidine for Monoamine Transporters: A Comparative Guide
In the landscape of neuropharmacology research and the development of therapeutics for neuropsychiatric disorders, the precise modulation of monoamine transporter activity is of paramount importance. The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmission, and compounds that selectively interact with these transporters are invaluable tools for dissecting neural circuits and represent promising candidates for drug development.[1][2] This guide provides an in-depth comparative analysis of the selectivity profile of 2-(2-Naphthyl)piperidine, a potent monoamine reuptake inhibitor, benchmarked against established reference compounds. We will delve into the experimental data that defines its interaction with DAT, SERT, and NET, and provide detailed protocols for the assays used to generate these findings, thereby offering a comprehensive resource for researchers in the field.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[3] The addition of a naphthyl group, as in this compound, introduces a lipophilic and sterically defined moiety that significantly influences its interaction with the binding pockets of monoamine transporters. Understanding this structure-activity relationship is key to the rational design of novel selective ligands.
Comparative Selectivity Profile
To contextualize the pharmacological properties of this compound, it is essential to compare its binding affinities for the three major monoamine transporters with those of well-characterized reference compounds. For the purposes of this guide, we will be referencing data for a closely related analog, N,O-Dimethyl-4β-(2-naphthyl)piperidine-3β-carboxylate (DMNPC), which provides a comprehensive selectivity profile across the four stereoisomers. The (3S,4S) enantiomer is the most active.[4][5]
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Primary Selectivity |
| (3S,4S)-DMNPC | 21[4][5] | 7.6[4][5] | 34[4][5] | SERT/DAT > NET |
| Cocaine | ~200-700 | ~200-700 | ~200-700 | Non-selective |
| GBR 12909 | 1 | >100 | >100 | DAT Selective |
| Fluoxetine | >1000 | 1.4 | >100 | SERT Selective |
| Desipramine | >1000 | >100 | ~4 | NET Selective |
Table 1: Comparative binding affinities (Ki) of (3S,4S)-DMNPC and reference compounds for human monoamine transporters. Lower Ki values indicate higher binding affinity.
As illustrated in the table, the (3S,4S) isomer of DMNPC exhibits high affinity for both the serotonin and dopamine transporters, with a somewhat lower affinity for the norepinephrine transporter. This profile distinguishes it from the non-selective nature of cocaine and the highly selective profiles of GBR 12909, fluoxetine, and desipramine. Such a mixed SERT/DAT inhibitory profile can be of significant interest for therapeutic applications where modulation of both serotonergic and dopaminergic systems is desired.
Experimental Methodologies: A Guide to In Vitro Characterization
The determination of a compound's selectivity profile relies on robust and reproducible in vitro assays. The two primary methods employed are radioligand binding assays, which measure the affinity of a compound for the transporter protein, and synaptosomal uptake assays, which assess the functional inhibition of neurotransmitter transport.
Radioligand Binding Assays
The principle of radioligand binding assays is the competitive displacement of a radiolabeled ligand with high affinity and selectivity for a specific transporter by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For DAT binding:
-
For SERT binding:
-
For NET binding:
-
Radioligand: [³H]nisoxetine (final concentration ~0.5-2 nM).
-
Non-specific binding is determined in the presence of a high concentration of a NET inhibitor, such as 10 µM desipramine.
-
-
Add assay buffer, the test compound at various concentrations, the radioligand, and the membrane preparation to each well.
-
Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).
3. Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Synaptosomal Uptake Assays
Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the transport of monoamines. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[8][9][10] The assay measures the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine) into the synaptosomes in the presence and absence of the test compound.
Caption: General workflow for a synaptosomal uptake assay.
1. Synaptosome Preparation:
-
Euthanize a rodent (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT and NET) in ice-cold sucrose buffer (e.g., 0.32 M sucrose).[8][10]
-
Homogenize the tissue in a glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate:
-
For DAT: [³H]Dopamine (final concentration ~10-20 nM).
-
For SERT: [³H]Serotonin (5-HT) (final concentration ~10-20 nM).
-
For NET: [³H]Norepinephrine (final concentration ~10-20 nM).
-
-
Incubate for a short, defined period (e.g., 1-5 minutes) to ensure the measurement of initial uptake rates.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove the extracellular radiolabeled substrate.
3. Quantification and Data Analysis:
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a selective inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Conclusion
The data presented in this guide, derived from established and validated in vitro pharmacological assays, characterize this compound (as represented by its close analog, DMNPC) as a high-affinity ligand for both serotonin and dopamine transporters, with a slightly lower affinity for the norepinephrine transporter. This distinct selectivity profile, when compared to reference compounds like cocaine, GBR 12909, fluoxetine, and desipramine, highlights its potential as a valuable research tool for investigating the dual roles of serotonin and dopamine in various physiological and pathological processes. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings, ultimately contributing to the advancement of neuropharmacology and the development of novel therapeutics for central nervous system disorders.
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Carroll, F. I., et al. (2006). Synthesis and Monoamine Transporter Affinity of 2β-carbomethoxy-3β-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5222-5225. [Link]
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Salyer, A. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One, 13(3), e0194903. [Link]
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Spradley, J. M., et al. (2010). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 169(4), 1753-1761. [Link]
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Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. [Link]
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Villasana, L. E., et al. (2021). Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex. Journal of Visualized Experiments, (167), e62121. [Link]
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Madras, B. K., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(4), 649-661. [Link]
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Schildkraut, J. J., et al. (2007). Enhanced norepinephrine output during longterm desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3). Journal of Psychopharmacology, 21(3), 244-253. [Link]
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Zhang, M., et al. (2003). CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. Journal of Medicinal Chemistry, 46(18), 3841-3850. [Link]
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Rothman, R. B., et al. (1995). [3H]WIN 35428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Synapse, 21(2), 152-160. [Link]
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A Head-to-Head Study of 1-Naphthyl vs. 2-Naphthyl Piperidine Derivatives: A Guide for CNS Drug Discovery
This guide provides an in-depth, objective comparison of 1-naphthyl and 2-naphthyl piperidine derivatives, focusing on their pharmacological profiles at key central nervous system (CNS) receptors. For researchers and drug development professionals, understanding the profound impact of seemingly subtle structural changes—such as the point of attachment on a naphthalene ring—is critical for designing potent and selective therapeutics. This document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that differentiate these two important chemical scaffolds.
Introduction: The Critical Role of Isomerism in Medicinal Chemistry
The piperidine ring is a privileged scaffold, forming the core of numerous approved drugs targeting the CNS.[1][2][3] Its conformational flexibility and basic nitrogen atom allow for optimal interactions with a wide array of G protein-coupled receptors (GPCRs). When combined with the bulky, lipophilic naphthalene moiety, the resulting structures often exhibit high affinity for dopaminergic and serotonergic receptors.
However, the specific isomeric form—whether the piperidine is attached to the 1- or 2-position of the naphthalene ring system—dramatically influences receptor affinity and selectivity. This guide provides a head-to-head comparison based on published experimental data, primarily focusing on a series of naphthamide derivatives that have been systematically evaluated at dopamine D₂, D₄, and serotonin 5-HT₂A receptors, offering a clear and direct contrast between the two scaffolds.
Core Pharmacological Comparison: Naphthamides at Dopamine and Serotonin Receptors
A key study by Carato et al. provides a direct comparative framework by synthesizing and evaluating a series of N-(1-Arylalkyl-piperidin-4-yl) naphthamides. This allows for an objective analysis of how the naphthalene attachment point dictates the pharmacological profile.
Caption: General structures of 1- and 2-naphthamide piperidine derivatives.
Quantitative Data Summary
The following table summarizes the binding affinities (Kᵢ, nM) for representative unsubstituted N-benzylpiperidine derivatives from both the 1-naphthamide and 2-naphthamide series. Lower Kᵢ values indicate higher binding affinity.
| Compound Series | Linkage | R Group | D₂L (Kᵢ, nM) | D₄.₂ (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | Source |
| 1-Naphthamide | Amide | Benzyl | >10,000 | 25 | 1,020 | |
| 2-Naphthamide | Amide | Benzyl | 1,010 | 11 | 22 |
Structure-Activity Relationship (SAR) Analysis
1-Naphthyl Piperidine Derivatives: The 1-naphthamide series demonstrates a remarkable and consistent selectivity for the dopamine D₄.₂ receptor over both D₂L and 5-HT₂A receptors. The parent compound with an N-benzyl group on the piperidine exhibits a Kᵢ of 25 nM for D₄.₂ but has negligible affinity for D₂L (>10,000 nM) and very low affinity for 5-HT₂A (1,020 nM). This inherent selectivity makes the 1-naphthyl scaffold a highly attractive starting point for developing D₄-selective ligands. Further optimization showed that substitutions on the N-benzyl group, particularly halogens or methyl groups at the 3- or 4-position, could further increase D₄.₂ affinity while maintaining high selectivity.
-
Causality: The steric bulk of the 1-naphthyl group, with its "peri" hydrogen at the 8-position, likely imposes significant conformational constraints. This specific geometry appears to be highly complementary to the binding pocket of the D₄ receptor but creates unfavorable steric clashes or suboptimal orientations within the D₂ and 5-HT₂A receptor binding sites.
2-Naphthyl Piperidine Derivatives: In stark contrast, shifting the amide linkage to the 2-position of the naphthalene ring introduces potent 5-HT₂A receptor affinity. The N-benzyl derivative in the 2-naphthamide series is a powerful mixed D₄.₂/5-HT₂A ligand, with Kᵢ values of 11 nM and 22 nM, respectively. While it retains high selectivity against the D₂L receptor (1,010 nM), it loses the D₄-specific profile seen with the 1-naphthyl isomer. This dual activity is a consistent theme in this series.
-
Causality: The 2-naphthyl scaffold is less sterically hindered and more electronically analogous to a simple phenyl ring compared to the 1-naphthyl isomer. This altered geometry and electronic distribution allows for favorable interactions within the binding pockets of both the D₄.₂ and 5-HT₂A receptors. Docking studies on similar arylpiperazine scaffolds suggest that edge-to-face interactions between the aromatic moiety and key receptor residues (like Phenylalanine, Tryptophan, and Tyrosine) are crucial stabilizing forces. The more extended and linear shape of the 2-substituted ring may facilitate these dual interactions more effectively than the more angular 1-substituted isomer.
Experimental Protocols for In-Vitro Characterization
To ensure the trustworthiness and reproducibility of binding data, standardized and self-validating protocols are essential. Below are detailed methodologies for key assays.
Experimental Workflow
Caption: Experimental workflow for comparing naphthyl piperidine derivatives.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Receptor Source Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human receptor of interest (e.g., D₄.₂, 5-HT₂A).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay. This membrane preparation serves as the self-validating receptor source.
-
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [³H]spiperone for D₄/5-HT₂A), and 50 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, non-labeled competing ligand (e.g., 10 µM haloperidol), 50 µL of radioligand solution, and 50 µL of membrane suspension. This control validates that the radioligand is binding specifically to the target.
-
Test Compound: Add 50 µL of the test compound (at 8-10 serial dilutions), 50 µL of radioligand solution, and 50 µL of membrane suspension.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay determines the functional activity (antagonism in this case) of a compound by measuring G-protein activation.
-
Assay Buffer: Prepare GTP binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4).
-
Reagent Preparation:
-
Add GDP (e.g., 10 µM final concentration) to the buffer.
-
Prepare solutions of the test compound (as an antagonist) and a known standard agonist for the receptor.
-
Prepare a solution of [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
-
Assay Procedure:
-
In a 96-well plate, add receptor membranes, GDP, and the test compound at various concentrations.
-
Incubate for 15 minutes at 30°C.
-
Add the standard agonist to stimulate the receptor (control wells receive buffer only).
-
Immediately add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination & Detection:
-
Terminate the reaction by rapid filtration as described in the binding assay protocol.
-
Quantify bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound versus the concentration of the test compound.
-
A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. The data can be fitted to determine the IC₅₀ of the antagonist, which can then be used to calculate its functional potency (Kₑ).
-
Conclusion and Guidance for Drug Development Professionals
The positional isomerism of the naphthyl ring on a piperidine scaffold is not a trivial structural modification; it is a critical determinant of the resulting compound's pharmacological profile. This head-to-head comparison provides clear, actionable insights for medicinal chemists and pharmacologists:
-
For High D₄ Selectivity: The 1-naphthyl piperidine (specifically, the 1-naphthamide) scaffold is the superior starting point. Its inherent steric and electronic properties confer a strong preference for the D₄ receptor over closely related D₂ and 5-HT₂A receptors.
-
For Mixed D₄/5-HT₂A Antagonism: The 2-naphthyl piperidine (specifically, the 2-naphthamide) scaffold is the preferred choice. This isomeric arrangement consistently yields compounds with high affinity for both D₄ and 5-HT₂A receptors.
These findings underscore the importance of systematic isomeric analysis in early-stage drug discovery. By understanding and leveraging these distinct structure-activity relationships, research teams can more efficiently design and prioritize candidates with the desired selectivity profile for treating complex CNS disorders.
References
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Carato, P., Graulich, A., Jensen, N., Roth, B. L., & Liégeois, J. F. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565-1569. [Link]
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Graulich, A., Carato, P., Jensen, N., Roth, B. L., & Liégeois, J. F. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D-2L, D-4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry, 15(15), 5222-5235. [Link]
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Salmaso, V., Paoletta, S., Squarcialupi, L., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(15), 11049-11075. [Link]
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Bueno, A. B., Gilmore, J., Boot, J., et al. (2007). Naphthyl piperazines with dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3344-3348. [Link]
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Wünsch, B., Höfner, G., Bausch, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry, 28(10), e202104037. [Link]
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Ibragimova, M. I., Podyachev, S. N., Sudakov, I. A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1079. [Link]
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A Researcher's Guide to Validating the Neuroprotective Effects of Piperidine Compounds In Vitro
The relentless progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease presents one of the most significant challenges in modern medicine. With current therapies often limited to symptomatic relief, the imperative to discover and validate novel neuroprotective agents is more pressing than ever. Among the myriad of chemical scaffolds under investigation, piperidine-containing compounds have emerged as a particularly promising class. The piperidine ring is a key structural motif in numerous neurologically active compounds, including the FDA-approved Alzheimer's drug, donepezil.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the neuroprotective effects of novel piperidine derivatives in vitro, bridging the gap from initial compound synthesis to mechanistic understanding.
This guide is designed to be a practical, in-depth resource, moving beyond simple protocol listing to explain the critical reasoning behind experimental choices. We will delve into the establishment of relevant cellular models of neurodegeneration, detail a systematic workflow for efficacy and mechanistic evaluation, and provide standardized protocols for key assays.
Part 1: Establishing the Experimental Foundation: In Vitro Models of Neurodegeneration
The first crucial step in validating a potential neuroprotective compound is selecting and establishing an appropriate in vitro model that recapitulates key aspects of the targeted disease pathology. The choice of cell line and neurotoxic insult is paramount and should be driven by the specific hypothesis being tested.
Cellular Platforms: Choosing Your Neuronal Surrogate
While primary neuronal cultures offer high physiological relevance, their use is often constrained by ethical considerations, cost, and experimental variability. Consequently, immortalized human neuroblastoma cell lines, particularly SH-SY5Y , are widely used and serve as an excellent initial screening platform.[3][4]
-
Why SH-SY5Y? This cell line is of human origin and possesses many characteristics of neurons, such as the expression of dopaminergic markers and the ability to be differentiated into a more mature, neuron-like phenotype.[4] Differentiation, often induced with agents like retinoic acid (RA), causes the cells to extend neurites, cease proliferation, and increase their susceptibility to neurotoxins, making them a more robust model for neuroprotection studies.[4]
Inducing Neuronal Injury: Mimicking Disease Pathology
To test the protective capacity of piperidine compounds, neuronal cells must be challenged with a relevant neurotoxic stimulus. The choice of insult should align with the pathology of the targeted neurodegenerative disease.
-
Oxidative Stress (H₂O₂ or 6-OHDA): Oxidative stress is a common pathological hallmark in many neurodegenerative diseases.[5][6] Hydrogen peroxide (H₂O₂) is a direct-acting reactive oxygen species (ROS) generator, while 6-hydroxydopamine (6-OHDA) specifically targets and damages dopaminergic neurons, making it a relevant model for Parkinson's disease research.[4][5]
-
Excitotoxicity (Glutamate): Excessive stimulation by the neurotransmitter glutamate leads to excitotoxicity, a key process in ischemic stroke and other neurodegenerative conditions.[7]
-
Protein Aggregation (Aβ Oligomers): The accumulation of amyloid-beta (Aβ) peptides is a central event in Alzheimer's disease pathology.[8][9] Applying pre-aggregated Aβ oligomers (e.g., Aβ₁₋₄₂ or Aβ₂₅₋₃₅) to neuronal cultures is a widely accepted method to model AD-related neurotoxicity.[8][9][10]
-
Mitochondrial Dysfunction (Rotenone or MPP+): Inhibitors of the mitochondrial electron transport chain, such as rotenone and MPP+, induce mitochondrial dysfunction and oxidative stress, mimicking key aspects of Parkinson's disease.[11]
Part 2: A Systematic Workflow for In Vitro Validation
A logical, stepwise approach is essential for generating reliable and interpretable data. The following workflow provides a robust framework for moving from initial toxicity assessment to mechanistic investigation.
Step 1: Determine Intrinsic Cytotoxicity
Before evaluating protective effects, it is crucial to determine the concentration range at which the piperidine compounds themselves are not toxic to the neuronal cells. This is typically achieved by treating healthy, unchallenged SH-SY5Y cells with a dose-response curve of the compound for 24-48 hours and then assessing cell viability using an MTT or LDH assay. The highest concentration that does not significantly reduce cell viability is chosen as the maximum dose for subsequent neuroprotection experiments.
Step 2: Evaluate Neuroprotective Efficacy
This is the core experiment to determine if the compound can protect against a neurotoxic insult. Cells are pre-treated with non-toxic concentrations of the piperidine compound for a specific duration (e.g., 2-24 hours) before the neurotoxin (e.g., H₂O₂, Aβ oligomers) is added. After a further incubation period (typically 24 hours), cell viability is measured. A significant increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Step 3: Unraveling the Mechanism of Action
Observing a neuroprotective effect is only the beginning. The true value lies in understanding how the compound works. This involves a deeper dive into specific cellular pathways known to be involved in neuronal survival and death.
-
Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a common endpoint for many neurotoxic insults. Key assays include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic cascade. Measuring its activity provides a quantitative readout of apoptosis.
-
-
Modulation of Key Signaling Pathways: Many neuroprotective compounds exert their effects by activating pro-survival signaling cascades. The PI3K/Akt pathway is a central regulator of neuronal survival.[12][13] Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote survival gene expression.[14][15] Western blotting for phosphorylated Akt (p-Akt) is a standard method to assess the activation of this pathway.
-
Anti-Oxidative Effects: If the neurotoxic model involves oxidative stress, it's crucial to assess the compound's antioxidant capabilities. This can be achieved by:
-
Measuring Intracellular ROS: Using fluorescent probes like DCFH-DA to quantify levels of reactive oxygen species.
-
Assessing the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[16][17] Upon activation, it translocates to the nucleus and drives the expression of numerous antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[18] Activation of the Nrf2 pathway can be a potent neuroprotective mechanism.[16] This can be measured by Western blot for Nrf2 nuclear translocation or qPCR for its target genes.
-
Part 3: Comparative Data Analysis and Interpretation
To provide a tangible example, the table below summarizes hypothetical data for three distinct piperidine derivatives (Compound A, Compound B, and a known reference like Donepezil) tested in an Aβ₁₋₄₂-induced toxicity model in SH-SY5Y cells.
| Parameter | Assay | Aβ₁₋₄₂ Only | Compound A (1µM) | Compound B (1µM) | Donepezil (1µM) |
| Neuroprotection | MTT (% Viability vs Control) | 52% | 78% | 65% | 75% |
| Apoptosis | Caspase-3 Activity (Fold Change) | 4.5 | 1.8 | 3.5 | 2.0 |
| Oxidative Stress | Intracellular ROS (Fold Change) | 3.8 | 1.5 | 3.2 | 2.1 |
| Signaling | p-Akt/Total Akt Ratio | 0.4 | 1.5 | 0.6 | 1.3 |
Interpretation:
-
Compound A shows strong neuroprotection, significantly reducing both apoptosis and oxidative stress. The robust activation of the Akt pathway suggests its mechanism is, at least in part, mediated by this pro-survival cascade. Its performance is comparable or slightly superior to the reference compound, Donepezil.
-
Compound B exhibits modest neuroprotective activity. While it slightly increases cell viability, it has a minimal impact on apoptosis, oxidative stress, and Akt signaling, suggesting its mechanism of action may lie elsewhere or that it is simply less potent.
-
Donepezil , as a reference, demonstrates known neuroprotective effects beyond its primary role as an acetylcholinesterase inhibitor, likely through mechanisms including the PI3K-Akt pathway.[7][19]
Part 4: Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the neuroprotective effects of novel piperidine compounds in vitro. By systematically assessing cytotoxicity, efficacy, and mechanism of action using relevant cell models and a logical experimental workflow, researchers can generate high-quality, reliable data. The findings from these in vitro studies are critical for identifying promising lead candidates, such as "Compound A" from our hypothetical example, for further preclinical development, including validation in animal models of neurodegenerative disease. The ultimate goal is to translate these fundamental laboratory discoveries into tangible therapeutic options for patients suffering from these devastating disorders.
Appendix: Detailed Experimental Protocols
A.1 MTT Assay for Cell Viability
-
Plate Cells: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat: Pre-treat cells with various concentrations of the piperidine compound for 2-24 hours. Then, add the neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂) and incubate for an additional 24 hours.
-
Add MTT Reagent: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the untreated control group.
A.2 Caspase-3 Activity Assay
-
Prepare Lysates: Following treatment as described above, wash the cells with ice-cold PBS and lyse them using a specific cell lysis buffer provided with a commercial Caspase-3 activity assay kit.
-
Incubate with Substrate: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., Ac-DEVD-pNA). Incubate at 37°C according to the kit manufacturer's instructions.
-
Read Absorbance: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
-
Normalize: Normalize the results to the total protein concentration of the lysate, determined by a BCA assay.
A.3 Western Blot for p-Akt/Total Akt
-
Prepare Lysates: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine Protein Concentration: Use a BCA assay to determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Block and Probe: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and Re-probe: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify: Use densitometry software to quantify the band intensities and calculate the ratio of p-Akt to total Akt.
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A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Scaffolds in Dopamine Transporter Inhibitor Design
Abstract
The six-membered nitrogenous heterocycles, piperidine and piperazine, are foundational scaffolds in the architecture of a vast array of central nervous system (CNS) agents, particularly inhibitors of the dopamine transporter (DAT).[1][2][3] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[4][5] While structurally similar—differentiated only by a second nitrogen atom at the 4-position of the piperazine ring—this subtle change introduces profound differences in their physicochemical properties, structure-activity relationships (SAR), and metabolic profiles. This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective for researchers, scientists, and drug development professionals on their relative merits and liabilities in the design of potent and selective DAT inhibitors.
Foundational Physicochemical and Conformational Differences
The choice between a piperidine and a piperazine core has significant downstream consequences for a molecule's properties. These differences are rooted in their fundamental structure and electronic nature.
Basicity (pKa) and Physiological Ionization
A primary differentiator is basicity. Piperidine is a mono-basic amine with a pKa of approximately 11.22.[6] In contrast, piperazine is a di-basic amine with two distinct pKa values, typically around 5.3-5.7 for pKa1 and 9.7-9.8 for pKa2.[6][7]
-
Piperidine: At physiological pH (~7.4), the piperidine nitrogen is almost entirely protonated. This strong basicity can facilitate powerful ionic interactions with acidic residues (e.g., Aspartate) in the DAT binding pocket, potentially enhancing affinity. However, the permanent positive charge can reduce passive diffusion across the blood-brain barrier (BBB).
-
Piperazine: The N1 nitrogen of a substituted piperazine is significantly less basic. This tunable basicity means that a smaller fraction of piperazine-containing molecules will be protonated at physiological pH compared to their piperidine counterparts. This can improve membrane permeability and BBB penetration.[8] The second nitrogen (N4) provides an additional site for interaction or substitution, which can be leveraged to modulate solubility and target engagement.[1]
Lipophilicity (logP) and Solubility
Unsubstituted piperidine is inherently more lipophilic (logP ≈ 0.9) than the more polar piperazine (logP ≈ -1.5).[6]
-
The greater lipophilicity of the piperidine scaffold can enhance membrane permeability and access to lipophilic binding pockets within the DAT.[6]
-
The inherent hydrophilicity of the piperazine core generally improves aqueous solubility, a highly desirable trait for both oral and intravenous drug formulations, and can facilitate renal clearance.[5][6]
Conformational Profile
Both rings predominantly adopt a low-energy chair conformation to minimize steric strain.[9][10] However, the placement of substituents and the nature of the ring itself dictate the accessible conformational space.
-
Piperidine: Substituents can occupy either axial or equatorial positions, and the conformational preference can be influenced by factors like fluorine substitution, which can stabilize otherwise unfavorable axial conformers.[11] This conformational rigidity can be exploited to lock a molecule into its bioactive conformation.
-
Piperazine: The 1,4-diaza arrangement creates a symmetrical chair conformation. This scaffold provides two distinct vectors for substitution (at N1 and N4), allowing for the precise spatial orientation of different pharmacophoric elements, a feature extensively used in linking moieties that bind to different sub-pockets of a target.
Structure-Activity Relationship (SAR) at the Dopamine Transporter
In many classes of DAT inhibitors, such as the well-known GBR series, the piperidine or piperazine ring serves as a central scaffold linking a diarylmethoxy or similar group with another aromatic moiety.[12][13][14] The choice of this central ring is critical for optimizing affinity, selectivity, and pharmacokinetic properties.
Piperidine-Based DAT Inhibitors
The SAR of piperidine-based DAT inhibitors is well-explored. For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the N-substituent was found to be a critical determinant of DAT affinity and selectivity.[14]
-
N-Substitution: Large, aromatic N-substituents, such as a 2-naphthylmethyl group, can result in sub-nanomolar affinity for DAT.[14]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on selectivity. In one series of 3,4-disubstituted piperidines, (-)-cis analogues showed selectivity for DAT/NET, while (-)-trans and (+)-cis isomers favored SERT or SERT/NET.[15]
Piperazine-Based DAT Inhibitors
The piperazine scaffold offers the distinct advantage of a second nitrogen atom, which can be modified to fine-tune the molecule's properties.
-
Bioisosteric Replacement: In several compound series, the bioisosteric replacement of a piperazine ring with a piperidine or aminopiperidine was explored to overcome metabolic instability associated with the piperazine moiety.[16] While this strategy sometimes led to a slight decrease in DAT affinity, the resulting compounds exhibited significantly improved metabolic stability in rat liver microsomes.[16]
-
Selectivity Enhancement: The piperazine ring can be instrumental in achieving selectivity over other transporters or off-targets. In a series of fluoroethoxy-1,4-diphenethyl derivatives, replacing a piperidine with a piperazine ring had minimal impact on VMAT2 and DAT affinity but markedly improved selectivity against SERT and the hERG channel, suggesting an advantage for reducing potential cardiotoxicity.[17]
Comparative Data Summary
The following table summarizes in vitro data for representative pairs of DAT inhibitors, illustrating the impact of the core scaffold on potency and selectivity.
| Compound ID / Reference | Core Scaffold | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| GBR 12909 Analogue (Piperazine) | Piperazine | 1.1 | 440 | 19 | 400 | 17 |
| Piperidine Analogue 4a[14] | Piperidine | 9.4 | 580 | 100 | 62 | 11 |
| Diphenethyl Analogue 9j[17] | Piperidine | 7.4 | 120 | - | 16 | - |
| Diphenethyl Analogue 15c[17] | Piperazine | 9.1 | 420 | - | 46 | - |
| Modafinil Analogue 21b[16] | Piperazine | 17.6 | >10,000 | 103 | >568 | 5.9 |
| Aminopiperidine Analogue 7[16] | Aminopiperidine | 50.6 | >10,000 | 459 | >198 | 9.1 |
Note: Data are compiled from different studies and experimental conditions may vary. The table is for illustrative comparison of scaffold effects within a chemical series.
Impact on ADME and Toxicological Profiles
The choice between piperidine and piperazine significantly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its potential for toxicity.
-
Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism by cytochrome P450 enzymes (e.g., N-dealkylation, oxidation) compared to piperidine.[6] This can lead to more complex metabolic profiles and potentially the formation of active or toxic metabolites.[6] Conversely, piperidine's metabolic profile is often simpler, and its replacement for piperazine has been shown to enhance metabolic stability.[16]
-
Toxicity and Off-Target Effects: The physicochemical properties of the scaffold can influence off-target interactions. As noted, the piperazine scaffold has been associated with reduced hERG channel activity in certain chemical series, a critical consideration for avoiding cardiotoxicity.[17][18] The higher basicity of piperidine can sometimes lead to interactions with acidic phospholipids, which may cause phospholipidosis in long-term toxicity studies.[6]
Key Experimental Protocols for Characterization
Reliable and reproducible data are the cornerstones of drug discovery. The following protocols detail standard in vitro assays for characterizing the interaction of novel compounds with the dopamine transporter.
Protocol 1: DAT Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.
-
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the dopamine transporter.[19]
-
Materials:
-
Biological Material: Cell membranes prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or synaptosomal preparations from rat striatum.
-
Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog.[20][21]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compounds: Serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Non-specific Control: A high concentration of a known potent DAT inhibitor (e.g., 10 µM GBR 12909) to define non-specific binding.[22]
-
Instrumentation: 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.
-
-
Step-by-Step Methodology:
-
In a 96-well plate, combine assay buffer, cell membranes (typically 10-20 µg protein/well), and either vehicle, test compound, or the non-specific control.
-
Add [³H]WIN 35,428 to a final concentration approximately equal to its Kₑ value (e.g., 5-10 nM).[23][24]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of GBR 12909) from the total binding (counts with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures a compound's potency in blocking the transporter-mediated uptake of dopamine into cells or synaptosomes.[25][26]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for DAT function.
-
Materials:
-
Biological Material: Freshly prepared synaptosomes from rat striatum or cultured cells expressing hDAT (e.g., CHO-hDAT).[27][28]
-
Radiolabeled Substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with glucose, pargyline (to inhibit MAO), and ascorbic acid (as an antioxidant).[22]
-
Test Compounds & Controls: As described in the binding assay.
-
Instrumentation: 96-well plates, microplate scintillation counter.
-
-
Step-by-Step Methodology:
-
Plate cells or add synaptosomes to the wells of a 96-well plate.
-
Wash the cells/synaptosomes once with pre-warmed uptake buffer.
-
Add the test compound, vehicle, or non-specific control and pre-incubate at 37°C for 10-20 minutes.[22]
-
Initiate the uptake reaction by adding [³H]Dopamine (at a concentration near its Kₘ, e.g., 50 nM).[27]
-
Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.[22][27]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to a scintillation plate.
-
Add scintillation cocktail and quantify the internalized radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake (counts in the presence of a potent inhibitor) from total uptake (counts with vehicle).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of dopamine uptake.
-
Conclusion: A Strategic Choice in Drug Design
The decision to use a piperidine versus a piperazine scaffold in a DAT inhibitor is not trivial; it is a strategic choice that sets the trajectory for a compound's entire development. Neither scaffold is universally superior; their value is context-dependent and must be aligned with the specific goals of the drug discovery program.
-
Piperazine , with its dual basic centers and greater hydrophilicity, offers advantages in aqueous solubility and provides two distinct handles for synthetic modification, enabling fine-tuning of selectivity and off-target effects like hERG liability.[6][17] It remains a "privileged scaffold" for its versatility.[1][5]
-
Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and the potential for stronger ionic interactions within the target binding site.[6] Its simpler metabolic profile can be a significant advantage in avoiding pharmacokinetic complexities.[16]
Ultimately, a thorough understanding of the comparative strengths and weaknesses of these two prolific scaffolds empowers drug designers to make more informed decisions. By carefully considering the trade-offs in potency, selectivity, solubility, metabolism, and safety, researchers can more efficiently navigate the multi-parameter optimization challenge, accelerating the discovery of novel and effective therapeutics for dopamine-related disorders.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 177-190. [Link]
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He, R., et al. (2018). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Journal of Medicinal Chemistry, 61(17), 7834-7850. [Link]
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Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]
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He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79. [Link]
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Grigoriadis, D. E., et al. (1989). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neurochemistry, 53(5), 1627-1633. [Link]
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Runyon, S. P., et al. (2014). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3446. [Link]
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Dutta, A. K., et al. (2002). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 45(13), 2796-2806. [Link]
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Hartz, R. A., et al. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry, 65(22), 15935-15966. [Link]
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Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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Reith, M. E., et al. (2001). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues. Journal of Medicinal Chemistry, 44(18), 2990-2999. [Link]
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Bonifazi, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7247-7262. [Link]
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Lee, H., et al. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 61(12), 5964-5977. [Link]
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Kráľová, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link]
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Saha, J., et al. (2020). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Journal of Medicinal Chemistry, 63(15), 8343-8356. [Link]
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Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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Jones, R. A., et al. (1973). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (4), 433-437. [Link]
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Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10793. [Link]
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de Boer, P., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]
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James, J., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. Gifford Bioscience. [Link]
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Hollingworth, C., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 57(30), 9414-9418. [Link]
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Al-Ostoot, F. H., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
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Kumar, R. R., et al. (2021). SAR studies of piperazine derivatives as MAO inhibitors. ChemMedChem, 16(12), 1878-1901. [Link]
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Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]
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Kaufman, M. J., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]
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Newman, A. H., et al. (2001). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 44(10), 1677-1680. [Link]
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Singh, A., & Kumar, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 13(2), 101-118. [Link]
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Allard, P., et al. (1996). [3H]WIN 35428 binding in the human brain. Brain Research, 706(2), 347-350. [Link]
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Pantano, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1238-1245. [Link]
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Stepan, A. F., et al. (2018). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Organic Letters, 20(15), 4566-4570. [Link]
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ResearchGate. (n.d.). Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. ResearchGate. [Link]
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MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3058. [Link]
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Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
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Ait-Mohand, S., & Henni, A. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 51(2), 640-644. [Link]
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Staley, J. K., et al. (1994). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Journal of Neuroscience, 14(5 Pt 2), 3024-3031. [Link]
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Pantano, F., et al. (2022). pK a values of common substituted piperazines. RSC Medicinal Chemistry, 13(10), 1238-1245. [Link]
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A Technical Guide to the Conformational Analysis of 2-(2-Naphthyl)piperidine and its Analogs: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] Among the myriad of piperidine derivatives, 2-arylpiperidines, and specifically 2-(2-Naphthyl)piperidine, represent a class of compounds with significant potential in drug discovery. The three-dimensional arrangement of the piperidine ring relative to the bulky naphthyl substituent is a critical determinant of its pharmacological activity, influencing how the molecule interacts with its biological target.
This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the conformational landscape of this compound and its analogs. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the experimental and computational choices, grounding the discussion in established principles of stereochemistry and structural biology.
The Conformational Dichotomy of 2-Arylpiperidines: Axial vs. Equatorial
The fundamental conformational question for a 2-substituted piperidine is the orientation of the substituent: is it axial or equatorial? The piperidine ring itself predominantly adopts a chair conformation to minimize torsional and angle strain. The introduction of a substituent at the C2 position leads to two possible chair conformers that are in equilibrium.
For 2-arylpiperidines, the conformational preference is a delicate balance of steric and electronic factors. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6. However, in the case of 2-arylpiperidines, the axial conformer can be stabilized by favorable interactions, such as π-stacking or other non-covalent interactions, between the aryl ring and the rest of the piperidine moiety. The nature of the substituent on the nitrogen atom also plays a crucial role; for instance, N-acylation can introduce pseudoallylic strain that strongly favors an axial orientation of a 2-substituent.[3]
Experimental Approaches to Conformational Elucidation
A multi-faceted experimental approach is essential for a comprehensive understanding of the conformational preferences of this compound and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy in solution and single-crystal X-ray crystallography in the solid state are the two primary experimental techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For this compound, ¹H NMR is particularly informative. The chemical shifts and, more importantly, the coupling constants (J-values) of the piperidine ring protons provide a wealth of structural information.
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Gained | Expected Values for Axial vs. Equatorial Naphthyl Group |
| ¹H Chemical Shift of H2 | The chemical environment of the proton attached to the carbon bearing the naphthyl group. | An axial H2 (equatorial naphthyl) is typically found at a higher field (lower ppm) compared to an equatorial H2 (axial naphthyl) due to anisotropic shielding effects from the C-C and C-N bonds of the ring. |
| ³J(H2, H3) Coupling Constants | The dihedral angle between the protons on C2 and C3, as described by the Karplus equation. | A large coupling constant (typically 8-13 Hz) indicates a trans (diaxial) relationship between H2 and one of the H3 protons, suggesting an equatorial naphthyl group. A small coupling constant (typically 2-5 Hz) suggests a gauche relationship, which is consistent with an axial naphthyl group. |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons. | For an axial naphthyl group, NOEs would be expected between the naphthyl protons and the axial protons on C4 and C6 of the piperidine ring. For an equatorial naphthyl group, NOEs would be observed between the naphthyl protons and both axial and equatorial protons on C3 and C5. |
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can be critical, as solvent polarity can influence conformational equilibria.[3]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Advanced NMR Experiments: To unambiguously assign proton signals and measure coupling constants and NOEs, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Data Analysis:
-
Assign all proton resonances of the piperidine ring using COSY and HSQC data.
-
Measure the coupling constants, particularly ³J(H2a, H3a) and ³J(H2a, H3e), from the ¹H NMR spectrum.
-
Analyze the NOESY/ROESY spectrum to identify key through-space correlations that differentiate between the axial and equatorial conformers.
-
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for validating the conformations predicted by other methods. However, it is important to remember that the solid-state conformation may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound is slowly cooled.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, high-resolution crystal structure.
Computational Chemistry: A Powerful Predictive and Interpretive Tool
Computational methods, particularly Density Functional Theory (DFT), are indispensable for modern conformational analysis. They allow for the calculation of the relative energies of different conformers, providing a theoretical prediction of the most stable conformation. Furthermore, computational methods can be used to predict NMR parameters, which can then be compared with experimental data to validate the computational model.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational conformational analysis of this compound.
Rationale for Method Selection:
-
DFT Functional: A functional that accurately accounts for dispersion forces, such as B3LYP-D3 or M06-2X, is recommended due to the potential for π-stacking interactions between the naphthyl ring and the piperidine ring.
-
Basis Set: A reasonably large basis set, such as 6-311+G(d,p), is necessary for accurate energy calculations.
-
Solvent Model: To mimic the solution-phase environment, a polarizable continuum model (PCM) should be employed, using the same solvent as in the NMR experiments.
Comparative Analysis: this compound vs. Analogs
The conformational preferences of this compound can be better understood by comparing it with its analogs.
| Analog | Key Structural Difference | Expected Impact on Conformation | Rationale |
| 2-Phenylpiperidine | Phenyl group instead of a naphthyl group. | The smaller steric bulk of the phenyl group may lead to a less pronounced preference for the equatorial position compared to the naphthyl group. | Reduced steric hindrance. |
| N-Methyl-2-(2-naphthyl)piperidine | Methyl group on the piperidine nitrogen. | The presence of the N-methyl group can introduce additional steric interactions, potentially influencing the axial/equatorial equilibrium. The preference for the equatorial naphthyl group might be enhanced. | Increased steric bulk around the nitrogen atom. |
| N-Acetyl-2-(2-naphthyl)piperidine | Acetyl group on the piperidine nitrogen. | A strong preference for the axial naphthyl group is expected. | The sp² hybridization of the amide nitrogen leads to pseudoallylic strain, which is minimized when the 2-substituent is in the axial position.[3] |
| 2-(1-Naphthyl)piperidine | Naphthyl group attached at the 1-position. | A stronger preference for the equatorial position of the naphthyl group is anticipated. | The peri-hydrogen at the 8-position of the 1-naphthyl group would cause severe steric clashes with the piperidine ring in the axial conformation. |
Conclusion: An Integrated Approach for Unambiguous Conformational Assignment
The conformational analysis of this compound and its analogs requires a synergistic approach that combines the strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry. While NMR provides invaluable information about the dynamic conformational equilibrium in solution, X-ray crystallography offers a definitive snapshot of the solid-state structure. Computational methods serve as a powerful predictive and interpretive tool, allowing for a deeper understanding of the energetic factors that govern the conformational landscape. By integrating these techniques, researchers can gain a comprehensive and unambiguous understanding of the three-dimensional structure of these important molecules, paving the way for the rational design of new and more effective therapeutic agents.
References
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Carato, P., Graulich, A., Jensen, N., Roth, B. L., & Liégeois, J. F. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565–1569. [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587. [Link]
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Gao, Y. D., & Sharpless, K. B. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8445–8452. [Link]
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Lizarme-Salas, Y., Ariawan, A. D., Ratnayake, R., & Hunter, L. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry, 16, 2588–2596. [Link]
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Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219–227. [Link]
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RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
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Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. [Link]
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Su, C. A., Gorske, J. J., & Rychnovsky, S. D. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(21), 11029–11034. [Link]
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A Comparative Guide to the Functional Validation of Naphthyl-Piperidine Analogs in Monoamine Transporter Assays
For researchers, scientists, and drug development professionals, the precise characterization of novel psychoactive compounds is paramount. This guide provides an in-depth technical comparison of the functional activity of a potent naphthyl-piperidine analog at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Due to the limited availability of public data on 2-(2-Naphthyl)piperidine, this guide will focus on the well-characterized, structurally related compound, N,O-Dimethyl-4β-(2-naphthyl)piperidine-3β-carboxylate (DMNPC) . The principles and methodologies described herein are directly applicable to the functional validation of this compound and other related molecules.
This document will objectively compare the in vitro performance of DMNPC with established monoamine transporter inhibitors, cocaine and bupropion, supported by experimental data from reputable sources. We will delve into the causality behind the experimental design and provide detailed, step-by-step protocols for the key cell-based assays.
The Central Role of Monoamine Transporters
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron[1]. This process terminates the neurotransmitter signal and maintains homeostasis. Consequently, these transporters are key targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse[1][2].
The interaction of a compound with these transporters can be complex, ranging from competitive inhibition of neurotransmitter uptake to acting as a substrate that induces reverse transport (efflux)[1]. Understanding a compound's potency and selectivity across DAT, SERT, and NET is crucial for predicting its pharmacological effects, therapeutic potential, and abuse liability.
Comparative Analysis of Monoamine Transporter Inhibition
The functional potency of a compound at monoamine transporters is typically determined by its half-maximal inhibitory concentration (IC₅₀) or its inhibitory constant (Kᵢ) in cell-based uptake inhibition assays. A lower value indicates a higher potency. The following table summarizes the binding affinities (Kᵢ values) of DMNPC and the IC₅₀ values of the reference compounds, cocaine and bupropion, at human DAT, SERT, and NET.
| Compound | DAT | SERT | NET |
| DMNPC (3S,4S enantiomer) (Kᵢ, nM) | 21 | 7.6 | 34 |
| Cocaine (IC₅₀, nM) | 230 | 740 | 480 |
| Bupropion (Kᵢ, µM) | 2.8 | 45 | 1.4 |
Data for DMNPC sourced from Wikipedia, citing relevant primary literature[3]. Data for Cocaine sourced from Wang et al. (2000)[4]. Data for Bupropion sourced from Abcam product datasheet[5]. Note that Kᵢ and IC₅₀ values are related but not identical; however, they both serve as measures of a compound's inhibitory potency.
From this data, it is evident that DMNPC is a potent inhibitor of all three monoamine transporters, with a slight preference for SERT. Its nanomolar affinity for all three transporters distinguishes it from cocaine, which has more moderate potency, and bupropion, which is a significantly weaker inhibitor with a preference for NET and DAT[4][5]. The high potency of DMNPC suggests that it is a powerful modulator of monoaminergic signaling.
Signaling Pathways and Experimental Workflow
The fundamental principle of a monoamine transporter uptake inhibition assay is to measure the ability of a test compound to block the transport of a radiolabeled or fluorescent substrate into cells that are engineered to express a specific transporter (e.g., DAT, SERT, or NET). The following diagrams illustrate the underlying signaling pathway and the general experimental workflow.
Caption: Monoamine Transporter Signaling Pathway.
Caption: Experimental Workflow for Uptake Inhibition Assay.
Detailed Experimental Protocols
The following protocols are based on established methodologies for monoamine transporter uptake inhibition assays in HEK-293 cells.
Protocol 1: Cell Culture and Plating
-
Cell Maintenance: Culture Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: The day before the assay, detach the cells using trypsin-EDTA and seed them into a 96-well, poly-D-lysine-coated, clear-bottom, black-walled plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
Protocol 2: Radiolabeled Substrate Uptake Inhibition Assay
-
Preparation of Solutions:
-
Assay Buffer: Krebs-HEPES buffer (KHB) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, and 10 mM HEPES, adjusted to pH 7.4.
-
Test Compound Dilutions: Prepare serial dilutions of the test compound (e.g., DMNPC, cocaine, bupropion) in assay buffer. The final concentration of any solvent (e.g., DMSO) should be kept below 0.1%.
-
Radiolabeled Substrate: Prepare a solution of the appropriate radiolabeled substrate in assay buffer. For hDAT assays, use [³H]dopamine at a concentration near its Kₘ (typically ~200 nM). For hSERT, use [³H]serotonin (~200 nM). For hNET, use [³H]norepinephrine (~200 nM).
-
Non-specific Uptake Control: Prepare a high concentration of a known potent inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET) to determine non-specific uptake.
-
-
Assay Procedure:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound, vehicle control (for total uptake), or non-specific uptake control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-20 minutes.
-
Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.
-
Incubate for a predetermined time (e.g., 1-5 minutes for DAT and SERT, 3-10 minutes for NET) at room temperature with gentle agitation. The optimal incubation time should be determined empirically to be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer.
-
Lyse the cells by adding 50 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts per minute in the presence of the high-concentration inhibitor) from the total uptake (counts per minute in the presence of vehicle).
-
Express the uptake in the presence of the test compound as a percentage of the specific uptake of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
The functional validation of this compound and its analogs in cell-based assays is a critical step in understanding their pharmacological profile. By employing robust and well-validated uptake inhibition assays, researchers can accurately determine the potency and selectivity of these compounds at the dopamine, serotonin, and norepinephrine transporters. The data presented for the close analog, DMNPC, reveal a potent, multi-target inhibitor with a preference for SERT. This profile is distinct from the more DAT/NET-preferring bupropion and the less potent, non-selective cocaine.
This guide provides the foundational knowledge and detailed protocols necessary for researchers to conduct these essential experiments. The insights gained from such studies are invaluable for guiding drug discovery efforts and for understanding the complex interplay between chemical structure and biological function in the realm of monoamine transporter modulation.
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A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of GBR 12909 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the quantitative structure-activity relationships (QSAR) of analogs of GBR 12909, a potent and selective dopamine transporter (DAT) inhibitor.[1][2] We will explore the structural modifications that influence the affinity and selectivity of these compounds, compare different QSAR modeling approaches, and provide detailed experimental protocols for assessing their biological activity. This guide is intended to serve as a valuable resource for researchers working on the development of novel DAT inhibitors for therapeutic applications, such as the treatment of cocaine addiction.[3][4][5]
Introduction to GBR 12909 and its Significance
GBR 12909, 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine, is a well-characterized dopamine reuptake inhibitor that binds with high affinity and selectivity to the dopamine transporter (DAT).[1][2] This selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET), makes it and its analogs valuable tools for studying the role of dopamine in various neurological processes and as potential therapeutic agents.[1][3] The development of GBR 12909 analogs has been largely driven by the search for medications to treat cocaine addiction, with the hypothesis that a selective DAT inhibitor could act as a substitute therapy.[3][4][5][6]
The core structure of GBR 12909 consists of a central piperazine ring linked to a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl group. Structure-activity relationship (SAR) studies have shown that modifications to each of these three regions can significantly impact the compound's affinity for DAT and its selectivity versus SERT and NET.[7]
Understanding the Structure-Activity Relationship (SAR) of GBR 12909 Analogs
The exploration of GBR 12909 analogs has revealed several key structural features that govern their interaction with the dopamine transporter.
The Bis(4-fluorophenyl)methoxyethyl Moiety
This portion of the molecule is crucial for high-affinity binding to DAT. The two fluorine atoms on the phenyl rings are thought to engage in favorable interactions within the transporter's binding pocket. The ether linkage and the ethyl chain length are also important for optimal positioning of the molecule.
The Central Piperazine Ring
The piperazine ring serves as a central scaffold. Its basic nitrogen atom is likely protonated at physiological pH, forming an ionic interaction with an acidic residue in the DAT binding site. Numerous modifications have been explored, including replacing the piperazine with other heterocyclic systems like 2,6-dioxopiperazine or 1,3,5-dithiazine.[7][8][9] These changes often lead to a decrease in binding affinity, suggesting that the piperazine ring is optimal for DAT interaction.[7] However, some piperazine analogs have shown equal or even greater potency than GBR 12909 itself.[7]
The 3-Phenylpropyl Group
Substitutions on the terminal phenyl ring of the 3-phenylpropyl group have a significant impact on both affinity and selectivity. This region is a primary focus of many QSAR studies.[3] For instance, the introduction of different substituents can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with the transporter.
Quantitative Structure-Activity Relationship (QSAR) Modeling of GBR 12909 Analogs
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For GBR 12909 analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.[3][6]
CoMFA and CoMSIA Approaches
CoMFA and CoMSIA are powerful 3D-QSAR techniques used to correlate the 3D structural features of molecules with their biological activities.[10][11][12][13]
-
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields around a set of aligned molecules. These fields are then correlated with the biological activity to generate a predictive model. For GBR 12909 analogs, CoMFA studies have highlighted the importance of steric bulk and electrostatic interactions in specific regions of the molecule for DAT/SERT selectivity.[3]
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and predictive model of the SAR.
A significant challenge in modeling flexible molecules like GBR 12909 analogs is determining the bioactive conformation.[6] To address this, studies have employed techniques like hierarchical clustering to identify representative low-energy conformers for building the QSAR models.[3][6]
One study successfully developed a predictive CoMFA model for DAT/SERT selectivity of flexible GBR 12909 analogs.[3] The model, which had a cross-validated q² of 0.508 and a non-cross-validated r² of 0.685, indicated that steric and electrostatic contributions were 65% and 35%, respectively.[3] The resulting contour maps identified key molecular regions influencing selectivity.[3]
Pharmacophore Modeling
Pharmacophore modeling is another valuable computational tool that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.[14][15] A pharmacophore model for GBR 12909 analogs can guide the design of new compounds with improved affinity and selectivity by ensuring they possess the necessary spatial arrangement of functional groups to interact effectively with the DAT binding site.
Experimental Evaluation of GBR 12909 Analogs
The biological activity of GBR 12909 analogs is primarily assessed through in vitro binding and uptake assays using preparations of brain tissue or cell lines expressing the dopamine transporter.[16][17]
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for the dopamine transporter. The principle is to measure the ability of a test compound to displace a known radiolabeled ligand that binds with high affinity to DAT, such as [³H]WIN 35,428 or [³H]GBR 12935.[1][17]
Table 1: Comparison of Binding Affinities (Ki, nM) for Selected GBR 12909 Analogs at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | Reference |
| GBR 12909 | 1 | >100 | >100 | >100 | [1][2] |
| Analog 9 | 6.6 | 223 | - | 33.8 | [7] |
| Analog 19a | 6.0 | 180 | - | 30.0 | [7] |
| Cocaine | ~100-300 | ~200-500 | ~200-400 | ~0.5-1 | [17] |
Note: Ki values can vary depending on the experimental conditions.
Dopamine Uptake Inhibition Assays
These functional assays measure the potency (IC50) of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT.[16][18] This provides a measure of the compound's functional activity at the transporter.
Experimental Protocols
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT).[17]
-
Test Compound: GBR 12909 analog dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: A known DAT inhibitor like GBR 12909 or cocaine for defining non-specific binding.[17]
-
Assay Buffer: Typically a Tris-HCl based buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the biological source.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Protocol: Dopamine Uptake Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit dopamine uptake.
Materials:
-
Biological Source: Freshly prepared rat striatal synaptosomes or cells expressing hDAT.[16]
-
Radiolabeled Substrate: [³H]Dopamine.[18]
-
Test Compound: GBR 12909 analog.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar.
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare a suspension of synaptosomes or cells.
-
Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to start the uptake reaction.
-
Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of dopamine uptake against the concentration of the test compound.
Visualization of Key Concepts
General QSAR Workflow
Caption: A generalized workflow for a 3D-QSAR study of GBR 12909 analogs.
Core Structure of GBR 12909 and Key Modification Sites
Caption: Key structural components of GBR 12909 analogs subject to modification.
Conclusion
The QSAR of GBR 12909 analogs is a well-explored area that has provided significant insights into the structural requirements for potent and selective inhibition of the dopamine transporter. 3D-QSAR methods like CoMFA and CoMSIA have proven to be valuable tools for understanding the complex interplay of steric, electrostatic, and other molecular properties that govern the interaction of these ligands with their target. The experimental protocols outlined in this guide provide a framework for the reliable biological evaluation of novel analogs. Continued research in this area, combining computational modeling with experimental validation, holds promise for the development of improved therapeutic agents for conditions such as cocaine addiction.
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- 6. "Modeling of flexible drug-like molecules : qsar of GBR 12909 analog da" by Kathleen Mary Gilbert [digitalcommons.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. users.uoa.gr [users.uoa.gr]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Handling of 2-(2-Naphthyl)piperidine: A Guide to Personal Protective Equipment
Understanding the Inherent Risks: A Structural Hazard Assessment
The primary reactive and toxicological characteristics of 2-(2-Naphthyl)piperidine can be inferred from the piperidine moiety. Piperidine is classified as a highly flammable liquid and vapor.[1][2] It is also acutely toxic and corrosive, capable of causing severe skin burns and eye damage upon contact.[1][3][4][5] The substance is harmful if swallowed and toxic if inhaled or absorbed through the skin.[1][5] Structurally similar compounds, such as 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride and 3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride, are known to cause skin, eye, and respiratory irritation.[6][7] Therefore, a conservative approach that assumes similar or greater hazards for this compound is scientifically prudent.
Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is imperative. This strategy encompasses protection for the eyes, face, hands, and body, as well as respiratory protection under specific conditions.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting. The rationale behind each selection is grounded in the known hazards of its chemical class.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][8] | Protects against splashes of the chemical, which can cause severe eye burns and irreversible damage.[4][9] The piperidine structure suggests a high likelihood of severe eye irritation or damage.[1][3][5] |
| Hand Protection | Chemical-resistant gloves, such as butyl or nitrile rubber, tested to the EN 374 standard.[1][3] Glove thickness should be appropriate for the duration of handling. | Prevents skin contact. Piperidine and its derivatives are toxic upon skin contact and can cause severe burns.[1][4][5][9] It is crucial to select gloves with a high resistance to degradation and permeation by cyclic amines. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a high splash potential, a chemical-resistant apron is also required.[4][10] | Minimizes skin exposure to the chemical.[10] Contaminated clothing should be removed immediately and laundered by trained personnel.[4] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[11] If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[11] | Protects against the inhalation of harmful vapors, which can be toxic.[1][2] Piperidine vapor can cause irritation to the nose and throat.[4] |
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. peptide.com [peptide.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
